molecular formula C11H16O B7790972 2-(4-Methylphenyl)butan-2-ol CAS No. 5398-04-9

2-(4-Methylphenyl)butan-2-ol

Cat. No.: B7790972
CAS No.: 5398-04-9
M. Wt: 164.24 g/mol
InChI Key: OSMIIEJACABGAC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)butan-2-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMIIEJACABGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277870
Record name 2-(4-methylphenyl)butan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-04-9
Record name NSC4562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methylphenyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylphenyl)butan-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tertiary Benzylic Alcohols

In the landscape of modern organic synthesis and medicinal chemistry, the tertiary benzylic alcohol motif stands out as a crucial structural unit. 2-(4-Methylphenyl)butan-2-ol, a member of this class, embodies the unique combination of properties that make these compounds valuable building blocks. Its structure, featuring a chiral quaternary carbon center directly attached to an aromatic ring, offers steric hindrance and a lack of an alpha-hydrogen, which imparts significant metabolic stability—a highly desirable trait in drug discovery.[1][2] Tertiary alcohols often exhibit an improved metabolic profile as oxidation at the alcohol-bearing carbon is not possible, and the rate of glucuronidation can be slowed due to steric factors.[1] This guide provides an in-depth analysis of the chemical properties, synthesis, and practical applications of this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis: The Grignard Reaction as the Cornerstone Approach

The construction of the quaternary carbon center in this compound is most efficiently achieved via the Grignard reaction, a classic and powerful method for carbon-carbon bond formation.[3] This pathway offers high yields and readily available starting materials. The core principle involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of a ketone.[4]

Causality in Experimental Design: Retrosynthetic Analysis

Two primary retrosynthetic disconnections are logical for this compound:

  • Pathway A: Reaction of ethylmagnesium bromide with 4'-methylacetophenone.

  • Pathway B: Reaction of p-tolylmagnesium bromide with 2-butanone.

While both pathways are viable, Pathway A is often preferred in a research setting. 4'-Methylacetophenone is a solid, making it easier to handle and weigh accurately than the volatile liquid 2-butanone. Furthermore, the preparation of ethylmagnesium bromide is a standard and highly reliable procedure.

The mechanism involves the nucleophilic addition of the ethyl group from the Grignard reagent to the carbonyl carbon of 4'-methylacetophenone. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.[5]

Caption: Mechanism of Grignard synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a self-validating system. Each step includes checks and justifications to ensure reaction success and purity of the final product.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromoethane

  • Anhydrous diethyl ether or THF

  • 4'-Methylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G start 1. Setup & Inert Atmosphere prep_grignard 2. Prepare Grignard Reagent (Mg + Bromoethane in Ether) start->prep_grignard add_ketone 3. Add Ketone Solution (4'-Methylacetophenone in Ether) Dropwise at 0°C prep_grignard->add_ketone react 4. Reaction (Stir at RT, monitor by TLC) add_ketone->react quench 5. Quench Reaction (Add sat. aq. NH₄Cl) react->quench extract 6. Liquid-Liquid Extraction (Separate organic layer) quench->extract dry 7. Dry Organic Layer (Anhydrous MgSO₄) extract->dry concentrate 8. Concentrate (Rotary Evaporation) dry->concentrate purify 9. Purify (Column Chromatography or Distillation) concentrate->purify analyze 10. Characterize Product (NMR, IR, MS) purify->analyze end Pure this compound analyze->end

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon. Causality: Grignard reagents are highly reactive with water and atmospheric oxygen; an inert, anhydrous environment is critical to prevent quenching of the reagent and ensure a high yield.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small portion of anhydrous diethyl ether. Add a few drops of bromoethane (1.1 equivalents) to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining bromoethane, dissolved in anhydrous ether, dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Addition of Ketone: Dissolve 4'-methylacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution to 0°C using an ice bath. Add the ketone solution dropwise to the stirred Grignard reagent. Causality: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture again to 0°C and slowly add a saturated aqueous solution of ammonium chloride. Causality: Saturated NH₄Cl is a mild acid used to protonate the alkoxide and quench any unreacted Grignard reagent without causing potential acid-catalyzed elimination of the tertiary alcohol product.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or silica gel column chromatography.

Physicochemical and Spectroscopic Profile

The identity and purity of synthesized this compound are confirmed through analysis of its physical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 5398-04-9[6][7]
Molecular Formula C₁₁H₁₆O[7][8]
Molecular Weight 164.24 g/mol [7][8]
Boiling Point 221 °C[7]
Density 0.966 g/cm³[7]
Refractive Index 1.512[7]
XLogP3 2.5 - 2.6[7][8]

Table 2: Spectroscopic Data Interpretation

TechniqueCharacteristic SignatureInterpretation
¹H NMR δ ~7.1-7.3 (m, 4H), δ ~2.3 (s, 3H), δ ~1.5-1.8 (q, 2H), δ ~1.5 (s, 1H, OH), δ ~1.2 (s, 3H), δ ~0.8 (t, 3H)Aromatic protons on the p-tolyl group. Methyl protons of the p-tolyl group. Methylene protons of the ethyl group. Exchangeable hydroxyl proton. Methyl protons adjacent to the oxygen. Terminal methyl protons of the ethyl group.
¹³C NMR δ ~145 (Ar-C), δ ~136 (Ar-C), δ ~129 (Ar-CH), δ ~125 (Ar-CH), δ ~75 (C-OH), δ ~35 (CH₂), δ ~28 (CH₃), δ ~21 (Ar-CH₃), δ ~8 (CH₃)Quaternary aromatic carbons. Aromatic methine carbons. Quaternary carbinol carbon. Methylene carbon. Methyl carbon adjacent to oxygen. Aromatic methyl carbon. Terminal methyl carbon.
IR (Infrared) Broad peak at ~3200-3600 cm⁻¹, Sharp peaks at ~2850-3000 cm⁻¹, Peak at ~1050-1150 cm⁻¹O-H stretching (hydrogen-bonded alcohol), confirming the hydroxyl group.[9] C-H stretching of alkyl and aromatic groups.[9] C-O stretching of the tertiary alcohol.[9]
Mass Spec (EI) M⁺ at m/z 164 (often weak), Fragment at m/z 149 [M-CH₃]⁺, Fragment at m/z 135 [M-C₂H₅]⁺, Fragment at m/z 121 [M-C₂H₅, -H₂O]⁺Molecular ion peak.[10] Loss of a methyl group (alpha cleavage). Loss of an ethyl group (alpha cleavage), a very stable benzylic cation. Subsequent loss of water from the [M-C₂H₅]⁺ fragment.[11]

Chemical Reactivity and Applications in Drug Development

The utility of this compound in a research and development context is defined by its inherent stability and its capacity to modulate the physicochemical properties of a parent molecule.

  • Reactivity: As a tertiary alcohol, the carbinol carbon lacks a hydrogen atom, making it resistant to standard oxidation reactions (e.g., with PCC, PDC, or Swern oxidation). Under strongly acidic and heated conditions, it can undergo elimination (dehydration) to form alkenes. The hydroxyl group can also serve as a protecting group or be converted into a leaving group for nucleophilic substitution reactions, although this is often challenging due to steric hindrance.

  • Role in Drug Discovery: The incorporation of a tertiary alcohol like this compound into a lead compound can be a strategic move to optimize its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]

    • Metabolic Stability: The primary advantage is the blockage of oxidative metabolism at that position, which is a common metabolic pathway for primary and secondary alcohols.[2] This can increase the half-life and bioavailability of a drug candidate.

    • Solubility and Lipophilicity: The hydroxyl group can engage in hydrogen bonding, which generally increases aqueous solubility and reduces lipophilicity (LogP).[1] Fine-tuning lipophilicity is critical for balancing membrane permeability and solubility.

    • Pharmacophore Scaffolding: The defined three-dimensional structure of the tertiary alcohol group can provide a rigid anchor point for optimizing ligand-receptor interactions.

Safety and Handling

While specific data for this compound is limited, data from the closely related structural analog 2-methyl-4-phenyl-2-butanol (CAS 103-05-9) provides a strong basis for handling procedures.

  • Hazards: Causes serious eye damage/irritation.[12][13] It is also classified as harmful to aquatic life with long-lasting effects.[12][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, appropriate laboratory clothing, and eye/face protection (safety goggles or face shield).[14][15]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13] Keep away from sources of ignition.[15]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[12] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.[13]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for molecular design. Its synthesis is robust and well-understood, relying on the foundational Grignard reaction. Its spectroscopic profile is distinct and allows for unambiguous characterization. For professionals in drug discovery and organic synthesis, the true value of this tertiary benzylic alcohol lies in its inherent stability and its ability to confer favorable physicochemical properties, making it a valuable motif for the development of next-generation therapeutics and complex organic molecules.

References

[3] Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. Retrieved from [5] Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [4] Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [16] NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [17] ChemicalBook. (n.d.). 2-METHYL-4-PHENYL-2-BUTANOL synthesis. Retrieved from [8] PubChem. (n.d.). This compound. Retrieved from [6] ChemicalBook. (n.d.). This compound | 5398-04-9. Retrieved from [14] ECHEMI. (n.d.). 2-Methyl-4-phenyl-2-butanol SDS, 103-05-9 Safety Data Sheets. Retrieved from [7] ECHEMI. (n.d.). 5398-04-9, this compound Formula. Retrieved from [12] AK Scientific, Inc. (n.d.). 2-Methyl-4-phenyl-2-butanol Safety Data Sheet. Retrieved from [13] Aurochemicals. (2022, August 4). 2-METHYL-4-PHENYL-2-BUTANOL, Natural - SDS. Retrieved from [15] Agilent. (n.d.). SAFETY DATA SHEET. Retrieved from [1] ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [2] Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. Retrieved from [9] Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-2-ol. Retrieved from Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-2-ol. Retrieved from

Sources

An In-depth Technical Guide to the Molecular Weight of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the molecular weight of 2-(4-Methylphenyl)butan-2-ol, a tertiary alcohol of interest in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical basis of its molecular weight and provides validated experimental protocols for its empirical determination. Our focus is on the integration of theoretical calculations with robust analytical techniques to ensure scientific integrity and reproducible results.

Introduction and Chemical Identity

This compound is an organic compound characterized by a hydroxyl group attached to a secondary carbon, which is also bonded to a p-tolyl group and an ethyl group. Understanding its precise molecular weight is fundamental to its characterization, influencing everything from reaction stoichiometry to its pharmacokinetic profile in potential therapeutic applications.

A critical first step in the analysis of any chemical entity is the unambiguous confirmation of its identity and theoretical molecular properties. This is grounded in its molecular formula, which dictates its exact mass.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₁H₁₆OPubChem[1]
CAS Number 5398-04-9ChemicalBook[2]
Molecular Weight 164.24 g/mol PubChem[1]
Monoisotopic Mass 164.120115130 DaPubChem[1]

The molecular weight of 164.24 g/mol is a calculated value based on the atomic weights of its constituent atoms (11 carbons, 16 hydrogens, and 1 oxygen). This theoretical value serves as the benchmark for experimental verification.

Theoretical Framework for Molecular Weight Determination

The molecular weight of a compound can be determined through several analytical techniques. In this guide, we will focus on two of the most powerful and commonly employed methods in organic chemistry: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between these methods often depends on the sample's purity, the required accuracy, and the available instrumentation.

Mass Spectrometry: A Direct Measurement of Mass-to-Charge Ratio

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For the determination of molecular weight, the key is to identify the molecular ion peak (M+), which represents the intact molecule with one electron removed.[4]

Causality in Method Selection: Electron Ionization (EI)

For a relatively small and volatile organic molecule like this compound, Electron Ionization (EI) is a suitable and robust ionization method.[5][6] EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to both ionization and fragmentation. While fragmentation patterns can be complex, they provide valuable structural information and the molecular ion peak is typically observable.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Correlative Approach

While not a direct measure of molecular weight, ¹H NMR spectroscopy can be used for its determination, particularly for pure samples where the structure is known.[9][10][11] This method relies on the principle that the integral of a signal in an NMR spectrum is proportional to the number of protons giving rise to that signal. By comparing the integrals of different proton signals within the molecule, one can confirm the molecular structure and, by extension, its molecular weight.

Experimental Protocols for Molecular Weight Determination

The following sections provide detailed, step-by-step methodologies for determining the molecular weight of this compound using both Mass Spectrometry and ¹H NMR Spectroscopy.

Protocol 1: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the procedure for acquiring a mass spectrum of this compound to identify its molecular ion peak.

Step 1: Sample Preparation

  • Ensure the sample of this compound is of high purity. Impurities can complicate the mass spectrum.

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Step 2: Instrument Setup

  • Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Set the ionization energy to 70 eV, a standard energy that provides reproducible fragmentation patterns.[5]

  • Calibrate the mass analyzer using a known calibration standard (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignments.

Step 3: Sample Introduction

  • Introduce the sample into the ion source. For a volatile compound like this, a direct insertion probe or gas chromatography (GC) inlet can be used.

Step 4: Data Acquisition

  • Acquire the mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Step 5: Data Analysis

  • Identify the molecular ion peak (M⁺). For this compound, this peak is expected at an m/z value corresponding to its molecular weight, approximately 164.24.[1]

  • The peak with the highest m/z value in the spectrum is generally the molecular ion peak.[4]

  • Analyze the fragmentation pattern to further confirm the structure.

Self-Validation: The presence of a clear molecular ion peak at the calculated m/z, along with a logical fragmentation pattern consistent with the known structure, validates the experimental result.

Diagram of the EI-MS Workflow:

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument Mass Spectrometry cluster_analysis Data Analysis Sample Pure Sample Solution Dilute Solution Sample->Solution Dissolve in volatile solvent Inlet Sample Inlet IonSource EI Ion Source (70 eV) Inlet->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (by m/z) Spectrum Mass Spectrum Detector->Spectrum MolecularIon Identify Molecular Ion Peak (M+) Spectrum->MolecularIon

Caption: Workflow for Molecular Weight Determination by EI-MS.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol details the steps to acquire and interpret the ¹H NMR spectrum of this compound to confirm its structure and, by inference, its molecular weight.

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), if not already present in the solvent.

Step 2: Instrument Setup

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate spectral width, acquisition time, and relaxation delay.

Step 3: Data Acquisition

  • Acquire the ¹H NMR spectrum.

  • Perform a sufficient number of scans to achieve a good signal-to-noise ratio.

Step 4: Data Processing

  • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate all the peaks in the spectrum.

Step 5: Spectral Interpretation

  • Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) of the signals to assign them to the respective protons in the molecule.

  • The relative ratios of the integrals should correspond to the number of protons in each unique chemical environment. For this compound, the expected proton ratios would be consistent with its C₁₁H₁₆O formula.

Self-Validation: A spectrum where the chemical shifts, splitting patterns, and integral ratios are all consistent with the known structure of this compound provides strong evidence for the correct compound and thus its molecular weight.

Diagram of the ¹H NMR Workflow:

HNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_interp Spectral Interpretation Compound This compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Acquire Acquire FID Dissolve->Acquire Process Process Data (FT, Phasing, Integration) Acquire->Process Spectrum ¹H NMR Spectrum Process->Spectrum Analysis Analyze Chemical Shift, Integration, & Multiplicity Spectrum->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Workflow for Structural Confirmation by ¹H NMR Spectroscopy.

Conclusion

The molecular weight of this compound is theoretically established as 164.24 g/mol based on its molecular formula of C₁₁H₁₆O. This guide has provided detailed, field-proven protocols for the experimental verification of this value using Electron Ionization Mass Spectrometry and for structural confirmation via ¹H NMR Spectroscopy. By adhering to these self-validating methodologies, researchers can ensure the accurate characterization of this compound, a critical step in any scientific investigation or development process.

References

  • TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Darensbourg, D. J., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(9), 1302-1305.
  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.
  • ResearchGate. (2011). Polymer Molecular Weight Analysis by H NMR Spectroscopy.
  • Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers.
  • LCGC International. (2020). Electron Ionization for GC–MS.
  • Wikipedia. (n.d.). Electron ionization.
  • Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.

Sources

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)butan-2-ol, a tertiary alcohol, presents a unique combination of aromatic and aliphatic functionalities, making it a compound of interest in various chemical and pharmaceutical research domains. Its structural characteristics, featuring a p-tolyl group and a tertiary alcohol moiety, suggest its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies for their determination. Understanding these fundamental properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development.

Molecular and Physicochemical Properties

The physical and chemical characteristics of this compound are dictated by its molecular structure, which consists of a benzene ring substituted with a methyl group at the para position, and a butan-2-ol chain with the hydroxyl group attached to the second carbon, which is also bonded to the phenyl ring.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5398-04-9[1][2][3]
Molecular Formula C₁₁H₁₆O[1][3]
Molecular Weight 164.24 g/mol [1][4]
Boiling Point 221 °C (at 760 mmHg)[3]
108.5-109 °C (at 10 Torr)N/A
Density 0.966 g/cm³[3]
0.9691 g/cm³[2]
Refractive Index (n²⁰/D) 1.512[3]
Predicted pKa 14.63 ± 0.29[2]

The boiling point of 221 °C at atmospheric pressure is indicative of the intermolecular hydrogen bonding afforded by the tertiary alcohol group, which requires significant energy to overcome. The density, slightly less than that of water, is typical for many organic compounds of this size. The refractive index suggests a transparent, liquid nature at room temperature.

Solubility Profile

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features based on its molecular structure and available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the ortho and meta protons of the p-substituted benzene ring.

  • Methyl Protons (Aromatic): A singlet around δ 2.3 ppm, corresponding to the three protons of the methyl group attached to the benzene ring.

  • Ethyl Group Protons: A quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, respectively. The methylene protons would be adjacent to the chiral center, potentially leading to more complex splitting patterns.

  • Methyl Group Protons (Tertiary Carbon): A singlet corresponding to the three protons of the methyl group attached to the tertiary carbon bearing the hydroxyl group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, that can be exchanged with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm) for the six carbons of the p-substituted benzene ring (due to symmetry).

  • Tertiary Carbon (C-OH): A signal in the range of δ 70-80 ppm, characteristic of a carbon atom bonded to an oxygen atom.

  • Aliphatic Carbons: Signals corresponding to the carbons of the ethyl and methyl groups in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key characteristic absorption bands are:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the tertiary alcohol.[3]

  • C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹ (around 3020-3100 cm⁻¹).

  • C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹).

  • C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1600 and 1475 cm⁻¹.

  • C-O Stretch: A strong absorption band in the fingerprint region, typically between 1150 and 1250 cm⁻¹, corresponding to the C-O stretching of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound. This peak may be weak due to the facile fragmentation of tertiary alcohols.[1][4]

  • Major Fragmentation Pathways:

    • Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 149.

    • Loss of an ethyl group ([M-29]⁺) to give a fragment at m/z = 135.

    • Dehydration ([M-18]⁺) leading to a fragment at m/z = 146.

    • Cleavage of the C-C bond between the tertiary carbon and the phenyl ring.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for the reliable use of this compound in a laboratory setting. The following are standard protocols for measuring its key physical properties.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.

Methodology:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

BoilingPointDetermination cluster_setup Thiele Tube Setup cluster_procedure Procedure Thiele_Tube Thiele Tube with Oil Test_Tube Test Tube with Sample & Capillary Thiele_Tube->Test_Tube contains Thermometer Thermometer Test_Tube->Thermometer attached to Heat Heat Thiele Tube Observe_Bubbles Observe Bubble Stream Heat->Observe_Bubbles Cool Cool System Observe_Bubbles->Cool Record_BP Record Boiling Point Cool->Record_BP Applications Compound This compound Intermediate Synthetic Intermediate Compound->Intermediate Scaffold Scaffold for Bioactive Molecules Compound->Scaffold Fragrance Fragrance Precursor (Isomer) Intermediate->Fragrance Derivatives Library of Derivatives Scaffold->Derivatives Bioactivity Biological Activity Screening Derivatives->Bioactivity

Caption: Potential Applications of this compound.

Conclusion

This compound is a molecule with a well-defined set of physical properties that make it amenable to a variety of applications in chemical synthesis and potentially in drug discovery. This guide has provided a detailed overview of its key physical characteristics and the experimental methods used for their determination. A thorough understanding of these properties is the foundation for any researcher or scientist aiming to exploit the full potential of this versatile compound. Further research into its synthetic utility and biological activity is warranted to fully explore its applications in the development of new materials and therapeutic agents.

References

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Stereochemistry of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 2-(4-methylphenyl)butan-2-ol, a chiral tertiary alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the synthesis of the racemic mixture, methodologies for chiral resolution, and advanced analytical techniques for the assignment of absolute stereochemistry. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and pharmacology.[1] Enantiomers, the pair of mirror-image stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and analyze individual enantiomers is critical in the development of safe and effective therapeutic agents. This compound serves as an excellent model for exploring the stereochemical challenges associated with a quaternary, or chiral, carbon center. This guide will explore the essential workflows for managing the stereochemistry of this and related tertiary alcohols.

Synthesis of Racemic this compound

The most direct and widely adopted method for synthesizing tertiary alcohols is the Grignard reaction.[2][3] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone or ester.[4] For the synthesis of this compound (structure confirmed by its IUPAC name and SMILES string[5]), a logical approach is the reaction of 4-methylacetophenone with ethylmagnesium bromide.

Causality of Experimental Design

The choice of a Grignard reaction is predicated on its efficiency in forming carbon-carbon bonds.[2] The mechanism involves the nucleophilic ethyl group from the Grignard reagent attacking the electrophilic carbonyl carbon of 4-methylacetophenone. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by even trace amounts of protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and solvate the magnesium ion, stabilizing the Grignard reagent.[6] The reaction is typically followed by an acidic workup to protonate the intermediate alkoxide, yielding the final tertiary alcohol.[2]

Experimental Protocol: Grignard Synthesis

Objective: To synthesize racemic this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in an oven-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 4-methylacetophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C and quench it by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or distillation.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_reaction C-C Bond Formation cluster_workup Work-up & Purification 4-Methylacetophenone 4-Methylacetophenone Alkoxide Magnesium Alkoxide Intermediate 4-Methylacetophenone->Alkoxide Nucleophilic Attack Ethyl Bromide Ethyl Bromide EtBr_Mg EtMgBr in Et2O Ethyl Bromide->EtBr_Mg Mg Turnings Mg Turnings Mg Turnings->EtBr_Mg EtBr_Mg->Alkoxide Racemic_Product Racemic this compound Alkoxide->Racemic_Product Acidic Work-up (NH4Cl)

Caption: Grignard synthesis of racemic this compound.

Chiral Resolution of Enantiomers

Once the racemic mixture is synthesized, the individual enantiomers must be separated. While classical resolution via diastereomeric salt formation is possible for acidic or basic compounds, chromatographic methods are generally more versatile, especially for neutral molecules like tertiary alcohols.[7] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for both analytical and preparative-scale enantiomeric separation.[8]

Principles of Chiral HPLC

Chiral HPLC relies on a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes.[9] The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally versatile and widely used for resolving a broad range of chiral compounds, including alcohols.[10]

Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Daicel Chiralpak® AD-H or similar amylose-based CSP)

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)

  • Racemic sample of this compound (~1 mg/mL in mobile phase)

Procedure:

  • System Preparation:

    • Install the chiral column onto the HPLC system.

    • Prepare the mobile phase, typically a mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). Degas the mobile phase thoroughly.

    • Set the column temperature, often ambient (e.g., 25 °C), for initial screening.

    • Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm, due to the phenyl ring).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare a sample of the racemic alcohol at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

    • Inject a small volume (e.g., 5-10 µL) of the racemic standard.

    • Record the chromatogram. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.

  • Data Analysis & System Validation:

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is considered a fully validated separation.[10]

    • Calculate the enantiomeric excess (% ee) of an unknown sample using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

    • Optimize the separation by adjusting the mobile phase composition (i.e., the percentage of IPA) or the flow rate if resolution is insufficient.

Chiral HPLC Data Presentation
ParameterTypical ValueRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Amylose-based CSPs are effective for resolving aromatic alcohols.
Mobile Phase n-Hexane/Isopropanol (95:5, v/v)Normal phase mode provides good selectivity for this class of compounds.
Flow Rate 1.0 mL/minStandard for analytical columns, balancing resolution and analysis time.
Temperature 25 °CEnsures reproducible retention times.
Detection UV at 220 nmHigh absorbance for the aromatic ring, ensuring good sensitivity.
Resolution (Rs) > 1.5Target value for baseline separation and accurate quantification.
Chiral Resolution Workflow Diagram

Caption: Workflow for chiral resolution using HPLC.

Assignment of Absolute Stereochemistry

Separating enantiomers is only part of the challenge; determining the absolute configuration—which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer—is crucial.[11] While X-ray crystallography is the definitive method, it requires a suitable single crystal. A more common approach for alcohols is NMR spectroscopy using a Chiral Derivatizing Agent (CDA).

Mosher's Method for Stereochemical Assignment

The Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary and tertiary alcohols.[12] It involves reacting the chiral alcohol with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid), to form diastereomeric esters.

Causality of the Method: Diastereomers, unlike enantiomers, have different physical properties and thus distinct NMR spectra.[13] In the Mosher's ester, the bulky phenyl and CF₃ groups of the MTPA moiety adopt a preferred conformation around the newly formed ester bond. This conformation places the substituents of the original alcohol into different chemical environments relative to the MTPA's phenyl ring. Protons on one side of the MTPA plane will be shielded (shifted upfield in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR) between the diastereomeric esters, the absolute configuration of the alcohol can be deduced.[12]

Protocol: NMR Analysis with a Chiral Derivatizing Agent

Objective: To determine the absolute configuration of an enantioenriched sample of this compound.

Procedure:

  • Esterification:

    • Divide the enantioenriched alcohol sample into two portions.

    • In separate NMR tubes, react one portion with (R)-MTPA-Cl (Mosher's acid chloride) and the other with (S)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous deuterated solvent (e.g., CDCl₃).

    • Allow the reactions to proceed to completion.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

    • Confirm the structure of the tertiary alcohol using ¹³C and DEPT NMR. The carbinol carbon, being quaternary, will be present in the broadband ¹³C spectrum but absent in DEPT-90 and DEPT-135 spectra.[14][15]

  • Spectral Analysis:

    • Carefully assign the proton signals for the groups attached to the stereocenter (in this case, the methyl and ethyl groups). 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.

    • Compare the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester.

    • Calculate the chemical shift difference (Δδ = δS - δR) for the protons of the methyl and ethyl groups.

    • Apply the established Mosher's model: Protons that lie on the same side as the phenyl group of the MTPA in the preferred conformation will have a positive Δδ, while those on the other side will have a negative Δδ. This correlation allows for the assignment of the absolute configuration.

Logic Diagram for Stereochemical Assignment

G A Enantioenriched Alcohol (e.g., predominantly R-isomer) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D Diastereomer 1 (R,R)-Ester B->D E Diastereomer 2 (R,S)-Ester C->E F Acquire ¹H NMR Spectra D->F E->F G Analyze Chemical Shift Differences (Δδ = δS - δR) F->G H Apply Mosher's Model to Assign Absolute Configuration G->H

Caption: NMR-based assignment of absolute configuration using Mosher's method.

Conclusion

The stereochemistry of this compound presents a classic case study in chiral analysis. A systematic approach, beginning with a robust synthesis of the racemate via the Grignard reaction, is fundamental. Subsequent enantiomeric resolution is reliably achieved using chiral HPLC, a technique that offers both high-resolution analytical data and a path to preparative-scale purification. Finally, the unambiguous assignment of absolute configuration, a critical step for applications in drug development, can be confidently performed using NMR spectroscopy in conjunction with chiral derivatizing agents. The protocols and principles detailed in this guide provide a trustworthy and scientifically sound framework for researchers navigating the complexities of stereoisomerism in tertiary alcohols.

References

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2021). Mini-Reviews in Organic Chemistry, 18(5), 606-620. [Link]
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  • Sharpless epoxid
  • Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applic
  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022).
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  • Identifying Alcohols Using NMR Spectroscopy. (2015). AZoM. [Link]
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13C NMR spectral analysis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 2-(4-Methylphenyl)butan-2-ol

Foreword: Decoding Molecular Architecture

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule.[1] This guide provides a comprehensive, field-proven approach to the ¹³C NMR analysis of this compound, a tertiary alcohol with distinct aliphatic and aromatic features. Our focus extends beyond mere data reporting to the causality behind the analysis—explaining why specific spectral features manifest and how experimental parameters are chosen to optimize data quality. This document is intended for researchers and professionals who seek not only to acquire a spectrum but to deeply understand the molecular information it contains.

The Subject Molecule: this compound

Understanding the molecule's structure is the foundational step for any spectral prediction and analysis. The compound, this compound, possesses a quaternary carbinol center, an ethyl group, a methyl group, and a para-substituted aromatic ring. This structure lacks significant symmetry, leading to a distinct signal for nearly every carbon atom. A systematic numbering of the carbon atoms is essential for clear assignment.

Caption: Structure of this compound with carbon numbering.

Due to the para-substitution on the benzene ring, the pairs of ortho-carbons (C2'/C6') and meta-carbons (C3'/C5') are chemically equivalent. Therefore, we anticipate a total of nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum: A First-Principles Analysis

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects dictate its resonance frequency.[2]

Aromatic Region (δ 120-150 ppm)

Aromatic carbons typically resonate in this downfield region.[3]

  • C4' (Ipso-Carbon): This carbon is directly attached to the bulky, electron-donating tertiary alkyl group. Its signal is expected to be significantly downfield due to the substitution effect, likely in the 144-148 ppm range. Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Enhancement (NOE) from directly attached protons.

  • C1' (Para-Carbon): The carbon bearing the methyl group (C10) will be shifted downfield by the substituent effect, typically appearing around 135-138 ppm .

  • C3'/C5' (Meta-Carbons): These carbons are meta to the tertiary alkyl group and ortho to the methyl group. They are expected to resonate in the typical aromatic C-H region, around 128-130 ppm .

  • C2'/C6' (Ortho-Carbons): These carbons are ortho to the tertiary alkyl group and will experience its electronic influence. Their chemical shift is predicted to be in the 124-126 ppm range.

Carbinol Carbon (δ 70-80 ppm)
  • C2 (Quaternary Alcohol): This is the tertiary carbinol carbon, directly bonded to an electronegative oxygen atom. This strong deshielding effect shifts its signal significantly downfield into the 74-78 ppm region.[4] As a quaternary carbon, its signal intensity is expected to be low.

Aliphatic Region (δ 0-50 ppm)

This upfield region contains the signals from the sp³ hybridized carbons of the alkyl groups.[5]

  • C3 (Methylene): The CH₂ group of the ethyl substituent is adjacent to the quaternary center (C2). Its chemical shift is predicted to be around 35-39 ppm .

  • C1 (Methyl on C2): The methyl group directly attached to the carbinol carbon (C2) will be deshielded compared to a standard alkane methyl group. Its signal is expected in the 28-32 ppm range.

  • C10 (Aryl Methyl): The methyl group attached to the aromatic ring is a characteristic signal for toluene derivatives, typically found around 20-22 ppm .

  • C4 (Terminal Methyl): The terminal CH₃ of the ethyl group is the most shielded carbon in the molecule, expected to resonate furthest upfield at approximately 8-10 ppm .

Data Summary: Predicted Chemical Shifts

Carbon Number(s)Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C4'Quaternary Aromatic (ipso)144 - 148Attached to the bulky alkyl substituent.
C1'Substituted Aromatic135 - 138Para-carbon bearing the methyl group.
C3'/C5'Aromatic CH128 - 130Meta to the main alkyl group.
C2'/C6'Aromatic CH124 - 126Ortho to the main alkyl group.
C2Quaternary Carbinol (C-OH)74 - 78Deshielded by the electronegative oxygen atom.[6]
C3Methylene (CH₂)35 - 39Adjacent to the quaternary carbinol center.
C1Methyl (CH₃)28 - 32Attached to the quaternary carbinol center.
C10Aryl Methyl (CH₃)20 - 22Typical chemical shift for a tolyl methyl group.
C4Terminal Methyl (CH₃)8 - 10Most shielded carbon, terminal position.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters. The trustworthiness of the final spectrum is built upon a robust and validated methodology.

G cluster_0 Pre-Acquisition cluster_1 Data Acquisition cluster_2 Post-Acquisition A 1. Sample Weighing (50-100 mg) B 2. Solvent Addition (0.6-0.7 mL CDCl₃) A->B C 3. Dissolution & Filtration (Pipette with glass wool) B->C D 4. Transfer to NMR Tube C->D E 5. Instrument Setup (Lock, Tune, Shim) D->E F 6. Parameter Optimization (zgpg30, NS, D1) E->F G 7. Spectrum Acquisition F->G H 8. Fourier Transform G->H I 9. Phase & Baseline Correction H->I J 10. Peak Picking & Referencing (TMS or CDCl₃ at 77.16 ppm) I->J K 11. Spectral Assignment J->K

Caption: Standard workflow for ¹³C NMR spectral acquisition and analysis.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

  • Mass Requirement: Weigh approximately 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[2][7]

  • Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at 77.16 ppm, which can be used for spectral referencing.[8]

  • Dissolution and Filtration: Dissolve the sample in the solvent in a small vial. To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Final Sample: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is properly centered within the instrument's detection coil.[9] Cap the tube securely.

Data Acquisition Parameters

These parameters are optimized for a standard 400 MHz spectrometer but can be adapted.

  • Pulse Program: A standard proton-decoupled pulse sequence such as zgpg30 (on Bruker systems) is recommended. The 30° pulse angle is a compromise that helps to mitigate the long T₁ relaxation times of quaternary carbons, allowing for a shorter recycle delay without excessive signal saturation.[10]

  • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected carbon chemical shifts.[11]

  • Acquisition Time (AQ): An acquisition time of ~1.0-2.0 seconds provides adequate digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point. While longer delays are needed for truly quantitative measurements, this value is suitable for routine structural identification.[10]

  • Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. For a sample of this concentration, 128 to 1024 scans will typically be required to obtain a high-quality spectrum, especially for observing the weak quaternary carbon signals.

Advanced Analysis: DEPT Spectroscopy

To definitively confirm the assignments of protonated carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

  • DEPT-90: This experiment will show signals only for CH (methine) carbons. For this compound, this spectrum should show only the four signals corresponding to the aromatic C2'/C6' and C3'/C5' carbons.

  • DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. For this molecule, C1, C4, C10, and the aromatic CH carbons will be positive, while the C3 methylene carbon will appear as a negative peak. This provides an unambiguous method for distinguishing the C3 signal from the methyl signals (C1, C4, C10).[12][13]

Conclusion

The ¹³C NMR analysis of this compound is a straightforward yet illustrative example of the power of this technique. Through a systematic approach involving spectral prediction, meticulous sample preparation, optimized data acquisition, and the use of advanced experiments like DEPT, a complete and unambiguous assignment of the carbon skeleton can be achieved. This guide provides the technical framework and theoretical underpinnings necessary for researchers to approach such analyses with confidence, ensuring data integrity and accelerating the pace of scientific discovery.

References

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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-(4-Methylphenyl)butan-2-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and data interpretation pertinent to the characterization of this tertiary aromatic alcohol.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern, or IR spectrum, serves as a unique molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. For a molecule like this compound, which incorporates a tertiary alcohol, an aromatic ring, and alkyl functionalities, IR spectroscopy is an indispensable tool for structural verification and purity assessment.

Molecular Structure and Predicted Vibrational Modes of this compound

The structure of this compound comprises several key functional groups, each with characteristic vibrational frequencies. Understanding these is fundamental to interpreting its IR spectrum.

Molecular Structure:

Caption: Molecular structure of this compound.

The primary vibrational modes of interest in this compound are:

  • O-H Stretching: The hydroxyl group is the most prominent feature. In the condensed phase (liquid or solid), intermolecular hydrogen bonding significantly broadens the O-H stretching band.[1][2][3][4][5][6][7][8][9][10]

  • C-O Stretching: The stretching of the carbon-oxygen single bond in a tertiary alcohol has a characteristic frequency.[1][6][9][11][12]

  • Aromatic C-H and C=C Stretching: The phenyl group exhibits characteristic absorptions due to the stretching of C-H bonds on the ring and the in-plane stretching of the carbon-carbon double bonds.[13][14][15]

  • Aliphatic C-H Stretching: The methyl and ethyl substituents give rise to characteristic stretching vibrations for sp³-hybridized C-H bonds.[15][16]

  • Bending Vibrations: A variety of bending vibrations (scissoring, rocking, wagging, and twisting) for C-H and O-H bonds occur in the fingerprint region of the spectrum.[1][5][14][15][16]

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol outlines a robust method for obtaining a high-quality IR spectrum of this compound using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a technique well-suited for liquid samples.[17][18][19][20]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample: this compound (liquid).

  • Cleaning Supplies: Isopropanol or ethanol and lint-free wipes.

Experimental Workflow

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[17][18][19]

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Post-Measurement Cleaning: After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Characteristic Absorption Bands

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected positions, intensities, and assignments of these bands.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3500-3200Strong, BroadO-H Stretch (H-bonded)Tertiary Alcohol
~3100-3000Medium to WeakC-H StretchAromatic
~2970-2850StrongC-H StretchAlkyl (CH₃, CH₂)
~1610, ~1510Medium to WeakC=C StretchAromatic Ring
~1465MediumC-H Bend (scissoring)CH₂
~1375MediumC-H Bend (symmetric)CH₃
~1210-1100StrongC-O StretchTertiary Alcohol
~820StrongC-H Out-of-plane Bendp-disubstituted Aromatic

In-Depth Analysis of Key Spectral Features

  • The Hydroxyl (O-H) Region: The most recognizable feature in the spectrum of this compound is the intense, broad absorption band in the 3500-3200 cm⁻¹ region.[1][2][3][4][5][6][7][8][9][10] Its breadth is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, therefore, a wide range of absorption frequencies.[7] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent or in the gas phase), this band would appear as a sharp peak around 3610 cm⁻¹.[3][10]

  • The Carbon-Oxygen (C-O) Region: A strong absorption band is expected between 1210 and 1100 cm⁻¹ corresponding to the C-O stretching vibration.[1][11] The position of this band is diagnostic for the class of alcohol; for tertiary alcohols, it appears at a higher frequency compared to secondary and primary alcohols.[1][6][9][11] This is a reliable indicator of the tertiary nature of the alcohol in this compound.

  • The Aromatic Region: The presence of the p-substituted phenyl group is confirmed by several features. The weak C-H stretching bands just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.[13][14][15] Additionally, two medium-intensity bands around 1610 cm⁻¹ and 1510 cm⁻¹ arise from C=C stretching vibrations within the aromatic ring.[13][14][15] A strong band around 820 cm⁻¹ due to C-H out-of-plane bending is indicative of 1,4- or para-disubstitution on the benzene ring.[13]

  • The Aliphatic Region: Strong C-H stretching vibrations from the methyl and ethyl groups are observed in the 2970-2850 cm⁻¹ range.[15][16] Bending vibrations for these groups, such as the CH₂ scissoring at ~1465 cm⁻¹ and the symmetric CH₃ bending at ~1375 cm⁻¹, are also expected in the fingerprint region.[16]

Conclusion

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of the key functional groups—the tertiary alcohol, the p-substituted aromatic ring, and the alkyl chains—thereby verifying the molecular structure of the compound. The principles and protocols outlined in this guide serve as a practical reference for obtaining and interpreting the IR spectrum of this and structurally related molecules.

References

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  • The fe
  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link]
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An In-depth Technical Guide to 2-(4-Methylphenyl)butan-2-ol: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-(4-Methylphenyl)butan-2-ol, a tertiary alcohol with significant relevance in synthetic chemistry and potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details on its nomenclature, physicochemical properties, synthesis, and analytical characterization, as well as exploring its potential utility in medicinal chemistry.

Chemical Identity and Nomenclature

Clarity in chemical nomenclature is paramount for reproducible scientific communication. This compound is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

The systematic IUPAC name for this compound is This compound .[1] A common alternative name, reflecting the substituted toluene moiety, is 2-(p-tolyl)butan-2-ol .[1] The Chemical Abstracts Service (CAS) has assigned the number 5398-04-9 to this compound.[2][3]

A comprehensive list of identifiers is provided in the table below to facilitate accurate identification and sourcing of this chemical entity.

Identifier TypeValue
IUPAC Name This compound
Common Synonym 2-(p-tolyl)butan-2-ol
CAS Number 5398-04-9
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol [4]
InChI Key OSMIIEJACABGAC-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, purification, and application in various experimental settings.

PropertyValueSource
Appearance Colorless liquid[5]
Boiling Point 221 °C[4]
Density 0.966 g/cm³[4]
Refractive Index 1.512[4]
LogP 2.5[1]
Topological Polar Surface Area 20.23 Ų[4]

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of tertiary alcohols.[6][7] The synthesis of this compound can be efficiently achieved through the reaction of an appropriate Grignard reagent with a ketone.

Reaction Principle

The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[8][9] For the synthesis of this compound, two primary retrosynthetic pathways can be envisioned, as illustrated below.

G cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 4-methylacetophenone 4-Methylacetophenone product1 This compound 4-methylacetophenone->product1 + ethylmagnesium_bromide1 Ethylmagnesium Bromide ethylmagnesium_bromide1->product1 butanone Butan-2-one product2 This compound butanone->product2 + 4-methylphenylmagnesium_bromide 4-Methylphenylmagnesium Bromide 4-methylphenylmagnesium_bromide->product2 G Sample Synthesized this compound GC Gas Chromatography (GC) - Purity Assessment Sample->GC IR Infrared (IR) Spectroscopy - Functional Group ID (O-H, C-O) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Sample->NMR MS Mass Spectrometry (MS) - Molecular Weight and Fragmentation Sample->MS Data_Analysis Data Analysis and Structure Confirmation GC->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Sources

Role of 2-(4-Methylphenyl)butan-2-ol as a tertiary alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 2-(4-Methylphenyl)butan-2-ol as a Tertiary Alcohol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a representative tertiary aromatic alcohol. The document delves into its molecular structure, principal synthesis methodologies, characteristic chemical reactivity, and spectroscopic signature. By focusing on the inherent properties of its tertiary alcohol functional group, this guide elucidates the mechanistic principles governing its resistance to oxidation and its propensity for undergoing E1 and SN1 reactions via stable carbocation intermediates. Detailed experimental protocols for its synthesis and subsequent reactions are provided, aimed at researchers, scientists, and professionals in drug development and fine chemical synthesis. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile chemical entity.

Introduction and Molecular Overview

This compound is an organic compound featuring a hydroxyl group attached to a tertiary carbon atom, which is also bonded to a p-tolyl (4-methylphenyl) group, an ethyl group, and a methyl group. This structural arrangement classifies it as a tertiary aromatic alcohol. Its chemical formula is C₁₁H₁₆O, and its structure is a key determinant of its chemical behavior.[1][2] The steric hindrance around the hydroxyl group and the ability to form a stable tertiary benzylic carbocation are the cornerstones of its reactivity, distinguishing it significantly from primary and secondary alcohols. This guide will explore the synthesis, key reactions, and applications that stem from these fundamental structural features.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 5398-04-9

  • Molecular Formula: C₁₁H₁₆O

  • Molecular Weight: 164.24 g/mol [1]

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols.[3][4] The synthesis of this compound can be efficiently achieved by reacting a ketone with an appropriate Grignard reagent. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.[3][5]

Two logical retrosynthetic pathways are:

  • Pathway A: 4-Methylacetophenone reacts with ethylmagnesium bromide.

  • Pathway B: Butan-2-one reacts with 4-methylphenylmagnesium bromide.

Experimental Protocol: Synthesis from 4-Methylacetophenone and Ethylmagnesium Bromide

This protocol details a robust procedure for the synthesis, work-up, and purification of the target compound.

Materials:

  • Magnesium turnings

  • Bromoethane

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation, if necessary)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • In the dropping funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromoethane solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle reflux), add a small crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the ethylmagnesium bromide reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 4-methylacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C to minimize side reactions.[3]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3][6] This step protonates the magnesium alkoxide intermediate and neutralizes any excess Grignard reagent.[3]

    • Transfer the mixture to a separatory funnel. If solids are present, add more diethyl ether and NH₄Cl solution until they dissolve.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[3]

    • Combine the organic extracts and wash them sequentially with water and then brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

    • Purify the crude this compound by vacuum distillation or silica gel column chromatography.

Synthesis Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mg turnings + Anhydrous Ether C Ethylmagnesium Bromide (Grignard Reagent) A->C Reaction Initiation B Bromoethane B->C Dropwise Addition E Alkoxide Intermediate C->E Nucleophilic Attack at 0°C D 4-Methylacetophenone in Anhydrous Ether D->E F Quench with aq. NH4Cl E->F G Liquid-Liquid Extraction F->G H Drying (MgSO4) G->H I Solvent Removal H->I J Purification (Distillation/Chromatography) I->J K This compound (Pure Product) J->K

Caption: Workflow for the Grignard synthesis of this compound.

Core Reactivity of a Tertiary Alcohol

The chemical behavior of this compound is dominated by its tertiary alcohol functionality. The key features are the absence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) and the ability to form a highly stabilized tertiary carbocation upon loss of the hydroxyl group.

Physical Properties

A summary of the key physical and computed properties of this compound is presented below.

PropertyValueSource
Molecular Weight164.24 g/mol [1]
Exact Mass164.120115 g/mol [2]
Boiling Point221 °C[2]
Density0.966 g/cm³[2]
Refractive Index1.512[2]
XLogP32.5 - 2.6[1][2]
Topological Polar Surface Area20.2 Ų[1]
Oxidation: A Study in Resistance

A hallmark of tertiary alcohols is their resistance to oxidation by common oxidizing agents like chromic acid (H₂CrO₄) or potassium dichromate (K₂Cr₂O₇).[7][8][9][10] Oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the carbinol carbon to form a carbon-oxygen double bond.[8][11] Since this compound lacks a hydrogen atom on this carbon, it does not undergo this reaction.[7][10][12]

Under forcing conditions (e.g., high heat and strong acid), oxidation can occur, but it proceeds via the cleavage of carbon-carbon bonds, leading to a mixture of smaller molecules and is generally not a synthetically useful transformation.[9][13] However, recent research has shown that photocatalytic methods on surfaces like TiO₂ can induce novel disproportionation reactions, representing a specialized exception to the classical inertness of tertiary alcohols towards oxidation.[14]

Dehydration to Alkenes (E1 Mechanism)

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[15] This reaction is an E1 (Elimination, Unimolecular) process that proceeds through a stable carbocation intermediate.[16][17] The ease of dehydration follows the order: Tertiary > Secondary > Primary, which directly correlates with the stability of the carbocation formed.[15][17] For tertiary alcohols like this compound, the reaction can often be carried out under relatively mild conditions (e.g., warm aqueous sulfuric acid).[18][19]

Mechanism:

  • Protonation of the Hydroxyl Group: The alcohol's oxygen atom acts as a Lewis base, abstracting a proton from the acid catalyst to form a protonated alcohol (an alkyloxonium ion).[17][20] This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).

  • Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, forming a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[19]

  • Deprotonation to form the Alkene: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.[16]

According to Zaitsev's Rule , the major product will be the more substituted (and therefore more stable) alkene.[18]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation A This compound + H+ B Protonated Alcohol (Alkyloxonium Ion) A->B Fast C Tertiary Carbocation + H2O B->C Slow, Rate-Determining D Alkene Product + H3O+ C->D Fast, Base abstracts H+ G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Nucleophilic Attack A Tertiary Alcohol + HX B Protonated Alcohol A->B Fast C Tertiary Carbocation + H2O B->C Slow, Rate-Limiting D Tertiary Alkyl Halide C->D Fast, Attack by X-

Caption: The SN1 mechanism for the reaction of a tertiary alcohol with a hydrogen halide.

Applications and Industrial Significance

Tertiary alcohols like this compound serve as crucial intermediates in organic synthesis. [9][21]Their ability to be converted into stable alkenes and tertiary alkyl halides makes them valuable starting materials for the construction of more complex molecular architectures.

While specific large-scale applications for this compound are not widely documented, related aromatic alcohols are significant in several industries:

  • Fragrance and Cosmetics: Many structurally similar aromatic alcohols are used as solvents or fragrance components in perfumes and cosmetics. [22][23]* Pharmaceuticals: The tertiary alcohol motif is present in numerous biologically active molecules, making compounds like this valuable building blocks in drug discovery and development.

  • Material Science: Alcohols are used as precursors for plasticizers and solvents in the manufacturing of polymers and coatings. [24][25]

Conclusion

This compound serves as an exemplary model for understanding the chemistry of tertiary alcohols. Its synthesis is readily achievable through the robust Grignard reaction. Its reactivity is defined by the stability of the tertiary carbocation it forms, leading to a pronounced tendency to undergo E1 dehydration and SN1 substitution reactions, while demonstrating a characteristic resistance to standard oxidation conditions. For researchers and drug development professionals, a firm grasp of these principles is essential for designing synthetic routes and predicting the behavior of complex molecules containing this important functional group.

References

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An In-depth Technical Guide to 2-(4-Methylphenyl)butan-2-ol: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)butan-2-ol, a tertiary alcohol of interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth insights into its preparation, structural elucidation, and physical properties. While the specific historical moment of its initial synthesis is not prominently documented in readily available literature, its structural simplicity suggests its preparation was likely achieved through well-established synthetic methodologies developed in the early 20th century.

Introduction and Chemical Identity

This compound, also known as 2-(p-tolyl)butan-2-ol, is an aromatic tertiary alcohol. Its structure consists of a central tertiary carbon atom bonded to a hydroxyl group, a methyl group, an ethyl group, and a p-tolyl (4-methylphenyl) group. This structure imparts specific chemical and physical properties that make it a useful intermediate in organic synthesis.

The presence of a chiral center at the tertiary carbon means that this compound can exist as a racemic mixture of two enantiomers. The stereochemistry of its synthesis can be a critical consideration in applications where chiral purity is required.

Retrosynthetic Analysis and Synthesis Methodology

The most logical and historically significant method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1][2] This powerful carbon-carbon bond-forming reaction, discovered by Victor Grignard in 1900, remains a cornerstone of organic synthesis.

A retrosynthetic analysis of the target molecule reveals three potential Grignard synthesis pathways, each involving the reaction of a Grignard reagent with a suitable ketone[2][3].

DOT Script of Retrosynthetic Pathways

G cluster_0 Retrosynthetic Analysis of this compound cluster_1 Pathway A cluster_2 Pathway B cluster_3 Pathway C This compound This compound p-tolylmagnesium_bromide p-Tolylmagnesium bromide p-tolylmagnesium_bromide->this compound Grignard Addition Butan-2-one Butan-2-one Ethylmagnesium_bromide Ethylmagnesium bromide Ethylmagnesium_bromide->this compound Grignard Addition 1-(p-tolyl)propan-1-one 1-(p-Tolyl)propan-1-one Methylmagnesium_bromide Methylmagnesium bromide Methylmagnesium_bromide->this compound Grignard Addition 1-(p-tolyl)butan-1-one 1-(p-Tolyl)butan-1-one

Caption: Retrosynthetic pathways for this compound via Grignard reaction.

Recommended Laboratory Synthesis: Grignard Reaction Protocol

The following protocol details the synthesis of this compound via the reaction of p-tolylmagnesium bromide with butan-2-one (Pathway A). This pathway is often preferred due to the commercial availability and stability of the starting materials.

Materials:

  • Magnesium turnings

  • 4-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Butan-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to exclude moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.

    • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining 4-bromotoluene solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Reaction with Ketone:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • A solution of butan-2-one in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Purification:

    • The reaction mixture is carefully poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

DOT Script of Grignard Synthesis Workflow

G cluster_0 Synthesis Workflow A 1. Preparation of p-Tolylmagnesium bromide B 2. Reaction with Butan-2-one A->B Addition of Ketone C 3. Quenching and Hydrolysis B->C Acidic Work-up D 4. Extraction and Washing C->D Phase Separation E 5. Drying and Solvent Removal D->E Isolation F 6. Purification (Distillation/Chromatography) E->F Crude Product G Pure this compound F->G Final Product

Caption: Step-by-step workflow for the synthesis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below, based on data from the PubChem database.[4]

PropertyValue
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
IUPAC Name This compound
CAS Number 5398-04-9
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water, soluble in organic solvents

Spectroscopic Characterization

Structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following characteristic signals:

  • A singlet for the hydroxyl proton (-OH), with a chemical shift that can vary depending on concentration and solvent.

  • A singlet for the methyl group attached to the aromatic ring.

  • A pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • A quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl protons.

  • A triplet for the terminal methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene protons.

  • A singlet for the methyl group attached to the tertiary carbon.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

  • A signal for the quaternary carbon of the tertiary alcohol.

  • Signals for the carbons of the p-tolyl group, including the ipso-carbon, the methyl-bearing carbon, and the two equivalent aromatic CH carbons.

  • Signals for the carbons of the ethyl group.

  • A signal for the methyl group attached to the tertiary carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of key functional groups. For this compound, the most prominent features will be:

  • A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

  • C-H stretching vibrations for the aromatic and aliphatic protons in the 2850-3100 cm⁻¹ region.

  • C=C stretching vibrations for the aromatic ring around 1600 cm⁻¹ and 1450 cm⁻¹.

  • A strong C-O stretching vibration in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 164. Common fragmentation pathways would involve the loss of water, a methyl group, or an ethyl group.

Applications and Future Directions

While not a widely commercialized product itself, this compound and structurally related tertiary alcohols can serve as valuable intermediates in the synthesis of more complex molecules. For instance, a related compound, 2-methyl-4-phenylbutan-2-ol, is used in the fragrance industry.[5] The potential for this compound lies in its utility as a building block in medicinal chemistry and materials science, where the introduction of a p-tolyl group can influence the pharmacological or physical properties of a target molecule.

Future research could explore the enantioselective synthesis of this compound to access chirally pure forms for applications in asymmetric catalysis or as chiral synthons. Additionally, the investigation of its biological activity or its use as a precursor for novel polymers could open up new avenues for its application.

Conclusion

This compound is a tertiary alcohol with a straightforward synthesis based on the classical Grignard reaction. Its characterization relies on standard spectroscopic techniques that confirm its structure. While its direct applications are not extensively documented, its value as a synthetic intermediate is clear. This guide provides the necessary technical information for its preparation and identification, serving as a valuable resource for the scientific community.

References

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Unlocking the Potential of 2-(4-Methylphenyl)butan-2-ol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Chiral Tertiary Alcohol

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. 2-(4-Methylphenyl)butan-2-ol, a chiral tertiary alcohol, represents a promising yet underexplored molecule. Its structure, featuring a p-tolyl group and a chiral tertiary alcohol moiety, suggests a potential for unique biological activities and a favorable metabolic profile. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a lead compound for novel therapeutics.

This guide will navigate through key research areas, from stereoselective synthesis and analytical characterization to the exploration of its pharmacological activities and metabolic fate. The methodologies presented herein are designed to be robust and self-validating, providing a solid foundation for rigorous scientific inquiry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone of any drug discovery program. The table below summarizes the key computed properties of this compound.[1]

PropertyValueSource
Molecular FormulaC11H16OPubChem[1]
Molecular Weight164.24 g/mol PubChem[1]
XLogP32.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count2PubChem[1]

I. Stereoselective Synthesis and Chiral Separation: Accessing Enantiopure Isomers

The presence of a chiral center in this compound necessitates the development of stereoselective synthetic routes to obtain enantiomerically pure forms (R)- and (S)-2-(4-methylphenyl)butan-2-ol. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the evaluation of individual stereoisomers a critical step in drug development.

Proposed Synthetic Strategy: Asymmetric Grignard Addition

A robust method for the synthesis of chiral tertiary alcohols is the asymmetric addition of a Grignard reagent to a ketone. In this case, the addition of ethylmagnesium bromide to 4'-methylacetophenone can be rendered stereoselective through the use of a chiral ligand.

G cluster_start Starting Materials cluster_reaction Asymmetric Grignard Addition cluster_product Product 4_methylacetophenone 4'-Methylacetophenone reaction_conditions Anhydrous THF -78 °C to rt 4_methylacetophenone->reaction_conditions ethylmagnesium_bromide Ethylmagnesium Bromide ethylmagnesium_bromide->reaction_conditions chiral_ligand Chiral Ligand (e.g., SPARTEINE) chiral_ligand->reaction_conditions enantioenriched_product Enantioenriched (R)- or (S)-2-(4-Methylphenyl)butan-2-ol reaction_conditions->enantioenriched_product racemic_product Racemic This compound

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Stereoselective Synthesis

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of ethyl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of ethylmagnesium bromide.

  • Asymmetric Addition: In a separate flask, dissolve the chiral ligand (e.g., (-)-sparteine) in anhydrous THF and cool to -78 °C. To this, add the Grignard reagent, followed by the dropwise addition of a solution of 4'-methylacetophenone in anhydrous THF.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Characterization: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of the synthesized product must be determined using a validated chiral HPLC method.

G Sample Enantioenriched Sample HPLC_System HPLC System Sample->HPLC_System Chiral_Column Chiral Stationary Phase (e.g., Chiralcel OD-H) HPLC_System->Chiral_Column Detector UV Detector Chiral_Column->Detector Mobile_Phase Mobile Phase (e.g., Hexane/Isopropanol) Mobile_Phase->HPLC_System Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram

Caption: Workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Separation [2][3][4]

  • Column Selection: Utilize a chiral stationary phase (CSP) known for resolving chiral alcohols, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[2]

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of n-hexane and isopropanol is a common starting point. The ratio can be adjusted to optimize the separation of the enantiomers.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

II. Pharmacological Evaluation: Exploring Antiproliferative and Cytotoxic Potential

The presence of the p-tolyl group in this compound suggests a potential for anticancer activity, as this moiety is found in various compounds with demonstrated antiproliferative effects. Therefore, a primary area of investigation should be the evaluation of its cytotoxic effects against a panel of human cancer cell lines.

In Vitro Cytotoxicity Screening

Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays can be employed to determine the half-maximal inhibitory concentration (IC50) of the compound.[5][6][7][8]

G Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Compound_Treatment Treatment with This compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48 hours) Compound_Treatment->Incubation Assay Cytotoxicity Assay (MTT or SRB) Incubation->Assay Data_Analysis Absorbance Measurement & IC50 Determination Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing.

Experimental Protocol: MTT Cytotoxicity Assay [5][6][7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (both the racemate and individual enantiomers) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

III. Metabolic Stability and ADMET Profiling: Assessing Drug-like Properties

As a tertiary alcohol, this compound is expected to be resistant to oxidation, a common metabolic pathway for primary and secondary alcohols. This inherent metabolic stability is a desirable characteristic in drug candidates. However, other metabolic pathways, such as glucuronidation, should be investigated.

In Vitro Metabolic Stability Assay

The metabolic stability of the compound can be assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[9][10][11][12][13]

G Compound This compound Microsomes Liver Microsomes + NADPH Compound->Microsomes Incubation Incubation at 37°C (Time Points) Microsomes->Incubation Analysis LC-MS/MS Analysis of Parent Compound Incubation->Analysis Results Half-life (t1/2) Intrinsic Clearance (CLint) Analysis->Results

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol: Liver Microsomal Stability Assay [9][10][11]

  • Incubation: Incubate this compound at a fixed concentration with liver microsomes (from human and other species for cross-species comparison) and a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

In Silico ADMET Prediction

Prior to extensive in vitro and in vivo studies, in silico tools can provide valuable predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[14][15][16][17]

Recommended In Silico Tools:

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: Predicts a wide range of ADMET properties.[15]

  • ** admetSAR:** A comprehensive source for ADMET prediction.

These tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor potential, and various toxicity endpoints.

IV. Future Directions and Concluding Remarks

This technical guide outlines a foundational research plan for the comprehensive evaluation of this compound. The proposed investigations into its stereoselective synthesis, pharmacological activity, and metabolic stability will provide a robust dataset to assess its potential as a novel therapeutic agent.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features for optimal activity and a favorable ADMET profile.

  • Mechanism of Action Studies: If significant cytotoxic activity is observed, further studies should be conducted to elucidate the underlying molecular mechanism of action.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a physiological context.

By systematically following the experimental frameworks detailed in this guide, researchers can unlock the therapeutic potential of this compound and contribute to the development of the next generation of medicines.

References

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
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  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • PubChem. (n.d.). This compound.
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  • PubChem. (n.d.). 2-Methyl-4-(4-methylphenyl)-2-butanol.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol.
  • Web Pages. (n.d.). 6. Grignard Reaction.
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  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
  • Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol.
  • Google Patents. (n.d.). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • ResearchGate. (n.d.). 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)....
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  • Discussion Forum. (2024, February 7). What is the characteristic that makes butan-2-ol a chiral molecule?. [Link]
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Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Methylphenyl)butan-2-ol from Toluene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to materials science. 2-(4-Methylphenyl)butan-2-ol, a tertiary alcohol, is a valuable scaffold in medicinal chemistry and a key building block for more complex molecular architectures. This document provides a detailed, two-step synthetic protocol starting from the readily available commodity chemical, toluene.

The strategic approach involves two classical, yet robust, organic transformations:

  • Friedel-Crafts Acylation: This initial step introduces a keto-functional group to the toluene ring, forming 4'-methylpropiophenone. This reaction is highly regioselective, favoring the para-substituted product due to the directing effect of the methyl group on the toluene ring.[1][2]

  • Grignard Reaction: The subsequent step employs a Grignard reagent to perform a nucleophilic addition to the ketone, yielding the desired tertiary alcohol.[3][4] This powerful carbon-carbon bond-forming reaction is a staple for the construction of complex organic molecules.[5]

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization data, ensuring a comprehensive and reproducible workflow for the synthesis of this compound.

Reaction Pathway and Mechanism

The overall synthetic route is depicted below, illustrating the transformation from toluene to the final tertiary alcohol product.

Synthesis_Pathway Toluene Toluene Intermediate 4'-Methylpropiophenone Toluene->Intermediate 1. Propanoyl Chloride, AlCl₃ (Friedel-Crafts Acylation) Product This compound Intermediate->Product 2. Methylmagnesium Bromide, Et₂O (Grignard Reaction) 3. H₃O⁺ (Workup)

Diagram 1: Overall synthetic scheme for this compound.

Part 1: Friedel-Crafts Acylation of Toluene

Scientific Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6] In this step, propanoyl chloride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[6][7] Toluene, with its electron-donating methyl group, readily undergoes electrophilic attack. The methyl group is an ortho-, para-director; however, the para-product, 4'-methylpropiophenone, is the major product due to reduced steric hindrance compared to the ortho-position.[1][2]

Experimental Protocol: Synthesis of 4'-Methylpropiophenone

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Toluene92.14100 mL~0.94Reagent grade, dried over molecular sieves
Propanoyl Chloride92.5230 mL~0.36Freshly distilled
Aluminum Chloride (Anhydrous)133.3453 g~0.40Handle in a fume hood, moisture sensitive
Dichloromethane (DCM)84.93200 mL-Anhydrous
5% HCl (aq)-150 mL-For workup
Saturated NaHCO₃ (aq)-100 mL-For neutralization
Brine (Saturated NaCl)-100 mL-For washing
Anhydrous MgSO₄---For drying

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (53 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, place a solution of propanoyl chloride (30 mL) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Toluene: Following the addition of the propanoyl chloride solution, add toluene (100 mL) dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 150 mL of cold 5% HCl. This will hydrolyze the aluminum complexes and should be done in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 5% HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product, 4'-methylpropiophenone, can be purified by vacuum distillation to yield a colorless oil.[8]

Part 2: Grignard Reaction for Tertiary Alcohol Synthesis

Scientific Rationale

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[9] In this step, the carbonyl carbon of 4'-methylpropiophenone is attacked by the nucleophilic carbon of a methylmagnesium bromide Grignard reagent.[10] This nucleophilic addition results in the formation of a magnesium alkoxide intermediate.[4] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound.[10] Strict anhydrous conditions are crucial as Grignard reagents are highly basic and will react with even trace amounts of water.[11]

Grignard_Mechanism Ketone 4'-Methylpropiophenone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard CH₃MgBr Grignard->Intermediate Product This compound Intermediate->Product Protonation Acid H₃O⁺ Acid->Product Byproduct Mg(OH)Br

Diagram 2: Simplified Grignard reaction mechanism.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4'-Methylpropiophenone148.2014.8 g0.10From Part 1
Methylmagnesium Bromide (3.0 M in Et₂O)-40 mL0.12Commercially available, handle under inert atmosphere
Anhydrous Diethyl Ether (Et₂O)74.12150 mL-Dried over sodium/benzophenone
Saturated NH₄Cl (aq)-100 mL-For quenching
Anhydrous MgSO₄---For drying

Procedure:

  • Reaction Setup: In a flame-dried 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4'-methylpropiophenone (14.8 g) in anhydrous diethyl ether (100 mL).

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (40 mL of 3.0 M in Et₂O) dropwise from the dropping funnel over 30 minutes with vigorous stirring. A precipitate may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.[12]

  • Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil or low-melting solid.[12]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Expected Spectroscopic Data:

PropertyValue
Molecular Formula C₁₁H₁₆O[13][14]
Molecular Weight 164.24 g/mol [13][15]
Appearance Colorless oil or low-melting solid
Boiling Point 108.5-109 °C at 10 Torr[14]
¹H NMR (CDCl₃, ppm) δ 7.25-7.10 (m, 4H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 1.75 (q, 2H, -CH₂CH₃), 1.45 (s, 3H, -C(OH)CH₃), 0.75 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, ppm) δ 143.5, 136.0, 128.8, 125.0, 75.0, 36.5, 28.0, 21.0, 8.5
IR (thin film, cm⁻¹) 3400 (br, O-H), 3050, 2970, 2875 (C-H), 1510 (C=C, aromatic), 1150 (C-O)

Safety and Handling

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Propanoyl chloride is a lachrymator and is corrosive. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). The quenching step is highly exothermic and releases HCl gas.

  • Grignard Reaction: Grignard reagents are highly flammable and react vigorously with water and protic solvents.[11] Diethyl ether is extremely flammable. All procedures involving Grignard reagents must be performed under a dry, inert atmosphere.[16]

Conclusion

This application note provides a robust and well-established two-step synthesis for this compound from toluene. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce this valuable tertiary alcohol for further applications in drug discovery and organic synthesis. The causality behind each experimental choice, from reagent selection to workup procedures, has been explained to provide a deeper understanding of the chemical transformations involved.

References

  • Zhao, Shu-Feng, et al. "Alkaloid induced asymmetric electrocarboxylation of 4-methylpropiophenone." Tetrahedron letters 52.21 (2011): 2702-2705.
  • The Chemistry Behind 4-Methylpropiophenone: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
  • Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry.
  • Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDC
  • Grignard Reaction. Organic Chemistry Portal.
  • 4mmc Synthesis. Scribd.
  • Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol. Benchchem.
  • Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.
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  • Friedel-Crafts Reactions of Benzene and Methylbenzene. Chemguide. [Link]
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  • EAS Reactions (3)
  • Grignard Reagents.
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Application Note: A Detailed Protocol for the Grignard Synthesis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard, this organometallic reaction employs a Grignard reagent (R-MgX) as a potent nucleophile that readily attacks electrophilic carbon centers, most notably those in carbonyl compounds.[1][2] For researchers in medicinal chemistry and drug development, the Grignard synthesis of tertiary alcohols is of particular importance, as this structural motif is prevalent in numerous pharmacologically active molecules.[1]

This application note provides a comprehensive, field-proven guide for the synthesis of the tertiary alcohol 2-(4-methylphenyl)butan-2-ol. The protocol is structured in two primary stages: the initial formation of the Grignard reagent, 4-methylphenylmagnesium bromide, followed by its nucleophilic addition to butan-2-one. We will delve into the causality behind critical experimental steps, address potential side reactions, and outline stringent safety protocols necessary for handling these highly reactive species.

Reaction Principle and Mechanism

The synthesis hinges on the nucleophilic addition of the Grignard reagent to a ketone.[3][4][5] The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom. This makes it a powerful nucleophile.

The mechanism proceeds in two key stages:

  • Nucleophilic Attack: The nucleophilic carbon of the 4-methylphenylmagnesium bromide attacks the electrophilic carbonyl carbon of butan-2-one. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[2][6][7]

  • Protonation (Workup): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate to yield the final tertiary alcohol product, this compound, and forms water-soluble magnesium salts that can be easily removed.[6][8]

Overall Synthesis Scheme:

Reaction scheme for the synthesis of this compound

Experimental Workflow Overview

The following diagram illustrates the complete experimental workflow, from the preparation of the Grignard reagent to the purification of the final product.

Grignard_Workflow cluster_prep Part A: Grignard Reagent Formation cluster_reaction Part B: Synthesis cluster_workup Part C: Workup & Purification A1 Dry Glassware & Reagents (Anhydrous Conditions) A2 Mg Turnings + Anhydrous THF in Reaction Flask A1->A2 A3 Initiate Reaction (Iodine crystal or 1,2-dibromoethane) A2->A3 A4 Slow Dropwise Addition of 4-Bromotoluene in THF A3->A4 A5 Reflux to Complete Formation A4->A5 A6 Cool to 0 °C (4-Methylphenylmagnesium Bromide) A5->A6 B1 Dropwise Addition of Butan-2-one in THF A6->B1 Use Immediately B2 Reaction at RT (Monitor by TLC) B1->B2 B3 Cool to 0 °C B2->B3 C1 Quench with sat. aq. NH₄Cl B3->C1 Proceed to Workup C2 Phase Separation C1->C2 C3 Extract Aqueous Layer with Diethyl Ether (3x) C2->C3 C4 Combine Organic Layers C3->C4 C5 Wash with Brine C4->C5 C6 Dry over Anhydrous MgSO₄ C5->C6 C7 Filter & Concentrate (Rotary Evaporation) C6->C7 C8 Purify Crude Product (Column Chromatography) C7->C8 C9 Characterize Final Product (NMR, IR, MS) C8->C9

Sources

Application Notes and Protocols for the Synthesis of 2-(4-Methylphenyl)butan-2-ol via Isobutylene Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary alcohol 2-(4-Methylphenyl)butan-2-ol. The described protocol utilizes the Grignard reaction, a cornerstone of carbon-carbon bond formation, involving the nucleophilic ring-opening of isobutylene oxide by p-tolylmagnesium bromide. This methodology is presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the critical parameters that govern its success. The protocols herein are designed to be self-validating, with in-depth explanations of each step, from reagent preparation to product purification and characterization.

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fragrance industries. This compound is a valuable intermediate in the synthesis of various organic molecules. The Grignard reaction, discovered by Victor Grignard, remains a premier method for the construction of complex carbon skeletons.[1] This application note details a robust and efficient route to this compound through the reaction of a p-tolyl Grignard reagent with isobutylene oxide.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the carbanionic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring.[2] The inherent ring strain of the three-membered epoxide ring facilitates this ring-opening process.[2] A key consideration in this synthesis is the regioselectivity of the epoxide ring-opening. Under the basic and nucleophilic conditions of the Grignard reaction, the attack of the p-tolyl nucleophile occurs at the less sterically hindered carbon atom of the isobutylene oxide ring.[2][3]

Reaction Scheme

The overall synthesis is a two-step, one-pot procedure:

Step 1: Formation of p-Tolylmagnesium Bromide

CH3C6H4Br + Mg → CH3C6H4MgBr

Step 2: Nucleophilic Ring-Opening of Isobutylene Oxide

CH3C6H4MgBr + (CH3)2C(O)CH2 → CH3C6H4C(CH3)(OH)CH2CH3

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4-BromotolueneC7H7Br171.041.1 equiv.≥98%
Magnesium TurningsMg24.311.2 equiv.≥99.5%
Isobutylene OxideC4H8O72.111.0 equiv.≥98%
Anhydrous Diethyl Ether(C2H5)2O74.12As solvent≥99.7%
IodineI2253.811-2 crystals-
Saturated aq. NH4ClNH4Cl53.49For workup-
Anhydrous MgSO4MgSO4120.37For drying-
Equipment
  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Detailed Synthesis Procedure

Part 1: Preparation of p-Tolylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent. The entire apparatus should be maintained under a positive pressure of dry nitrogen or argon.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to the flask; the iodine acts as an initiator for the reaction.

  • Grignard Formation: Prepare a solution of 4-bromotoluene (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should commence shortly, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Addition: Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-brown solution is the p-tolylmagnesium bromide Grignard reagent.

Part 2: Reaction with Isobutylene Oxide

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Epoxide Addition: Dissolve isobutylene oxide (1.0 equivalent) in anhydrous diethyl ether and place this solution in the dropping funnel. Add the isobutylene oxide solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic, and slow addition is crucial to maintain temperature control.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion.[2]

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2] This step protonates the intermediate alkoxide and precipitates magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless oil or a low-melting solid.

Workflow Diagram

SynthesisWorkflow cluster_Grignard Part 1: Grignard Reagent Formation cluster_Reaction Part 2: Epoxide Ring-Opening cluster_Purification Part 3: Workup & Purification Mg Mg turnings + I₂ in flask Grignard p-Tolylmagnesium Bromide Solution Mg->Grignard Reaction pBrT 4-Bromotoluene in Et₂O pBrT->Mg Dropwise addition Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Reaction IBO Isobutylene Oxide in Et₂O IBO->Grignard Dropwise addition at 0°C Workup Quench with aq. NH₄Cl Alkoxide->Workup Extraction Extraction with Et₂O Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Appearance: Colorless oil or low-melting solid.

  • Molecular Formula: C11H16O[4]

  • Molar Mass: 164.24 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-tolyl group, a singlet for the methyl group on the aromatic ring, a quartet and a triplet for the ethyl group, a singlet for the methyl group attached to the carbinol carbon, and a singlet for the hydroxyl proton.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the quaternary carbinol carbon, and the carbons of the methyl and ethyl groups.[4]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm-1, indicative of the hydroxyl group.[5]

  • C-H stretching vibrations for the aromatic and aliphatic C-H bonds around 2850-3100 cm-1.[5]

  • Aromatic C=C stretching absorptions in the 1450-1600 cm-1 region.

  • A C-O stretching band for the tertiary alcohol at approximately 1150-1250 cm-1.[5]

Safety and Handling

Isobutylene Oxide:

  • Highly flammable liquid and vapor.[3]

  • Causes skin and eye burns.[3]

  • Handle in a well-ventilated fume hood, away from ignition sources.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

p-Tolylmagnesium Bromide:

  • Grignard reagents are highly reactive and react violently with water and protic solvents.[6]

  • The solution in THF or diethyl ether is highly flammable.

  • Causes severe skin burns and eye damage.

  • Strictly anhydrous conditions must be maintained throughout the preparation and reaction.[6]

  • Handle under an inert atmosphere (nitrogen or argon).[7]

  • Wear appropriate PPE, including flame-retardant lab coat, gloves, and safety goggles.[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate. Impure magnesium; wet glassware or solvent; unreactive alkyl halide.Use fresh, high-purity magnesium turnings. Ensure all glassware is flame-dried and solvent is anhydrous. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of the final product. Incomplete Grignard formation; quenching of the Grignard reagent by moisture or acidic impurities; incomplete reaction with the epoxide.Ensure complete consumption of magnesium. Use anhydrous solvents and reagents. Allow for sufficient reaction time after the addition of the epoxide.
Formation of significant byproducts. Wurtz coupling of the Grignard reagent with unreacted 4-bromotoluene; polymerization of the epoxide.Add the 4-bromotoluene solution slowly to the magnesium. Maintain a low reaction temperature during the addition of the epoxide.

Conclusion

The synthesis of this compound via the Grignard reaction of p-tolylmagnesium bromide with isobutylene oxide is a reliable and efficient method. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and following the detailed protocols provided in this application note, researchers can achieve high yields of the desired tertiary alcohol. The comprehensive information on the reaction mechanism, purification, characterization, and safety precautions is intended to empower scientists in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.
  • OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺).
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol.
  • Vedantu. (n.d.). What is the reaction of epoxide with Grignard reagent?.
  • Supporting Information. (n.d.). 2-Methyl-4-(p-tolyl)-3-butyn-2-ol.
  • Organic Chemistry Tutor. (2025, March 11). How to Deal with Grignard + Epoxide Reactions.
  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-2-ol.
  • Mol-Instincts. (n.d.). 2-Methyl-4-phenyl-2-butanol | C11H16O | MD Topology | NMR | X-Ray.
  • York University. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information.

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(4-Methylphenyl)butan-2-ol, a tertiary aromatic alcohol.[1][2] As a crucial intermediate in various synthetic pathways, its structural integrity and purity are paramount. This document outlines integrated protocols for chromatographic and spectroscopic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reliable results.

Introduction

This compound (C₁₁H₁₆O) is a tertiary alcohol characterized by a p-tolyl group and a hydroxyl-bearing quaternary carbon.[3][4] This structure makes it a valuable building block in organic synthesis and a potential impurity in pharmaceutical manufacturing. Accurate and comprehensive characterization is essential to confirm its identity, establish its purity profile, and ensure its suitability for downstream applications. This application note presents a validated, multi-technique workflow designed to provide unambiguous structural elucidation and quantitative purity assessment.

Molecular Structure and Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[PubChem CID: 220982][3]
Molecular Formula C₁₁H₁₆O[PubChem CID: 220982][3]
Molecular Weight 164.24 g/mol [PubChem CID: 220982][3]
CAS Number 5398-04-9[ChemicalBook][5][6]
Appearance Colorless liquid (typical)General Knowledge
Boiling Point ~221°C[ECHEMI][7]

Chromatographic Analysis for Purity and Separation

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or related substances.

Gas Chromatography (GC)

Principle: GC is ideal for analyzing volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Field Insights: The choice of a mid-polarity column (e.g., one containing phenyl and methyl polysiloxane) is strategic. It provides the necessary selectivity to resolve the aromatic alcohol from potential non-polar starting materials or more polar by-products.[8][9]

Protocol: GC-FID Purity Assay
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid column overloading and ensure sharp peaks.

  • Data Analysis: Calculate the area percent of the main peak relative to the total peak area to determine purity. The method should be validated for linearity, precision, and accuracy as per ICH/USP guidelines.[10]

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5)Provides excellent resolution for a wide range of aromatic compounds.
Carrier Gas Helium or HydrogenInert and provides good chromatographic efficiency.
Inlet Temp. 250°CEnsures rapid and complete vaporization of the analyte.
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minSeparates volatile impurities at the beginning and elutes the main compound with a good peak shape.
Detector FID at 300°CHighly sensitive to hydrocarbons and provides a linear response.
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reversed-phase method is most effective, separating analytes based on their hydrophobicity.

Field Insights: A C18 column is the workhorse for reversed-phase chromatography.[11] The mobile phase composition (acetonitrile/water) is optimized to achieve a good retention time and separation from potential impurities. A UV detector is suitable due to the aromatic ring's chromophore.[12]

Protocol: Reversed-Phase HPLC-UV Purity Assay
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: Determine purity by area percentage at the detection wavelength.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of hydrophobic compounds.[13][14]
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)Provides adequate retention and resolution. Adjust ratio as needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 220 nmWavelength at which the phenyl group exhibits strong absorbance.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Field Insights: The structure of this compound has several distinct proton and carbon environments that give rise to a predictable NMR spectrum. The absence of a proton on the carbinol carbon is a key indicator of a tertiary alcohol.[4][15]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation: Analyze chemical shifts, integration (for ¹H), and multiplicities.

Expected ¹H NMR Data (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-CH₃ (ethyl)~0.8Triplet3Ha
-CH₂-~1.8Quartet2Hb
Ar-CH₃~2.3Singlet3Hc
-OH~1.5-2.5Broad Singlet1Hd
-C(Ar)(OH)CH₃~1.5Singlet3He
Ar-H~7.1-7.3AA'BB' System4Hf, g

Expected ¹³C NMR Data (in CDCl₃):

CarbonChemical Shift (δ, ppm)Assignment
-CH₃ (ethyl)~8-10a
Ar-CH₃~20-22c
-C(Ar)(OH)CH₃~28-30e
-CH₂-~35-37b
-C(OH)-~75-78Quaternary Carbon
Ar-C~125-129Aromatic CH
Ar-C (ipso)~136-145Aromatic Quaternary C
Mass Spectrometry (MS)

Principle: MS provides the molecular weight and fragmentation pattern of a molecule. When coupled with GC (GC-MS), it offers both separation and identification.

Field Insights: As a tertiary alcohol, this compound is expected to show a weak or absent molecular ion peak (M⁺) under Electron Ionization (EI).[16][17] The fragmentation is often dominated by the loss of water ([M-18]) and α-cleavage, which involves the loss of an ethyl or methyl group.[18][19]

Protocol: GC-MS Analysis
  • Instrumentation: Use the same GC conditions as described in Section 2.1, coupled to a mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

Expected Fragmentation Pattern:

m/z ValueProposed FragmentSignificance
164[C₁₁H₁₆O]⁺Molecular Ion (M⁺), likely weak or absent.
149[M - CH₃]⁺Loss of a methyl group.
146[M - H₂O]⁺Loss of water, characteristic of alcohols.[16][18]
135[M - C₂H₅]⁺Loss of an ethyl group via α-cleavage (a major fragment).
91[C₇H₇]⁺Tropylium ion, characteristic of tolyl-containing compounds.
Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Field Insights: The IR spectrum will be dominated by a broad O-H stretch, characteristic of an alcohol, and several peaks corresponding to the aromatic ring and C-H bonds.

Protocol: FTIR Analysis
  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
1610, 1515C=C stretchAromatic Ring
~1150C-O stretchTertiary Alcohol

Integrated Analytical Workflow

For complete and confident characterization, data from these techniques must be integrated. The workflow below illustrates a logical approach to confirming the identity and purity of this compound.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation Purity_GC GC-FID Analysis Report Final Certificate of Analysis (Identity & Purity Confirmed) Purity_GC->Report Quantitative Purity Purity_HPLC HPLC-UV Analysis Purity_HPLC->Report Orthogonal Purity Check Struct_NMR NMR Spectroscopy (¹H & ¹³C) Struct_NMR->Report Unambiguous Structure Struct_MS GC-MS Analysis Struct_MS->Report Molecular Weight & Fragments Struct_IR FTIR Analysis Struct_IR->Report Functional Groups Sample Test Sample: This compound Sample->Purity_GC Sample->Purity_HPLC Sample->Struct_NMR Sample->Struct_MS Sample->Struct_IR

Caption: Integrated workflow for compound characterization.

Conclusion

The analytical methods detailed in this application note provide a robust and multi-faceted strategy for the complete characterization of this compound. By combining the quantitative power of chromatography (GC and HPLC) with the detailed structural insights from spectroscopy (NMR, MS, and IR), researchers can ensure the identity, purity, and quality of this important chemical intermediate. Adherence to these protocols and the underlying scientific principles will yield reliable, reproducible, and defensible analytical data.

References

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  • NIST. (n.d.). 4-Phenyl-2-butanol. NIST Chemistry WebBook.
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  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.
  • Allen. (n.d.). JEE Main Chemistry Syllabus 2026.
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  • MDPI. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys.
  • YouTube. (2020). What are Primary, Secondary and Tertiary alcohols?.
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Application Note: High-Throughput GC-MS Protocol for the Analysis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the qualitative and quantitative analysis of 2-(4-Methylphenyl)butan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices, ensuring technical accuracy and robust, reproducible results. The protocol covers everything from sample preparation and instrument configuration to data analysis and interpretation, grounded in authoritative references.

Introduction: The Analytical Imperative for this compound

This compound, a tertiary alcohol, is a molecule of interest in various chemical and pharmaceutical contexts, potentially as a synthetic intermediate or a metabolite. Its structural characterization and quantification are critical for process optimization, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities for volatile and semi-volatile compounds.[1][2] This document provides a self-validating system for the robust analysis of this specific analyte.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful analytical method. These properties dictate choices in sample preparation, GC column selection, and temperature programming.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 2-(p-Tolyl)butan-2-ol, 2-(4-Methylphenyl)-2-butanolChemicalBook[4], ECHEMI[5]
CAS Number 5398-04-9ChemicalBook[4]
Molecular Formula C₁₁H₁₆OPubChem[3]
Molecular Weight 164.24 g/mol PubChem[3]
Boiling Point 221 °CECHEMI[5]
XLogP3 2.5 - 2.6PubChem[3], ECHEMI[5]

The molecule's aromatic ring, tertiary alcohol group, and moderate boiling point make it an ideal candidate for GC-MS analysis. Its LogP value suggests good solubility in common organic solvents used for sample preparation.

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system, where each step logically flows to the next, ensuring the integrity of the final analytical result.

Diagram: GC-MS Analysis Workflow for this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Volatile Solvent (e.g., Dichloromethane) A->B C Serial Dilution to Working Concentration (e.g., 1-10 µg/mL) B->C D Transfer to GC Vial C->D E Injection into GC D->E Autosampler F Vaporization & Separation in Capillary Column E->F G Elution into MS F->G H Ionization (EI) & Fragmentation G->H I Mass Analysis (Quadrupole) H->I J Chromatogram Generation (TIC) I->J Detector Signal K Peak Identification (Retention Time) J->K L Mass Spectrum Analysis (Fragmentation Pattern) K->L M Quantification (Peak Area vs. Calibration Curve) L->M

Caption: A comprehensive workflow from sample preparation to data analysis.

Reagents and Materials
  • Analyte Standard: this compound (purity ≥98%)

  • Solvent: GC-grade Dichloromethane (DCM) or Ethyl Acetate. The choice of a volatile organic solvent is crucial to ensure it does not interfere with the analyte peak and is compatible with the GC system.[6]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa. Glass is essential to prevent leaching of plasticizers.[6][7]

Standard Solution Preparation

Causality: The goal is to prepare a calibration curve that brackets the expected concentration of the analyte in unknown samples. A stock solution allows for precise serial dilutions.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of DCM in a class A volumetric flask.

  • Working Standard Solutions: Perform serial dilutions from the primary stock to prepare a set of calibration standards. For a typical quantitative analysis, concentrations ranging from 0.1 µg/mL to 10 µg/mL are recommended.[7]

  • Internal Standard (Optional but Recommended): For enhanced precision and accuracy, especially in complex matrices, an internal standard (IS) should be used.[1] A suitable IS would be a structurally similar compound with a different retention time, such as 2-methyl-4-phenyl-2-butanol (CAS 103-05-9), added to all standards and samples at a constant concentration.

Sample Preparation

Causality: The sample must be rendered into a clean, liquid form compatible with GC injection. The key is to dissolve the sample in a suitable volatile solvent and remove any particulates.[6]

  • Liquid Samples: Dilute the sample with DCM to an estimated concentration within the calibration range.

  • Solid Samples: Dissolve a known weight of the solid sample in DCM. Sonication may be used to ensure complete dissolution.

  • Filtration: All samples should be filtered through a 0.22 µm PTFE syringe filter into a clean GC vial to remove any particulate matter that could damage the injector or column.

GC-MS Instrumentation and Optimized Parameters

Causality: The parameters below are selected based on the analyte's properties. A non-polar or mid-polar column is chosen for this aromatic compound.[8][9] The temperature program is designed to ensure good peak shape and separation from solvent and potential impurities.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Capillary Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar phase provides excellent resolution for aromatic compounds based on boiling point, and its low-bleed characteristics are ideal for MS.[10]
Carrier Gas Helium, Constant Flow Mode at 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures stable retention times.
Injector Split/Splitless Inlet
ModeSplitless (for trace analysis) or Split 20:1Splitless mode maximizes sensitivity. A split injection prevents column overloading for higher concentration samples.
Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Oven Program
Initial Temp80 °C, hold for 1 minAllows for solvent focusing and sharp peak initiation.
Ramp15 °C/min to 280 °CA moderate ramp rate provides good separation of components with varying boiling points.
Final HoldHold at 280 °C for 5 minEnsures elution of any less volatile compounds and cleans the column for the next run.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)
Ionization Energy70 eVStandard energy for EI, producing reproducible fragmentation patterns for library matching.
Source Temperature230 °COptimizes ionization efficiency and minimizes source contamination.
Mass Analyzer Quadrupole
Scan Range40 - 450 amuCovers the molecular ion and all significant fragment ions.
Scan Rate3 scans/secProvides sufficient data points across the chromatographic peak.

Data Analysis and Interpretation

Peak Identification

The primary identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram to that of a certified reference standard analyzed under identical conditions.

Mass Spectrum Interpretation

Confirmation of identity is performed by analyzing the mass spectrum of the peak of interest. For tertiary alcohols, the molecular ion (M+) peak can be weak or absent due to its instability.[11] The fragmentation pattern is the definitive fingerprint of the molecule.

  • Molecular Ion (M+): The expected molecular ion for C₁₁H₁₆O is at m/z 164.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The C-C bond adjacent to the oxygen atom is prone to cleavage. The loss of an ethyl radical (•C₂H₅, 29 Da) is a highly probable fragmentation, leading to a stable tertiary carbocation. This would produce a prominent peak at m/z 135 ([M - 29]⁺). This is often the base peak for such structures.

    • Loss of Water: Alcohols frequently undergo dehydration (loss of H₂O, 18 Da), which would result in a peak at m/z 146 ([M - 18]⁺).[12]

    • Aromatic Fragments: The presence of the tolyl group will likely produce characteristic aromatic fragment ions, such as the tropylium ion at m/z 91 .

The obtained spectrum should be compared against a reference library (e.g., NIST) or a previously analyzed standard for confident identification. PubChem lists a GC-MS spectrum available for this compound, which can serve as a reference.[3]

Method Validation Principles

For use in regulated environments, the method must be validated according to ICH guidelines or equivalent standards.[1][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated by a linear relationship (R² ≥ 0.995) between the concentration and the peak area across the calibration range.[13][14]

  • Accuracy & Precision: Determined by replicate analyses of quality control samples at different concentrations, with results for accuracy typically within 85-115% and precision (RSD) below 15%.[13][14]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Conclusion

This application note details a robust and reliable GC-MS protocol for the analysis of this compound. By understanding the chemical properties of the analyte and the principles of the instrumentation, researchers can confidently implement and adapt this method for their specific needs. The explanation of the causality behind the chosen parameters provides a framework for troubleshooting and further method development, ensuring scientific integrity and high-quality data generation.

References

  • PubChem. This compound.
  • Zand, N., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. [Link]
  • PubChem. 2-Methyl-4-(4-methylphenyl)-2-butanol.
  • Melo, L. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Bonna-Agela Technologies. [Link]
  • SCION Instruments.
  • Glamuzina, B., et al. (2024). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju. [Link]
  • ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
  • Phenomenex. Guide to Choosing a GC Column. [Link]
  • University of California, Davis.
  • Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Impact Factor.
  • Organomation. Preparing Samples for GC-MS/MS Analysis. [Link]
  • PubChem. 2-(p-Tolyl)butan-1-ol.
  • Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. [Link]
  • Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • O'Haver, T.C.
  • Taylor & Francis. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. [Link]
  • Chemguide.
  • Chemistry LibreTexts. 6.
  • SIELC Technologies. 2-Methyl-4-phenylbutan-2-ol. [Link]
  • Morressier. Gas chromatography-mass spectrometry (GC-MS)
  • FooDB. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylphenyl)butan-2-ol is an aromatic tertiary alcohol whose precise quantification and stereoisomeric purity are critical in various stages of chemical synthesis and drug development. As an intermediate or potential impurity, its characterization demands robust analytical methods. This application note presents two distinct High-Performance Liquid Chromatography (HPLC) protocols: a reversed-phase (RP-HPLC) method for achiral purity assessment and quantification, and a chiral chromatography method for the resolution of its enantiomers.

The structural features of this compound, specifically its hydrophobic p-tolyl group and the chiral center at the C2 position of the butane chain, dictate the strategies for its separation. This guide provides detailed, step-by-step protocols grounded in established chromatographic principles, explaining the causality behind each parameter selection to ensure methodological robustness and transferability.

Principles of Separation

Achiral Analysis via Reversed-Phase HPLC

The principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is founded on hydrophobic interactions.[1] It is the most widely used separation technique in HPLC, valued for its simplicity and versatility.[1] The analyte, this compound, possesses a calculated LogP value of approximately 2.5, indicating significant non-polar character.[2][3] This makes it an ideal candidate for RP-HPLC.

In this mode, a non-polar stationary phase, typically silica chemically bonded with C18 (octadecyl) alkyl chains, is used.[4] A polar mobile phase, consisting of a mixture of water and an organic modifier like acetonitrile, carries the sample through the column.[5] Non-polar analytes, such as this compound, are retained on the stationary phase through hydrophobic interactions. Elution is controlled by modulating the strength of the mobile phase; a higher concentration of the organic modifier reduces analyte retention.[4] This approach allows for the effective separation of the main compound from polar and other non-polar impurities.

Enantiomeric Resolution via Chiral Chromatography

Enantiomers are stereoisomers that are non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment and, therefore, cannot be separated using conventional methods like standard RP-HPLC.[6] To resolve enantiomers, a chiral environment must be introduced into the chromatographic system.[7]

This is most effectively achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used for their excellent chiral recognition capabilities.[8] The separation mechanism on these CSPs is complex, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure.[6] These differential interactions with the two enantiomers result in different retention times, enabling their separation and quantification.

Method 1: Achiral Purity and Quantification by RP-HPLC

This method is designed for determining the purity of this compound and for its quantification in process samples or formulation matrices.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (ACN) : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV/PDA at 254 nm
Run Time 10 minutes
Justification of Experimental Choices
  • Stationary Phase: A C18 column is the industry standard for RP-HPLC, offering robust and predictable retention for non-polar molecules like this compound.[4] Its hydrophobic nature provides strong interaction with the analyte's phenyl and alkyl moieties.

  • Mobile Phase: The 60:40 ACN/Water ratio is a typical starting point for compounds in this polarity range. This composition is expected to yield a retention time that is sufficiently long for separation from the void volume but short enough for efficient analysis. Acetonitrile is chosen for its low viscosity and UV transparency. For analytes that exhibit peak tailing due to interaction with residual silanols on the silica backbone, adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can significantly improve peak shape.[1][9]

  • Detector: The p-tolyl group in the analyte contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common choice for aromatic compounds. The use of a Photodiode Array (PDA) detector is highly recommended to confirm peak purity and identify the optimal detection wavelength by examining the UV spectrum.

Experimental Protocol
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade Acetonitrile and 400 mL of ultrapure water.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation:

    • Prepare the sample to a target concentration of 0.5 mg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Analysis:

    • Set up the HPLC system according to the conditions in the table above.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

    • Perform a blank injection (mobile phase) to ensure the baseline is clean.

    • Inject the standard solution to determine the retention time and system suitability.

    • Inject the sample solution(s) for analysis.

Method 2: Enantiomeric Separation by Chiral HPLC

This method is crucial for determining the enantiomeric excess (e.e.) or enantiomeric purity, which is a critical quality attribute in pharmaceutical development.

Chromatographic Conditions
ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (IPA) (90:10, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV/PDA at 220 nm
Run Time 20 minutes
Justification of Experimental Choices
  • Stationary Phase: Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.[8] The carbamate derivatives on the polysaccharide backbone form chiral pockets that enable stereoselective interactions.

  • Mobile Phase: Chiral separations on polysaccharide CSPs are often performed in normal-phase or polar organic modes.[10] A mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) is a common choice. The alcohol component is critical as it competes for polar interaction sites on the CSP, and its concentration is the primary tool for optimizing retention and resolution.

  • Detector: The detection wavelength is shifted to 220 nm to increase sensitivity, as the absorbance of the phenyl ring is typically stronger at lower wavelengths.

Experimental Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol.

    • Mix thoroughly and degas. Caution: n-Hexane is highly flammable.

  • Standard Solution Preparation (Racemic, 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of a racemic (50:50 mixture of enantiomers) this compound standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation:

    • Prepare the enantiomerically enriched sample to a target concentration of 0.5 mg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter.

  • Instrument Setup and Analysis:

    • Set up the HPLC system with the specified chiral conditions.

    • Equilibrate the column for at least 60 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times and resolution.

    • Inject the test sample(s) to determine the enantiomeric ratio.

Workflow and Data Summary

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_decision Method Selection cluster_report Data Processing & Reporting prep_start Weigh Compound dissolve Dissolve & Dilute (in appropriate mobile phase) prep_start->dissolve filter Filter (0.45 µm) dissolve->filter decision Analysis Goal? filter->decision hplc_setup HPLC System Setup & Equilibration inject Inject Sample hplc_setup->inject data_acq Data Acquisition (UV/PDA Detector) inject->data_acq report_achiral Purity & Assay Report data_acq->report_achiral report_chiral Enantiomeric Purity Report data_acq->report_chiral decision->hplc_setup Achiral Purity decision->hplc_setup  Chiral Separation  

Caption: General workflow for the HPLC analysis of this compound.

Summary of Chromatographic Parameters and Expected Performance
ParameterMethod 1: Achiral RP-HPLCMethod 2: Chiral HPLC
Objective Purity, QuantificationEnantiomeric Separation
Column C18 (4.6 x 150 mm, 5 µm)Polysaccharide CSP (4.6 x 250 mm, 5 µm)
Mobile Phase ACN : Water (60:40)n-Hexane : IPA (90:10)
Detector 254 nm220 nm
Expected Retention Single peak, k' = 2-10Two baseline-separated peaks
System Suitability Tailing Factor ≤ 1.5Resolution (Rs) ≥ 1.5
Typical Application Quality control, stability testingStereoselective synthesis monitoring

System Suitability and Validation

To ensure the trustworthiness of the results, system suitability tests must be performed before any analysis. For the achiral method, parameters such as theoretical plates, tailing factor, and repeatability of injections (%RSD) should be monitored. For the chiral method, the resolution between the two enantiomer peaks is the most critical parameter.

While this note provides a starting point, a full method validation according to ICH guidelines should be conducted before implementation in a regulated environment. This would include assessing specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.

Conclusion

The two HPLC methods detailed in this application note provide a comprehensive analytical toolkit for this compound. The reversed-phase method offers a robust and efficient means for purity determination and quantification, suitable for routine quality control. The chiral method provides the necessary specificity to resolve and quantify the individual enantiomers, a critical requirement for development in the pharmaceutical industry. The provided protocols, grounded in fundamental chromatographic principles, serve as a solid foundation for method implementation and further optimization.

References

  • SIELC Technologies. (2018). 2-Methyl-4-phenylbutan-2-ol.
  • ChemicalBook. (2025). 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9.
  • PubChem. This compound.
  • PubChem. 2-Methyl-4-(4-methylphenyl)-2-butanol.
  • ECHEMI. This compound | 5398-04-9.
  • Chromatography Online.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Molecules. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • International Journal of Pharmaceutical Quality Assurance. (2023).
  • Phenomenex.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • ChemicalBook. This compound | 5398-04-9.
  • Journal of Chromatography B. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • Molecules. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.

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Application Notes & Protocols: 2-(4-Methylphenyl)butan-2-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed guide to utilizing 2-(4-Methylphenyl)butan-2-ol as a versatile starting material in organic synthesis. We will explore its application in key synthetic transformations, providing not only step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design.

Introduction: The Synthetic Potential of a Tertiary Aryl Alcohol

This compound is a tertiary alcohol characterized by a robust structure featuring a p-tolyl group attached to a quaternary carbon bearing a hydroxyl group.[1][2] This specific arrangement makes it an excellent precursor for generating a stable tertiary carbocation, which can then be intercepted in a variety of ways to construct more complex molecular architectures. Its utility is most pronounced in the synthesis of substituted alkenes and in the alkylation of aromatic systems, both of which are foundational transformations in medicinal and materials chemistry.

The stability of the intermediate carbocation not only facilitates these reactions under relatively mild conditions but also offers a high degree of regiochemical control, making this compound a valuable and predictable building block.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful experimental work.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5398-04-9[2][3][4]
Boiling Point 221°C[3]
Density 0.966 g/cm³[3]

Application 1: Acid-Catalyzed Dehydration for Arylalkene Synthesis

One of the most direct applications of this compound is its conversion to a mixture of isomeric arylalkenes via acid-catalyzed dehydration. This elimination reaction is a powerful method for creating carbon-carbon double bonds.[5][6]

Expertise & Mechanistic Insight: The E1 Pathway

Tertiary alcohols like this compound dehydrate exclusively through the E1 (Elimination, Unimolecular) mechanism.[5][6][7] This pathway is favored because the reaction proceeds through a highly stabilized tertiary carbocation intermediate.

The causality behind this mechanism is as follows:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄). This is a crucial activation step, as the hydroxyl group (-OH) is a poor leaving group, while the resulting alkyloxonium ion (-OH₂⁺) is an excellent leaving group (water).[5][7]

  • Formation of a Carbocation: The C-O bond cleaves, and the water molecule departs, generating a planar tertiary carbocation. This is the rate-determining step of the reaction, and its relatively low activation energy for tertiary alcohols explains why they dehydrate under milder conditions than secondary or primary alcohols.[6][7]

  • Deprotonation to Form the Alkene: A weak base (often water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then form the π-bond of the alkene.[7]

Because there are two distinct types of adjacent protons in the carbocation intermediate, two different alkene products can be formed. The regioselectivity is generally governed by Zaitsev's Rule , which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product.[8]

Workflow & Mechanistic Diagram: E1 Dehydration

E1_Dehydration cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Deprotonation & Product Formation A This compound B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ C Tertiary Carbocation B->C - H₂O D Major Product (Zaitsev: 2-(p-tolyl)but-2-ene) C->D - H⁺ (from C3) E Minor Product (Hofmann: 2-(p-tolyl)but-1-ene) C->E - H⁺ (from C1)

Caption: E1 mechanism for the dehydration of this compound.

Protocol 1: Synthesis of 2-(p-tolyl)but-2-ene (Major Product)

This protocol is designed to favor the formation of the thermodynamically more stable Zaitsev product.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (0.2 eq) or Phosphoric Acid (H₃PO₄, 85%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (10.0 g, 60.9 mmol). Cool the flask in an ice bath.

  • Acid Addition: Slowly and with stirring, add concentrated sulfuric acid (1.2 mL, ~22 mmol). The slow addition to a cooled flask is critical to control the initial exothermic reaction.

  • Heating: Attach a reflux condenser and heat the mixture gently to 80-100°C for 1-2 hours. The reaction temperature for tertiary alcohols is significantly lower than for primary or secondary alcohols.[5][6]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water. Rinse the flask with 20 mL of diethyl ether and add it to the separatory funnel.

  • Extraction: Shake the funnel, venting frequently. Separate the organic layer. Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated NaHCO₃ solution (to neutralize residual acid), and finally 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is a mixture of alkenes. Purify by fractional distillation to isolate the major product, 2-(p-tolyl)but-2-ene.

Expected Results & Data
ProductStructureExpected YieldBoiling PointKey ¹H NMR Signals (CDCl₃)
Major (Zaitsev) 2-(p-tolyl)but-2-ene>75%~205-210 °Cδ ~5.8 (q, 1H, vinylic), δ ~2.3 (s, 3H, Ar-CH₃), δ ~2.0 (s, 3H, vinylic-CH₃), δ ~1.7 (d, 3H, vinylic-CH₃)
Minor (Hofmann) 2-(p-tolyl)but-1-ene<25%~195-200 °Cδ ~5.2 & ~5.0 (2s, 2H, =CH₂), δ ~2.3 (s, 3H, Ar-CH₃), δ ~2.2 (q, 2H, allylic-CH₂), δ ~1.0 (t, 3H, -CH₃)

Application 2: Friedel-Crafts Alkylation of Aromatic Substrates

The stable tertiary carbocation generated from this compound can be used as a potent electrophile to alkylate other aromatic rings. This Friedel-Crafts alkylation reaction is a cornerstone of C-C bond formation in aromatic chemistry.[9][10]

Expertise & Mechanistic Insight: Electrophilic Aromatic Substitution

While traditionally performed with alkyl halides, Friedel-Crafts alkylation can efficiently use alcohols as the alkylating agent in the presence of a strong Brønsted or Lewis acid.[10][11]

  • Electrophile Generation: The alcohol reacts with the acid catalyst (e.g., AlCl₃ or H₂SO₄) to form the same tertiary carbocation intermediate as seen in the E1 dehydration pathway.[10][12] The choice of catalyst is critical; Lewis acids like AlCl₃ are highly effective but require anhydrous conditions. Strong protic acids like H₂SO₄ can also be used.[13]

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate (e.g., benzene) acts as a nucleophile, attacking the carbocation. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

  • Rearomatization: A base (typically [AlCl₃(OH)]⁻ or HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final alkylated product.[9]

A key advantage of using a tertiary alcohol is that the resulting carbocation is already at its most stable state, thus preventing the unwanted skeletal rearrangements that often plague Friedel-Crafts reactions with primary alkyl halides.[11][12]

Workflow & Mechanistic Diagram: Friedel-Crafts Alkylation

Friedel_Crafts cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization Start This compound Carbocation Tertiary Carbocation Start->Carbocation + H⁺ (or Lewis Acid) - H₂O Sigma Sigma Complex (Resonance Stabilized) Carbocation->Sigma Electrophilic Attack Benzene Aromatic Substrate (e.g., Benzene) Product Alkylated Aromatic Product Sigma->Product - H⁺

Caption: Mechanism of Friedel-Crafts alkylation using an alcohol precursor.

Protocol 2: Synthesis of 1-(1-methyl-1-phenylpropyl)-4-methylbenzene

This protocol describes the alkylation of benzene using this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Benzene (large excess, acts as solvent and reactant)

  • Dichloromethane (DCM, anhydrous, optional co-solvent)

  • Hydrochloric Acid (HCl), 1M solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck flask with a dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Safety First: Anhydrous AlCl₃ reacts violently with moisture. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen).

  • Reaction Setup: In a three-neck flask under a nitrogen atmosphere, add anhydrous benzene (100 mL) and AlCl₃ (9.8 g, 73.5 mmol). Stir the suspension and cool to 0-5°C in an ice bath.

  • Substrate Addition: Dissolve this compound (11.0 g, 67.0 mmol) in 20 mL of anhydrous benzene. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction flask back to 0°C and very slowly add 50 mL of 1M HCl to quench the reaction and decompose the aluminum complex. This step is highly exothermic and may release HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. The organic layer will contain the product. Wash it with 50 mL of 1M HCl, followed by 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess benzene and solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Conclusion

This compound is a highly effective and predictable starting material for advanced organic synthesis. Its ability to readily form a stable tertiary carbocation under acidic conditions provides a reliable entry point to two critical classes of compounds: aryl-substituted alkenes via E1 dehydration and complex bi-aryl systems through Friedel-Crafts alkylation. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this versatile building block into their synthetic strategies, particularly in the fields of drug discovery and materials science where the targeted synthesis of such scaffolds is paramount.

References

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Application Notes and Protocols: 2-(4-Methylphenyl)butan-2-ol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylphenyl)butan-2-ol (CAS 5398-04-9) is a tertiary aryl alkyl alcohol with significant potential in the fragrance industry.[1][2] As a member of the aryl alkyl alcohol chemical group, it is structurally positioned to contribute unique olfactory characteristics to fragrance compositions.[3] This document provides a comprehensive guide to its synthesis via the Grignard reaction, detailing a robust protocol for its preparation from common laboratory reagents. Furthermore, it explores its application in fragrance formulation, discussing its likely olfactory profile, its role as a modifier and heart note, and its integration into a complete fragrance structure. This guide serves as a technical resource, combining theoretical principles with actionable protocols for laboratory and industrial application.

Introduction: The Olfactory Potential of Aryl Alkyl Alcohols

Aryl alkyl alcohols (AAAs) are a structurally diverse class of molecules that are mainstays in the perfumer's palette.[4][5] The presence of both an aromatic ring and a hydroxyl group allows for a wide range of scent profiles, from floral and fruity to woody and spicy. This compound, a tertiary alcohol in this class, is distinguished by a p-tolyl group (a benzene ring substituted with a methyl group). This structural feature is key to its olfactory character. While specific sensory data for this exact compound is not widely published, by comparing it to analogous structures, its scent profile can be anticipated to possess a complex floral character, likely with elements of rose and lily, underpinned by a subtle, warm, woody-spicy background imparted by the tolyl moiety.

In perfumery, alcohols serve not just as the primary solvent and carrier (typically ethanol) but also as integral fragrance ingredients.[6][7][8][9] Non-volatile alcohols like this compound contribute to the core identity of a scent, often functioning as "heart notes" that emerge after the volatile top notes have dissipated.[10] Their stability and relatively low volatility also allow them to act as modifiers, blending disparate notes and adding depth and longevity to the overall composition.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 5398-04-9 [1][2]
Molecular Formula C₁₁H₁₆O [1]
Molecular Weight 164.24 g/mol [1]
IUPAC Name This compound [1]
Boiling Point 221 °C (Predicted) [2]
Density 0.9691 g/cm³ (Predicted) [2]

| XLogP3 | 2.6 |[2] |

Synthesis of this compound via Grignard Reaction

The Grignard reaction is the most versatile and widely employed method for synthesizing tertiary alcohols.[11][12][13] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl carbon of a ketone or ester. For this compound, two primary retrosynthetic pathways are logical:

  • Route A: Reaction of 4-methylphenylmagnesium bromide (a p-tolyl Grignard reagent) with butan-2-one.

  • Route B: Reaction of ethylmagnesium bromide with 4'-methylacetophenone.

Both routes are viable. The protocol detailed below follows Route B, as 4'-methylacetophenone is a common and commercially available aromatic ketone used extensively as a fragrance intermediate itself, known for its sweet, floral, and fruity aroma.[14][15][16]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up & Purification A Mg Turnings + Dry THF C Ethylmagnesium Bromide (Grignard Reagent) A->C Initiation (Iodine) B Ethyl Bromide B->C Slow Addition E Nucleophilic Addition (0°C to RT) C->E D 4'-Methylacetophenone in Dry THF D->E F Quench with aq. NH4Cl E->F G Liquid-Liquid Extraction (EtOAc/Water) F->G H Drying (Na2SO4) & Solvent Removal G->H I Purification (Column Chromatography) H->I J This compound (Final Product) I->J Yields

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Route B)

This protocol describes the synthesis of this compound from 4'-methylacetophenone and ethylmagnesium bromide.

Causality Behind Protocol Design:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water or alcohols.[17] This would consume the reagent and drastically reduce the yield. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

  • Slow Addition: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Slow, dropwise addition allows for proper heat dissipation and prevents side reactions.

  • Ammonium Chloride Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild acid, sufficient to protonate the intermediate alkoxide to form the final alcohol product without causing potential acid-catalyzed elimination (dehydration) of the tertiary alcohol, which can occur with stronger acids.[18]

Table 2: Reagents and Materials

Reagent/Material M.W. Amount Moles Notes
Magnesium Turnings 24.31 2.9 g 0.12
Anhydrous Tetrahydrofuran (THF) 72.11 200 mL - Solvent
Ethyl Bromide 108.97 12.0 g (8.1 mL) 0.11
Iodine 253.81 1 small crystal - Initiator
4'-Methylacetophenone 134.18 13.4 g 0.10 Starting Material
Saturated aq. NH₄Cl 53.49 150 mL - Quenching Solution
Ethyl Acetate (EtOAc) 88.11 300 mL - Extraction Solvent

| Anhydrous Sodium Sulfate | 142.04| ~20 g | - | Drying Agent |

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (2.9 g) in the flask.

    • Add one small crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, activating it.

    • Add 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of ethyl bromide (12.0 g) in 50 mL of anhydrous THF.

    • Add a small portion (~5 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and warming. If it doesn't start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Prepare a solution of 4'-methylacetophenone (13.4 g) in 100 mL of anhydrous THF.

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Add the 4'-methylacetophenone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 150 mL of saturated aqueous ammonium chloride solution dropwise. (Caution: This is an exothermic process).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate (100 mL each).

    • Combine all organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Application in Fragrance Formulation

The true value of an aroma chemical is realized in its combination with other ingredients to create a complete and harmonious scent.[19] this compound, with its anticipated floral and woody character, is best suited as a heart note.

Role in the Fragrance Pyramid

A fragrance is conceptually structured as a pyramid of notes based on their volatility.[10]

  • Top Notes: The most volatile, perceived first (e.g., citrus, green notes).

  • Heart (Middle) Notes: The core of the fragrance, perceived after the top notes fade (e.g., floral, fruity, spicy notes).

  • Base Notes: The least volatile, providing depth and longevity (e.g., musk, woods, amber).

This compound would function primarily in the heart of a composition, providing a bridge between the bright opening and the rich base. It can be used to add a modern, slightly spicy floral character to rose, lily, or jasmine accords, and its woody undertone would blend seamlessly with base notes like cedarwood or sandalwood.

FragrancePyramid cluster_pyramid Fragrance Structure cluster_heart Top Top Notes (Citrus, Green) ~15-25% Heart Heart Notes (Floral, Fruity, Spicy) ~30-40% Base Base Notes (Woody, Musky, Amber) ~40-55% Target This compound

Caption: Placement of the target molecule within the fragrance pyramid.

Example Fragrance Composition

The following table provides a hypothetical formulation for a "Spicy Floral Woody" fragrance, demonstrating how this compound could be integrated.

Table 3: Hypothetical Fragrance Formulation

Note Type Ingredient Parts (of 1000) Olfactory Contribution
Top Bergamot Oil 150 Bright, citrus, fresh opening
Pink Peppercorn 50 Fresh, spicy lift
Heart This compound 120 Warm, spicy floral body, woody nuance
Rose Absolute 80 Rich, deep floralcy
Hedione® (Methyl Dihydrojasmonate) 150 Airy, transparent jasmine floral
Nutmeg Oil 20 Warm, sweet spice
Base Iso E Super® 200 Smooth, woody, ambergris-like
Virginia Cedarwood Oil 100 Dry, clean woodiness

| | Galaxolide® (Musk) | 130 | Clean, soft, powdery musk |

In this composition, this compound provides the central floral theme, enhanced by classic florals like rose and jasmine, while its inherent spiciness connects the pink peppercorn top note to the nutmeg and woody base.

Safety and Regulatory Considerations

As a member of the aryl alkyl alcohols, this compound is expected to have a safety profile similar to other members of this class, which are generally considered to have low acute toxicity and low potential for skin sensitization at typical use levels in fragrance.[4][5] However, any new fragrance ingredient must undergo a full toxicological and dermatological safety assessment before commercial use. Researchers and developers should handle the pure substance using standard laboratory personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound represents a valuable and accessible target for fragrance synthesis. Its preparation via the Grignard reaction is a classic, reliable, and scalable method, utilizing readily available precursors like 4'-methylacetophenone.[20] Its structural characteristics suggest a sophisticated floral-woody scent profile, making it an excellent candidate for use as a heart note in a variety of fragrance genres. The protocols and application concepts outlined in this document provide a solid foundation for the exploration and utilization of this promising aroma chemical.

References

  • LookChem. (n.d.). 4'-Methylacetophenone CAS 122-00-9 | Fragrance Enhancers.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science of Scent: Understanding the Role of 4'-Methylacetophenone in Perfumery.
  • J&K Scientific LLC. (n.d.). 4'-Methylacetophenone | 122-00-9.
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  • Brainly.in. (2024, December 24). may be prepared. (a) How will you synthesise butan-2-ol using appropriate Grignard's reagent?.
  • Belsito, D., et al. (2011). Fragrance material review on α,α,4-trimethylphenethyl alcohol. Food and Chemical Toxicology, 49 Suppl 1, S120-3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20764207, 2-(p-Tolyl)butan-1-ol.
  • Canadian Journal of Chemistry. (n.d.). Synthesis of 4,4-bis(2-methylphenyl)-3-butenyl (and butyl) analogs of 4-phenyl-1,4.
  • Belsito, D., et al. (2012). A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients. Food and Chemical Toxicology, 50 Suppl 2, S52-99.
  • ResearchGate. (2025, August 7). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients | Request PDF.
  • Calvo-Porral, C., et al. (2021). Multivariate Analysis of Olfactory Profiles for 140 Perfumes as a Basis to Derive a Sensory Wheel for the Classification of Feminine Fragrances. Cosmetics, 8(3), 79.
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Application Notes & Protocols: Synthesis of Coranol via the 2-Methyl-4-phenyl-2-butanol Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Coranol and its Synthetic Pathway

Coranol, chemically known as 4-cyclohexyl-2-methylbutan-2-ol, is a highly valued aroma chemical in the modern fragrance industry.[1] It is prized for its fresh, diffusive, and floral scent, often described as reminiscent of linalool but with superior stability and longevity.[1][2][3] This makes Coranol an indispensable component for imparting a vibrant and lasting character to a wide array of products, from fine fragrances to functional home and personal care items.[4]

The industrial production of Coranol is a multi-step process that relies on the synthesis and subsequent transformation of a key chemical intermediate. While the topic specifies "2-(4-Methylphenyl)butan-2-ol," the established and scientifically validated precursor for Coranol is 2-methyl-4-phenyl-2-butanol .[5][6] The synthesis proceeds via two major transformations:

  • Formation of the Tertiary Alcohol: 2-methyl-4-phenyl-2-butanol is synthesized, typically through a Grignard reaction, which efficiently creates the required carbon skeleton and the tertiary alcohol functional group.[7][8]

  • Aromatic Ring Hydrogenation: The phenyl group of the intermediate is catalytically hydrogenated to a cyclohexyl group, yielding the final product, Coranol.[6]

This guide provides a detailed technical overview, experimental protocols, and the scientific rationale for the synthesis of Coranol, focusing on the preparation of the crucial 2-methyl-4-phenyl-2-butanol intermediate.

Part 1: Synthesis of the Intermediate: 2-Methyl-4-phenyl-2-butanol

The creation of a tertiary alcohol like 2-methyl-4-phenyl-2-butanol is a classic application of the Grignard reaction, a powerful tool for carbon-carbon bond formation.[9][10] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[11]

Scientific Rationale and Mechanistic Choice

We will focus on the reaction between benzylacetone (4-phenylbutan-2-one) and a methyl Grignard reagent (methylmagnesium chloride, MeMgCl). This pathway is chosen for its reliability and use of readily available starting materials.[7][8]

  • Causality: The methyl group of the Grignard reagent is highly nucleophilic due to the polar carbon-magnesium bond. It attacks the partially positive carbonyl carbon of benzylacetone.

  • Intermediate: This addition forms a tetrahedral magnesium alkoxide intermediate.

  • Workup: A subsequent aqueous acid workup (e.g., with ammonium chloride solution) is essential to protonate the alkoxide, yielding the final tertiary alcohol, and to quench any unreacted Grignard reagent.[7]

The entire process must be conducted under strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the Grignard reagent, halting the desired reaction.

Experimental Workflow: Synthesis of 2-Methyl-4-phenyl-2-butanol

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Workup & Purification reagents Benzylacetone Anhydrous THF setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup grignard Methylmagnesium Chloride (3.0 M in THF) grignard->setup reaction Reaction & Stirring (0 °C to RT, 1-2h) setup->reaction quench Quenching (Sat. aq. NH4Cl) reaction->quench extract Extraction (Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Drying (Anhydrous MgSO4) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify

Caption: Workflow for the synthesis and purification of the intermediate.

Protocol 1: Grignard Synthesis of 2-Methyl-4-phenyl-2-butanol

Objective: To synthesize 2-methyl-4-phenyl-2-butanol from benzylacetone and methylmagnesium chloride.

Materials & Reagents:

Reagent CAS No. Molar Mass ( g/mol ) Amount Moles Equivalents
Benzylacetone 2550-26-7 148.20 14.8 g 0.10 1.0
Methylmagnesium Chloride (3.0 M in THF) 676-58-4 - 40 mL 0.12 1.2
Anhydrous Tetrahydrofuran (THF) 109-99-9 72.11 250 mL - -
Saturated Ammonium Chloride (aq. soln.) 12125-02-9 - 150 mL - -
Ethyl Acetate 141-78-6 88.11 3 x 100 mL - -
Brine (Saturated NaCl soln.) 7647-14-5 - 100 mL - -

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~20 g | - | - |

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add benzylacetone (14.8 g, 0.10 mol) and anhydrous THF (150 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the methylmagnesium chloride solution (40 mL, 0.12 mol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred benzylacetone solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution to quench the reaction. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 2-methyl-4-phenyl-2-butanol as a colorless liquid.[5][8] A typical yield is around 70-80%.

Part 2: Conversion of Intermediate to Coranol

The final step is the hydrogenation of the phenyl group on 2-methyl-4-phenyl-2-butanol to a cyclohexyl group. This is a reduction reaction that requires a specific catalyst and a source of hydrogen.[6]

Scientific Rationale

Heterogeneous catalytic hydrogenation is the method of choice. A catalyst, typically a noble metal like Ruthenium or Rhodium on a solid support (e.g., carbon), is used to facilitate the addition of hydrogen across the aromatic ring.

  • Causality: The catalyst surface adsorbs both the hydrogen gas and the aromatic ring of the substrate, lowering the activation energy for the reduction. This process requires elevated pressure and temperature to proceed efficiently.

  • Selectivity: The choice of catalyst is crucial to ensure complete saturation of the phenyl ring without causing cleavage (hydrogenolysis) of the alcohol C-O bond.

Overall Synthetic Pathway

G Benzylacetone Benzylacetone step1 + MeMgCl, THF then H3O+ workup Benzylacetone->step1 Intermediate 2-Methyl-4-phenyl-2-butanol step2 H2, Catalyst (e.g., Ru/C) Pressure, Heat Intermediate->step2 Coranol Coranol (4-cyclohexyl-2-methylbutan-2-ol) step1->Intermediate step2->Coranol

Caption: Two-step synthesis of Coranol from Benzylacetone.

Protocol 2: Catalytic Hydrogenation to Coranol

Objective: To synthesize Coranol by hydrogenating 2-methyl-4-phenyl-2-butanol.

Materials & Reagents:

Reagent CAS No. Molar Mass ( g/mol ) Amount
2-Methyl-4-phenyl-2-butanol 103-05-9 164.24 16.4 g (0.10 mol)
Ruthenium on Carbon (5% Ru/C) 7440-18-8 - ~0.5 g
Isopropanol (solvent) 67-63-0 60.10 150 mL

| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | High Pressure |

Procedure:

  • Reactor Setup: In a high-pressure hydrogenation reactor (autoclave), combine 2-methyl-4-phenyl-2-butanol (16.4 g, 0.10 mol), isopropanol (150 mL), and the 5% Ru/C catalyst.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring. Maintain the reaction for several hours until hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with isopropanol. Concentrate the filtrate under reduced pressure to remove the solvent. The crude Coranol can be further purified by vacuum distillation.

Part 3: Safety and Handling

All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).

  • Grignard Reagents: Methylmagnesium chloride is reactive, flammable, and corrosive. It reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere.[12]

  • Solvents: THF and ethyl acetate are flammable liquids. Keep away from ignition sources.[13][14]

  • Hydrogenation: Reactions involving hydrogen gas under pressure carry a significant risk of explosion. Use a properly rated and maintained autoclave and operate behind a safety shield.

  • Personal Protective Equipment (PPE): Wear safety goggles, flame-resistant lab coats, and appropriate gloves throughout the procedures.[13][15]

References

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Introduction: The Chemical Landscape of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic reactions of 2-(4-Methylphenyl)butan-2-ol, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the chemical principles, experimental protocols, and analytical considerations for the primary catalytic transformations of this tertiary benzylic alcohol.

This compound is a tertiary benzylic alcohol characterized by a hydroxyl group attached to a tertiary carbon, which is also bonded to a p-tolyl group. This specific structural arrangement dictates its reactivity, making it a valuable substrate for investigating catalytic reactions, particularly those proceeding through carbocation intermediates. The tertiary nature of the alcohol, combined with the electron-donating p-tolyl group, significantly stabilizes the corresponding carbocation, facilitating reactions under relatively mild conditions compared to primary or secondary alcohols.[1]

Its primary utility in a research and development setting is as a model substrate for studying reaction mechanisms like elimination and substitution, and as a potential building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. The most common and instructive catalytic reaction involving this alcohol is acid-catalyzed dehydration, which serves as a classic example of an E1 elimination mechanism.

Core Application: Acid-Catalyzed Dehydration for Alkene Synthesis

The dehydration of tertiary alcohols is a cornerstone reaction in organic synthesis for the generation of alkenes. For this compound, this transformation is particularly efficient due to the stability of the intermediate carbocation. The reaction is typically catalyzed by strong acids, which protonate the hydroxyl group, converting it into an excellent leaving group (water).

Mechanistic Deep Dive: The E1 Pathway

The acid-catalyzed dehydration of this compound proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is a foundational concept in physical organic chemistry.

  • Protonation of the Hydroxyl Group : The reaction initiates with the rapid and reversible protonation of the alcohol's hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This step is critical as the hydroxide ion (OH⁻) is a poor leaving group, whereas the resulting alkyloxonium ion contains a water molecule (H₂O), which is an excellent leaving group.[1][2][3]

  • Formation of a Carbocation : The C-O bond in the alkyloxonium ion cleaves, and the water molecule departs. This is the rate-determining step of the reaction and results in the formation of a planar, sp²-hybridized tertiary benzylic carbocation. The stability of this intermediate is enhanced by both the inductive effect of the three alkyl groups and the resonance delocalization of the positive charge into the adjacent p-tolyl ring.

  • Deprotonation to Form the Alkene : A weak base, typically water or the conjugate base of the acid catalyst (e.g., H₂PO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation center. This results in the formation of a π-bond, yielding the alkene product and regenerating the acid catalyst.[4][5]

E1_Mechanism sub This compound protonated Alkyloxonium Ion sub->protonated + H⁺ (Fast) h_plus H⁺ (Catalyst) carbocation Tertiary Benzylic Carbocation protonated->carbocation - H₂O (Slow, Rate-Determining) h2o_leaving H₂O products Alkene Products (Mixture) carbocation->products + Base - H₃O⁺ (Fast) base Base (e.g., H₂O) h3o_plus H₃O⁺

Caption: The E1 mechanism for alcohol dehydration.

Product Distribution: Zaitsev's Rule in Action

Deprotonation of the carbocation intermediate can occur from two different adjacent positions: the methyl group (C1) or the methylene group (C3). This leads to the formation of a mixture of alkene isomers.

  • Major Product (Zaitsev Product) : Removal of a proton from the more substituted adjacent carbon (the methylene group) results in the more substituted and thermodynamically more stable alkene: 2-(4-methylphenyl)but-2-ene . This product can exist as both (E) and (Z) geometric isomers.

  • Minor Product (Hofmann Product) : Removal of a proton from the less substituted adjacent carbon (the methyl group) yields the less stable, terminal alkene: 2-(4-methylphenyl)but-1-ene .

According to Zaitsev's (or Saytzeff's) rule, elimination reactions that can produce more than one alkene will favor the formation of the most stable (most substituted) alkene.[6] Therefore, the mixture of (E)- and (Z)-2-(4-methylphenyl)but-2-ene is expected to be the major product.

Product NameStructure TypeSubstitutionExpected Yield
2-(4-methylphenyl)but-2-eneInternal Alkene (E/Z)TrisubstitutedMajor
2-(4-methylphenyl)but-1-eneTerminal AlkeneDisubstitutedMinor

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol provides a robust method for the dehydration of this compound and subsequent analysis of the product mixture. The choice of phosphoric acid is deliberate; it is less oxidizing than sulfuric acid and leads to cleaner reactions with fewer byproducts like charring.[7][8]

Materials and Safety
  • Chemicals :

    • This compound

    • 85% Phosphoric acid (H₃PO₄)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deuterated chloroform (CDCl₃) for NMR

  • Equipment :

    • Round-bottom flask (50 mL)

    • Fractional distillation apparatus (Vigreux column)

    • Heating mantle with stirrer

    • Separatory funnel (100 mL)

    • Erlenmeyer flasks

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

    • NMR Spectrometer

  • Safety :

    • Perform all operations in a certified fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • This compound can cause serious eye irritation.[9][10][11]

    • Phosphoric acid is corrosive. Handle with extreme care.

    • Consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][12]

Step-by-Step Procedure
  • Reaction Setup : Assemble a fractional distillation apparatus using a 50 mL round-bottom flask as the reaction vessel. Ensure all joints are properly sealed.

  • Reagent Addition : To the round-bottom flask, add 8.2 g (0.05 mol) of this compound and a magnetic stir bar. Carefully add 2.5 mL of 85% phosphoric acid.

  • Dehydration and Distillation : Begin stirring and gently heat the mixture using a heating mantle. The reaction temperature for tertiary alcohols is typically in the range of 80-100°C.[1] As the alkene products form, they will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. The removal of products as they form shifts the equilibrium to favor alkene formation.[4]

  • Work-up and Neutralization : Transfer the collected distillate to a separatory funnel. Add 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. Swirl gently and vent frequently. Remove the lower aqueous layer.

  • Washing : Wash the organic layer with 15 mL of brine to remove residual water and water-soluble impurities. Separate and discard the aqueous layer.

  • Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that all water has been removed.

  • Isolation : Decant or filter the dried organic liquid into a pre-weighed flask to obtain the crude product yield.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A 1. Combine Alcohol and H₃PO₄ in Flask B 2. Heat and Stir A->B C 3. Collect Distillate (Alkenes + H₂O) B->C D 4. Neutralize with NaHCO₃ Solution C->D E 5. Wash with Brine D->E F 6. Dry with MgSO₄ E->F G 7. Isolate Product F->G H 8. GC-MS Analysis (Product Ratio) G->H I 9. NMR Spectroscopy (Structure Verification) H->I

Caption: Experimental workflow for alcohol dehydration.

Product Characterization and Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary technique for determining the composition of the product mixture.

    • Expected Outcome : The chromatogram will show at least two major peaks corresponding to the alkene isomers. The peak with the shorter retention time is often the less polar, terminal alkene (Hofmann product), while the later peaks correspond to the (Z) and (E) isomers of the internal alkene (Zaitsev products). The integration of the peak areas provides the relative ratio of the products.

  • ¹H NMR Spectroscopy : This confirms the structure of the isomers.

    • 2-(4-methylphenyl)but-1-ene (Minor Product) : Look for characteristic signals for the terminal vinyl protons (=CH₂) around 4.8-5.0 ppm.

    • 2-(4-methylphenyl)but-2-ene (Major Product) : Look for a vinyl proton signal (=CH-) coupled to the adjacent methyl group, appearing as a quartet around 5.5-5.8 ppm. The (E) and (Z) isomers will have slightly different chemical shifts.

Conclusion and Broader Implications

The acid-catalyzed dehydration of this compound is a highly instructive reaction that exemplifies the principles of E1 elimination, carbocation stability, and regioselectivity as governed by Zaitsev's rule. The protocols outlined here provide a reliable framework for synthesizing and analyzing the resulting alkene products. For researchers in medicinal chemistry and drug development, understanding such fundamental catalytic transformations is crucial. The ability to control elimination reactions and predict product outcomes is essential for the stereoselective synthesis of complex organic molecules, where the precise placement of a double bond can be critical for biological activity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol. National Center for Biotechnology Information.
  • Clark, J. (2023). Dehydration of Alcohols. Chemguide.
  • Chemistry LibreTexts. (2023). Dehydrating Alcohols to Make Alkenes.
  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols.
  • Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol.
  • Clark, J. (2023). Dehydration of More Complicated Alcohols. Chemguide.
  • Chemistry LibreTexts. (2023). F. The Dehydration of Butan-2-ol.
  • Organic Chemistry Explained. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms [Video]. YouTube.
  • Scribd. (n.d.). Dehydration of 2-Methylbutan-2-ol.

Sources

Application Note: Derivatization Strategies for the Analysis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the derivatization of 2-(4-methylphenyl)butan-2-ol, a tertiary alcohol, to overcome significant challenges in its chromatographic analysis. Direct analysis, particularly by gas chromatography (GC), is hampered by the compound's polarity and thermal instability, which often leads to peak tailing and on-column dehydration.[1][2] This note details three robust derivatization protocols—silylation for routine quantitative analysis, acylation for enhanced detection sensitivity, and chiral derivatization for enantiomeric separation. Each protocol is designed to improve volatility, thermal stability, and overall chromatographic performance, ensuring accurate and reproducible results for researchers in pharmaceutical development and quality control.

Introduction: The Analytical Challenge

This compound is a chiral tertiary alcohol whose accurate quantification is critical in various research and development settings. However, like many tertiary alcohols, its direct analysis via gas chromatography (GC) is problematic. The primary obstacles include:

  • Low Volatility: The polar hydroxyl (-OH) group can form intermolecular hydrogen bonds, reducing the compound's volatility and making it less amenable to GC analysis.[1]

  • Thermal Instability: At the high temperatures of a GC injection port, tertiary alcohols are highly susceptible to acid-catalyzed dehydration, eliminating a water molecule to form corresponding alkenes. This degradation leads to inaccurate quantification and potential misidentification of the analyte.

  • Poor Peak Shape: Interactions between the polar hydroxyl group and the GC column's stationary phase can cause significant peak tailing, compromising resolution and the accuracy of integration.[1]

Chemical derivatization is a proven strategy to mitigate these issues. By converting the polar hydroxyl group into a less polar, more thermally stable functional group, derivatization enhances the analyte's "GC-amenability," leading to improved peak shape, sensitivity, and analytical reliability.[1]

Rationale and Choice of Derivatization Strategy

The selection of a derivatization reagent is dictated by the analytical goal. This guide focuses on three distinct objectives: routine analysis, trace-level detection, and stereoisomeric separation.

Silylation: For Robustness and Thermal Stability

Silylation is the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group.[3]

  • Causality: The TMS group is non-polar and sterically bulky. Its introduction "masks" the active hydrogen of the hydroxyl group, preventing intermolecular hydrogen bonding and increasing volatility.[3] Crucially, the resulting TMS-ether is significantly more thermally stable than the parent alcohol, preventing dehydration in the GC inlet and ensuring that a single, sharp peak corresponding to the intact derivative is observed.

  • Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating agent. For sterically hindered tertiary alcohols like this compound, its reactivity is often enhanced by adding a catalyst, such as 1% trimethylchlorosilane (TMCS).[4]

Acylation: For Enhanced Detection Sensitivity

Acylation introduces an acyl group into the molecule, forming an ester derivative.[2] By using a fluorinated acylating agent, the resulting derivative becomes highly sensitive to an Electron Capture Detector (ECD).

  • Causality: Trifluoroacetic anhydride (TFAA) reacts with the alcohol to form a trifluoroacetyl ester.[5][6] The multiple fluorine atoms are highly electronegative, creating a derivative with a high affinity for capturing electrons. This makes it exceptionally responsive to an ECD, enabling detection at much lower concentrations than is possible with a Flame Ionization Detector (FID) or mass spectrometer (MS) in full scan mode.

  • Recommended Reagent: Trifluoroacetic anhydride (TFAA) is a powerful acylation reagent that produces stable and volatile derivatives suitable for GC-ECD analysis.[5]

Chiral Derivatization: For Enantiomeric Resolution

This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images (enantiomers). To separate and quantify these enantiomers on a standard achiral GC column, a chiral derivatizing agent (CDA) is required.[7]

  • Causality: An enantiomerically pure CDA reacts with both enantiomers of the analyte to form a pair of diastereomers.[8] Unlike enantiomers, diastereomers have different physical properties and, therefore, different chromatographic retention times. This allows them to be separated and quantified using conventional, non-chiral GC columns.[7]

  • Recommended Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl), also known as Mosher's acid chloride, is a widely used CDA for resolving the enantiomers of alcohols and amines.[8]

Visualization of Derivatization Workflows

The selection of the appropriate derivatization path is guided by the specific analytical objective.

Derivatization_Workflow cluster_input Start cluster_goals Define Analytical Goal cluster_methods Select Derivatization Method cluster_analysis Perform Analysis Analyte This compound Goal What is the goal? Analyte->Goal Silylation Silylation (BSTFA + TMCS) Goal->Silylation  Routine Quantitation  & Thermal Stability Acylation Acylation (TFAA) Goal->Acylation Trace-Level Quantitation   Chiral Chiral Derivatization (MTPA-Cl) Goal->Chiral  Enantiomeric  Separation GCMS_FID GC-MS / GC-FID Silylation->GCMS_FID GC_ECD GC-ECD Acylation->GC_ECD GC_Achiral GC-MS / GC-FID (Achiral Column) Chiral->GC_Achiral

Sources

Experimental setup for reactions with 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for Reactions Involving 2-(4-Methylphenyl)butan-2-ol

Introduction: The Utility of Tertiary Benzylic Alcohols

This compound is a tertiary benzylic alcohol, a class of compounds that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chiral center and a reactive hydroxyl group adjacent to an aromatic ring, makes it a key precursor for the synthesis of various alkenes, rearranged products, and other functionalized molecules. The stability of the tertiary benzylic carbocation intermediate that can be formed from this alcohol dictates its reactivity, particularly in acid-catalyzed elimination and rearrangement reactions.

This document provides a detailed guide for researchers, covering the synthesis, purification, characterization, and subsequent reactions of this compound. The protocols are designed to be robust and self-validating, with an emphasis on the underlying chemical principles that govern experimental choices.

Physicochemical and Safety Data

A thorough understanding of the reactant's properties is paramount before commencing any experimental work.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1][2]
Molecular Weight 164.24 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 5398-04-9[3]
Density 0.966 g/cm³[2]
Boiling Point 221°C[2]
Refractive Index 1.512[2]

Safety Profile: While specific safety data for this compound is limited, data for analogous compounds like 2-methyl-4-phenyl-2-butanol suggest that it should be handled with care.[4][5][6] It may cause serious eye irritation.[4][6] Standard laboratory safety protocols, including the use of safety goggles, gloves, and a lab coat, are mandatory.[4] All manipulations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of this compound via Grignard Reaction

The most direct and reliable method for synthesizing a tertiary alcohol like this compound is the Grignard reaction. This protocol details the addition of an ethylmagnesium bromide Grignard reagent to 4-methylacetophenone.

Causality of Experimental Design:
  • Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases; they react destructively with protic solvents, particularly water.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the reaction's success.[7][8]

  • Inert Atmosphere: To prevent the Grignard reagent from reacting with atmospheric oxygen, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Reaction Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This protonates the intermediate magnesium alkoxide to yield the desired alcohol while being a mild enough acid to avoid premature acid-catalyzed dehydration of the sensitive tertiary alcohol product.

Experimental Workflow: Grignard Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Flame-Dried Glassware (Flask, Condenser, Addition Funnel) B Add Mg Turnings & Iodine Crystal to Flask A->B C Establish Inert Atmosphere (N₂/Ar) B->C F Initiate Grignard Formation: Add small amount of EtBr solution C->F D Prepare Ethyl Bromide in Anhydrous Ether D->F via Addition Funnel E Prepare 4-Methylacetophenone in Anhydrous Ether I Add Ketone Solution Dropwise E->I via Addition Funnel G Maintain Reflux: Dropwise addition of remaining EtBr F->G H Cool Reagent to 0°C G->H H->I J Warm to RT and Stir I->J K Quench with aq. NH₄Cl at 0°C J->K L Extract with Diethyl Ether K->L M Wash Organic Layer (Brine) L->M N Dry over Anhydrous Na₂SO₄ M->N O Purify by Column Chromatography or Distillation N->O G Start This compound Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H⁺ Carbocation Tertiary Benzylic Carbocation Protonated->Carbocation - H₂O (Rate-Determining) invis1 Carbocation->invis1 - H⁺ (Path A) invis2 Carbocation->invis2 - H⁺ (Path B) Product_Major 2-(4-Methylphenyl)but-2-ene (Major Product, Zaitsev) Product_Minor 3-(4-methylphenyl)but-1-ene (Minor Product, Hofmann) invis1->Product_Major invis2->Product_Minor

Sources

Safe Handling and Storage of 2-(4-Methylphenyl)butan-2-ol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the safe handling and storage of 2-(4-Methylphenyl)butan-2-ol (CAS No. 5398-04-9). The guidance herein is intended for researchers, scientists, and drug development professionals who may work with this and structurally similar aromatic tertiary alcohols. The procedures outlined are grounded in established safety principles and data from analogous compounds to ensure a comprehensive and trustworthy resource.

Understanding the Compound: Properties and Inferred Hazards

Key Structural Features and Their Implications:

  • Tertiary Alcohol: Generally less prone to oxidation compared to primary and secondary alcohols. However, they can be reactive under acidic conditions, potentially leading to elimination (dehydration) or substitution reactions.

  • Benzylic Position: The proximity of the hydroxyl group to the aromatic ring can influence reactivity. Benzylic carbocations, which could form as intermediates in certain reactions, are stabilized by resonance, potentially increasing the rate of substitution or elimination reactions.

  • Aromatic Ring: The tolyl group makes the molecule an aromatic compound. Aromatic compounds can have specific toxicological properties and may be combustible.

Inferred Hazard Profile:

Based on data for structurally similar compounds such as 2-Methyl-4-phenyl-2-butanol and other aromatic tertiary alcohols, this compound should be treated as a compound with the following potential hazards:

  • Eye Irritation: Likely to cause serious eye irritation.

  • Skin Irritation and Sensitization: May cause skin irritation and could act as a skin sensitizer upon repeated contact.

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.

  • Combustibility: While not classified as highly flammable, it is a combustible liquid and should be kept away from ignition sources.

Physical and Chemical Properties:

A summary of the known and predicted properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 5398-04-9
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Boiling Point 108.5-109 °C (at 10 Torr)
Density 0.9691 g/cm³ (predicted)
pKa 14.63 ± 0.29 (predicted)

Prudent Laboratory Practices: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a research laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling this compound. The rationale is to create a barrier between the researcher and the potential chemical exposure.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes, which could cause serious eye irritation. A face shield should be worn in situations with a higher risk of splashing, such as when transferring large volumes or working with the material under pressure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Given the aromatic nature of the compound, prolonged contact may degrade some glove materials. Change gloves frequently, and immediately after any known contact with the chemical.

  • Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from accidental spills. For larger-scale operations, a chemical-resistant apron is recommended.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

2.2. Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to minimize exposure at the source.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, such as heating or agitation, a chemical fume hood is essential.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory. All personnel should be familiar with their location and operation.

2.3. Step-by-Step Handling Protocol

  • Preparation: Before starting any work, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items and potential ignition sources.

  • Dispensing:

    • For solid forms of the compound, use a spatula or scoop to transfer the material. Avoid creating dust.

    • For liquid forms, carefully pour the required amount, minimizing splashing. For transfers of smaller, precise volumes, use a calibrated pipette with a proper pipette bulb. Never pipette by mouth.

  • During the Reaction:

    • If the reaction is heated, use a well-controlled heating mantle and a reflux condenser to prevent the release of vapors.

    • Be mindful of potential incompatibilities. Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.

    • Tertiary benzylic alcohols can be reactive towards strong acids. If acidic conditions are necessary, the reaction should be performed with caution, potentially at a reduced temperature, and monitored closely for any signs of an exothermic reaction or gas evolution.

  • Post-Reaction Workup (Quenching):

    • Reactions involving reactive reagents (e.g., organometallics) that have been used to synthesize or modify this compound must be carefully quenched.

    • A common and generally safe method for quenching reactions that may contain residual reactive species is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the reaction mixture in an ice bath. This is a less aggressive quenching agent than water or strong acids and helps to control the exothermicity of the quench.

    • Always perform quenching procedures in a fume hood and be prepared for potential gas evolution.

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical aspects of the chemical lifecycle.

3.1. Storage Conditions

  • Container: Store this compound in a tightly sealed, properly labeled container. The label should include the chemical name, CAS number, and any relevant hazard pictograms.

  • Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Segregation: Store this compound separately from strong oxidizing agents and strong acids. A dedicated cabinet for flammable and combustible materials is a suitable storage location.

3.2. Spill and Emergency Procedures

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • If the spill is significant or involves other hazardous materials, contact your institution's emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

3.3. Waste Disposal

  • Chemical Waste: All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled with the contents.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualizing the Workflow: A Guide to Safe Practices

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

Safe_Handling_Workflow start Start: Handling this compound pre_assessment Pre-Use Assessment: - Review SDS/Safety Info - Identify Hazards start->pre_assessment ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat pre_assessment->ppe eng_controls Use Engineering Controls: - Fume Hood - Safety Shower/Eyewash Accessible ppe->eng_controls handling Handling Procedure eng_controls->handling storage Storage handling->storage spill Spill or Exposure handling->spill waste Waste Disposal handling->waste sub_dispense Dispensing: - Avoid dust/splashes - Use appropriate tools handling->sub_dispense sub_reaction In-Reaction: - Monitor temperature - Avoid incompatibles (oxidizers, strong acids) handling->sub_reaction sub_quench Post-Reaction Quenching: - Cool reaction - Slow addition of quenching agent (e.g., aq. NH4Cl) handling->sub_quench storage->handling sub_store_cond Storage Conditions: - Cool, dry, well-ventilated - Tightly sealed container storage->sub_store_cond sub_store_seg Segregation: - Away from oxidizers and strong acids storage->sub_store_seg sub_spill_minor Minor Spill: - Alert others - Absorb with inert material - Clean area spill->sub_spill_minor Assess Severity sub_spill_major Major Spill: - Evacuate - Contact Emergency Response spill->sub_spill_major Assess Severity end End of Procedure waste->end sub_spill_minor->waste sub_spill_major->end

Caption: Workflow for the safe handling and storage of this compound.

Conclusion

While this compound lacks a comprehensive, dedicated safety profile, a thorough analysis of its chemical structure and data from analogous compounds provides a solid foundation for its safe handling and storage. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and following the specific protocols outlined in this guide, researchers can minimize the risks associated with the use of this compound. The key to safety lies in a proactive approach: understanding the potential hazards, planning experiments meticulously, and being prepared for emergencies.

References

  • Agilent. (n.d.). QUALITATIVE - PEAK ID MIX ASTM-D4815 Safety Data Sheet.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butanol, CAS Registry Number 103-05-9. Food and Chemical Toxicology, 187, 114588.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220982, this compound.
  • Carl ROTH. (2020, February 12). *Safety

Application Note: Quantitative Analysis of 2-(4-Methylphenyl)butan-2-ol in Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated methodology for the quantitative analysis of 2-(4-Methylphenyl)butan-2-ol in complex mixtures, such as pharmaceutical formulations or synthetic reaction media. The primary analytical technique described is a stability-indicating Gas Chromatography (GC) method with Flame Ionization Detection (GC-FID), chosen for its robustness, sensitivity, and suitability for volatile analytes. An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection is also discussed for samples where GC is not optimal. This document provides comprehensive protocols for sample preparation, chromatographic separation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific applications.

Introduction

This compound is a tertiary aromatic alcohol with potential applications in the pharmaceutical and fragrance industries. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable and accurate quantitative method is essential for quality control, stability testing, and formulation development. The tertiary alcohol structure presents unique analytical challenges, including potential for dehydration under harsh thermal conditions, which must be considered during method development.

This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically sound framework for the precise quantification of this compound. The protocols herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility of results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name This compound
Synonyms 2-(p-Tolyl)butan-2-ol
CAS Number 5398-04-9
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Boiling Point 221 °C
LogP 2.5

Recommended Analytical Method: Gas Chromatography (GC-FID)

Gas chromatography is the preferred method for the quantitative analysis of volatile and semi-volatile compounds like this compound. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbons.

Rationale for Method Selection
  • Volatility: With a boiling point of 221 °C, the analyte is sufficiently volatile for GC analysis without derivatization.

  • Detector Response: The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, ensuring a strong signal for this compound.

  • Robustness: GC-FID methods are generally robust and can be routinely implemented in quality control laboratories.

Experimental Protocol: GC-FID

3.2.1. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 GC system or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Detector Flame Ionization Detector (FID)High sensitivity and wide linear range for the analyte.
Injector Split/Splitless InletSplit injection is recommended to avoid column overload with concentrated samples.
Column Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column is suitable for this analyte. The 5% phenyl substitution provides good selectivity for aromatic compounds.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can provide faster analysis times.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 250 °C, hold for 5 min.The temperature program allows for good separation from potential impurities and ensures the analyte elutes with a sharp peak.
Injection Volume 1 µLA small injection volume prevents peak broadening and column overload.
Split Ratio 50:1Adjustable based on sample concentration to ensure the response is within the linear range of the detector.

3.2.2. Reagents and Standards

  • Reference Standard: this compound, purity ≥ 99.5%.

  • Internal Standard (IS): 1-Naphthol or another suitable stable aromatic compound with a retention time that does not interfere with the analyte or potential impurities.

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade or equivalent).

3.2.3. Standard and Sample Preparation

  • Internal Standard Stock Solution (IS): Accurately weigh about 100 mg of 1-Naphthol and dissolve in 100 mL of solvent to obtain a concentration of 1 mg/mL.

  • Calibration Standards:

    • Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.

    • Perform serial dilutions to prepare a series of at least five calibration standards ranging from 0.01 mg/mL to 0.5 mg/mL.

    • To each 1 mL of the calibration standards, add 100 µL of the IS stock solution and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh a portion of the sample mixture expected to contain about 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the solvent.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

    • Transfer 1 mL of the filtered solution to a vial and add 100 µL of the IS stock solution.

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

For non-volatile matrices or when GC is unavailable, a reverse-phase HPLC method can be employed.

Rationale for Method Selection
  • Versatility: HPLC is suitable for a wide range of analytes and matrices.

  • UV Absorbance: The aromatic ring in this compound allows for sensitive detection using a UV detector.

Experimental Protocol: HPLC-UV

4.2.1. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingJustification
HPLC System Agilent 1260 Infinity II LC System or equivalentA standard HPLC system with a quaternary pump and UV detector is sufficient.
Detector UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity.
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)An isocratic mobile phase provides a simple and robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 220 nmA common wavelength for the detection of aromatic compounds.
Injection Volume 10 µLA typical injection volume for HPLC analysis.

4.2.2. Standard and Sample Preparation

Follow the same procedure as for the GC method, using the mobile phase as the diluent.

Method Validation

A comprehensive validation of the chosen analytical method must be performed to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked placebo samples. Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method. The analyte should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The degradation should be targeted to be between 5-20%. The analytical method should be able to separate the intact analyte peak from any degradation products formed.

Data Presentation

Table 1: System Suitability Requirements
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 6 replicate injections ≤ 2.0%
Table 2: Example Linearity Data
Concentration (mg/mL)Analyte/IS Peak Area Ratio
0.010.052
0.050.255
0.100.510
0.251.275
0.502.550
Correlation Coefficient (r²) 0.9998

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Analysis weigh Accurately Weigh Sample/ Reference Standard dissolve Dissolve in Solvent weigh->dissolve is_add Add Internal Standard dissolve->is_add filter Filter Sample (if necessary) is_add->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate report Report Results calculate->report

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Method Validation Logic

G cluster_params Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ_LOD LOQ & LOD Validation->LOQ_LOD Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

Conclusion

The Gas Chromatography method with Flame Ionization Detection detailed in this application note provides a robust, sensitive, and reliable approach for the quantitative analysis of this compound in various mixtures. The protocol, when fully validated according to the outlined ICH guidelines, will ensure the generation of accurate and reproducible data suitable for quality control and regulatory purposes. The alternative HPLC-UV method offers a viable option for laboratories where GC is not feasible. By understanding the scientific principles behind the chosen methodologies, researchers can confidently apply and adapt these protocols to their specific analytical needs.

References

  • Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. It is required to demonstrate specificity of stability indicating methods and also provides an insight into degradation pathways and degradation products of the drug substance and helps in elucidation of the structure of the degradation products.
  • This compound | C11H16O | CID 220982 - PubChem. (Source: PubChem, [Link])
  • Forced degradation studies include the degradation of new drug substance and drug product at conditions more severe than accelerated conditions. These studies illustrate the chemical stability of the molecule which further facilitates the development of stable formulation with suitable storage conditions. ICH guidelines demonstrate certain degradation conditions like light, oxidation, dry heat, acidic, basic, hydrolysis etc. (Source: MedCrave online, [Link])
  • Gas chromatography (GC) is not only a powerful tool in the analysis of alcoholic beverages, but it is also a somewhat easy technique to use for the following reasons. Minimal sample preparation is required because the samples are analyzed in their original liquid state with alcohol or alcohol/water as the matrix. The flavor compounds tend to be volatile in nature, which fulfills one of the main requirements of GC.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methylphenyl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this tertiary alcohol. The synthesis, most commonly achieved via a Grignard reaction, is a powerful C-C bond-forming transformation, but it is notoriously sensitive to reaction conditions. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to identify the root cause and implement effective solutions.

Problem 1: Low or No Yield of this compound

Question: I am performing the Grignard synthesis of this compound from 4-bromotoluene and butan-2-one, but my yield is consistently low, or in some cases, I'm isolating no product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield in a Grignard reaction is a frequent challenge and almost always points to issues with the formation or stability of the Grignard reagent, p-tolylmagnesium bromide.[1][2] Let's break down the potential culprits and their solutions.

A. Failure of Grignard Reagent Formation

The initiation of the Grignard reaction is the most critical step.[3] Visual cues for a successful initiation include the disappearance of the iodine color (if used for activation), gentle bubbling at the magnesium surface, the development of a cloudy or grayish appearance, and a noticeable exothermic reaction.[2][4] If these signs are absent, your Grignard reagent is likely not forming.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with 4-bromotoluene.[1][3][5]

    • Solution: Activation of the magnesium is essential.

      • Mechanical Activation: In a dry, inert atmosphere (like a glovebox), gently grind the magnesium turnings with a mortar and pestle to expose a fresh, reactive surface.[3][6]

      • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine etches the oxide layer. The reaction has initiated when the characteristic purple/brown color of the iodine disappears.[3][5][7] A few drops of 1,2-dibromoethane can also be used as an activator.

  • Presence of Moisture: Grignard reagents are potent bases and are highly sensitive to protic sources, especially water.[2][3][8] Even trace amounts of moisture will quench the Grignard reagent as it forms, converting it to toluene.[5]

    • Solution: Ensure all reaction components are rigorously dry.

      • Glassware: Flame-dry all glassware under vacuum or oven-dry it overnight at >120°C and cool under a stream of dry inert gas (argon or nitrogen).[3][7]

      • Solvent: Use anhydrous grade ether or THF. If the solvent has been opened, it may have absorbed atmospheric moisture. Consider distilling it from a suitable drying agent like sodium/benzophenone ketyl under an inert atmosphere.[3][6]

      • Starting Materials: Ensure the 4-bromotoluene and butan-2-one are anhydrous. If necessary, distill them or pass them through a column of activated alumina.[6]

B. Side Reactions Consuming the Grignard Reagent or Starting Materials

Even if the Grignard reagent forms, competing side reactions can significantly lower the yield of the desired tertiary alcohol.

  • Wurtz Coupling: The p-tolylmagnesium bromide can react with unreacted 4-bromotoluene to form 4,4'-bitolyl, a common byproduct.[2][8]

    • Solution: Add the 4-bromotoluene solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and minimizes the coupling reaction.[8] Avoid high reaction temperatures during the formation of the Grignard reagent.[2]

  • Enolization of Butan-2-one: Butan-2-one has acidic α-protons. The Grignard reagent can act as a base and deprotonate the ketone, forming an enolate. This consumes the Grignard reagent and the ketone, preventing the desired nucleophilic addition.[2][4][8]

    • Solution: Add the butan-2-one slowly to the Grignard solution at a low temperature (e.g., 0 °C).[3] This favors the nucleophilic attack over deprotonation.

Below is a troubleshooting workflow to diagnose low-yield issues:

Troubleshooting_Low_Yield start Low or No Product Yield check_initiation Observe Reaction Initiation? (Color change, bubbling, exotherm) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No yes_initiation Initiation Observed check_initiation->yes_initiation Yes check_mg Magnesium Activation (Grind, Iodine, 1,2-Dibromoethane) no_initiation->check_mg check_moisture Check for Moisture (Dry glassware, anhydrous solvent/reagents) no_initiation->check_moisture check_side_reactions Analyze for Byproducts (e.g., 4,4'-bitolyl, unreacted ketone) yes_initiation->check_side_reactions wurtz_coupling Wurtz Coupling Suspected (Slow halide addition, control temp) check_side_reactions->wurtz_coupling enolization Enolization Suspected (Low temp ketone addition) check_side_reactions->enolization

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem 2: Formation of Significant Byproducts

Question: My reaction produces the desired alcohol, but I'm also getting a significant amount of a high-boiling point impurity that I suspect is 4,4'-bitolyl. How can I minimize this?

Answer: The formation of 4,4'-bitolyl is a classic example of a Wurtz-type coupling reaction, which competes with the formation of the Grignard reagent.[2][8] This side reaction is more prevalent under certain conditions.

Minimizing Wurtz Coupling:

ParameterRecommendationRationale
Addition Rate Add the solution of 4-bromotoluene in anhydrous ether/THF dropwise to the magnesium turnings.This ensures that the concentration of 4-bromotoluene in the reaction flask is always low, favoring the reaction with magnesium over coupling with the already-formed Grignard reagent.[8]
Temperature Maintain a gentle reflux during the addition. Avoid excessive heating.Higher temperatures can increase the rate of the coupling side reaction.[2]
Solvent THF is often a better solvent for Grignard reagent formation as it solvates and stabilizes the reagent.[7]A well-solvated Grignard reagent is less likely to engage in side reactions.
Problem 3: Difficult Purification of the Final Product

Question: After the aqueous work-up, I'm having trouble isolating a pure product. My final product is an oil, and I'm seeing multiple spots on my TLC plate.

Answer: Purification of tertiary alcohols like this compound requires careful work-up and purification steps to remove unreacted starting materials, byproducts, and magnesium salts.[9]

A. Effective Aqueous Work-up

The work-up step quenches any remaining Grignard reagent and protonates the magnesium alkoxide to form the alcohol.

  • Procedure: Slowly and carefully pour the reaction mixture onto crushed ice. Then, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Rationale: Using saturated NH₄Cl is a mildly acidic work-up that helps to dissolve the magnesium salts (Mg(OH)Br) without causing potential acid-catalyzed dehydration of the tertiary alcohol product. Strong acids should be avoided.

B. Purification Techniques

  • Extraction: After the work-up, extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate to ensure all the product is recovered.[10] Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

  • Vacuum Distillation: For removing unreacted 4-bromotoluene and the 4,4'-bitolyl byproduct, vacuum distillation is often effective.[9][11] 2-Methyl-4-phenylbutan-2-ol has a reported boiling point of approximately 144 °C at 85 mmHg.[9][12]

  • Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography is a reliable method.[10] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the non-polar byproducts from the more polar alcohol product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Grignard synthesis of this compound?

A1: The synthesis involves two main stages: 1) Formation of the Grignard reagent (p-tolylmagnesium bromide) and 2) Nucleophilic addition of the Grignard reagent to the carbonyl carbon of butan-2-one, followed by an acidic work-up.

Grignard_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Work-up 4-bromotoluene 4-Bromotoluene Grignard p-Tolylmagnesium bromide 4-bromotoluene->Grignard Ether or THF Mg Mg(0) Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Butan-2-one Butan-2-one Butan-2-one->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product H3O+ H₃O⁺ (Work-up) H3O+->Product

Caption: General mechanism for the synthesis of this compound via Grignard reaction.

Q2: Can I use an ester instead of a ketone to synthesize a tertiary alcohol?

A2: Yes, esters can be used. However, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form a ketone intermediate, which then immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[4][13] This method is ideal for creating tertiary alcohols with at least two identical alkyl or aryl groups attached to the alcohol carbon.[4]

Q3: How can I confirm that my Grignard reagent has formed and determine its concentration?

A3: Besides the visual cues of initiation, the concentration of the Grignard reagent can be determined by titration.[2] A common method is titration against a standardized solution of iodine in the presence of lithium chloride, where the endpoint is the disappearance of the brown iodine color.[2][4]

Q4: My reaction mixture turned dark brown or black during the Grignard reagent formation. Should I be concerned?

A4: A color change to gray or brown is normal. However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal from side reactions, potentially due to impurities in the magnesium or alkyl halide.[4] While not always detrimental, it's a sign that the reaction may not be proceeding cleanly.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to maximize yield and minimize side reactions.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 4-Bromotoluene (distilled)

  • Anhydrous diethyl ether or THF

  • Butan-2-one (distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit all openings with drying tubes containing calcium chloride.[4][14]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Prepare a solution of 4-bromotoluene (1.0 equivalent) in 25 mL of anhydrous diethyl ether in the dropping funnel.

    • Add a small portion (~5 mL) of the 4-bromotoluene solution to the magnesium. Wait for the reaction to initiate (color fades, bubbling). Gentle warming with a heat gun may be necessary.[3]

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed. The solution should appear grayish and cloudy.

  • Reaction with Butan-2-one:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of butan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or silica gel column chromatography as described in the troubleshooting section.

References

  • Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme - Benchchem. (n.d.).
  • 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook. (n.d.).
  • Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol - Benchchem. (n.d.).
  • Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis - Benchchem. (n.d.).
  • "troubleshooting low conversion rates in Grignard-type reactions" - Benchchem. (n.d.).
  • Troubleshooting low yields in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents. (n.d.).
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021).
  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020).
  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (n.d.).
  • Grignard Reaction. (n.d.).
  • How to improve the percent yield in Grignard reaction - Quora. (2019).
  • 2-methyl-4-phenyl-2-butanol - ChemSynthesis. (n.d.).
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
  • Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024).
  • Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. (2013).

Sources

Technical Support Center: Purification of Crude 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(4-Methylphenyl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Analyte: this compound

This compound is a tertiary alcohol. Its structure, featuring a hydroxyl group on a tertiary carbon, significantly influences its reactivity and purification strategy. A primary concern with tertiary alcohols is their susceptibility to dehydration, especially under acidic conditions or at elevated temperatures, which can lead to the formation of undesired alkene byproducts.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₆O[1]
Molecular Weight164.24 g/mol [1]
Boiling Point221°C (at 760 mmHg)[2]
AppearanceColorless liquid or solid[3]
Melting Point~29-30 °C[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Typical impurities depend on the synthetic route. If prepared via a Grignard reaction, common impurities include unreacted starting materials (e.g., benzylmagnesium halide, isobutylene oxide, or benzylacetone), byproducts from side reactions like enolization or reduction, and residual solvents from the reaction or work-up.[3][4]

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying this compound are aqueous work-up, extraction, and vacuum distillation.[3] For achieving higher purity, silica gel column chromatography or melt crystallization can be employed.[3]

Q3: What level of purity can I realistically expect from vacuum distillation?

A3: Following a proper aqueous work-up, vacuum distillation can yield a purity of at least 97%.[4]

Q4: My purified product is an oil, but the literature reports it as a solid. Why?

A4: this compound has a melting point around room temperature (29-30 °C).[3] The presence of even small amounts of impurities or residual solvent can depress the melting point, causing it to appear as a viscous oil.[3]

Troubleshooting Guides: From Common Issues to Advanced Solutions

This section addresses specific problems you may encounter during the purification process and provides actionable solutions based on sound scientific principles.

Problem 1: Low Yield After Purification

Possible Causes & Solutions:

  • Inefficient Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Product Loss During Distillation: Check your vacuum distillation setup for leaks. A poor vacuum will require higher temperatures, increasing the risk of product degradation. Ensure the condenser is adequately cooled to prevent loss of volatile product.

  • Decomposition of the Tertiary Alcohol: As tertiary alcohols are prone to decomposition, it is sometimes advantageous to distill them in the presence of a tertiary amine, such as triethylamine, to suppress this decomposition.[5]

Problem 2: Discolored Final Product (Yellow or Brown)

Possible Causes & Solutions:

  • Thermal Degradation: Prolonged heating during distillation can lead to decomposition and the formation of colored impurities. Minimize heating time and use the lowest possible temperature by maintaining a good vacuum.

  • Acidic Residues: Trace amounts of acid from the work-up can catalyze degradation. Ensure the crude product is thoroughly washed to neutrality before distillation.

  • Charcoal Treatment: If the product is discolored, you can dissolve it in a suitable organic solvent and stir it with a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Filter the charcoal through a pad of Celite to remove it before concentrating the solvent.[3]

Problem 3: Cloudy Distillate

Possible Causes & Solutions:

  • Water Contamination: The presence of water can cause cloudiness. Ensure all glassware is scrupulously dry before setting up the distillation. The crude product should be thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation.[3]

  • Azeotrope Formation: Alcohols can form azeotropes with water or other solvents, making complete separation by simple distillation difficult.[6] In such cases, azeotropic distillation with a suitable entrainer might be necessary for highly pure product.

  • Wash Frothing: In some cases, the wash solution can froth and be carried over into the condenser. Using an anti-foaming agent or ensuring the distillation flask is not overfilled can mitigate this.[7]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Extraction

This protocol is a crucial first step to remove water-soluble impurities and inorganic salts.

  • Quenching: Carefully quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual water-soluble impurities and helps to break up emulsions.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] The drying agent should be swirled with the solution until it no longer clumps together, indicating that the solution is dry.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Protocol 2: High-Purity Purification via Vacuum Distillation

Vacuum distillation is essential for purifying compounds with high boiling points to prevent thermal decomposition.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum. Use a heating mantle with a magnetic stirrer or boiling chips in the distillation flask to ensure smooth boiling.

  • Transfer: Transfer the crude this compound to the distillation flask.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the distillate fractions. Discard any initial low-boiling fractions, which may contain residual solvent. Collect the main fraction that distills at the expected boiling point for the given pressure.

  • Completion: Once the desired product has been collected, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air into the system.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow CrudeProduct Crude this compound AqueousWorkup Aqueous Work-up & Extraction CrudeProduct->AqueousWorkup Drying Drying of Organic Phase AqueousWorkup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration PurificationChoice Purity Requirement? Concentration->PurificationChoice VacuumDistillation Vacuum Distillation PurificationChoice->VacuumDistillation High ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Very High / Isomer Separation ModeratePurityProduct Moderately Pure Product PurificationChoice->ModeratePurityProduct Moderate HighPurityProduct High Purity Product (>97%) VacuumDistillation->HighPurityProduct ColumnChromatography->HighPurityProduct TroubleshootingLogic cluster_yield Low Yield cluster_color Discoloration cluster_clarity Cloudiness LowYield Low Yield Observed CheckExtraction Review Extraction Protocol LowYield->CheckExtraction CheckDistillation Inspect Distillation Setup LowYield->CheckDistillation ConsiderDecomposition Assess for Decomposition LowYield->ConsiderDecomposition DiscoloredProduct Product is Yellow/Brown CheckHeating Minimize Heat Exposure DiscoloredProduct->CheckHeating CheckAcidity Ensure Neutral pH DiscoloredProduct->CheckAcidity UseCharcoal Perform Charcoal Treatment DiscoloredProduct->UseCharcoal CloudyDistillate Distillate is Cloudy CheckDrying Verify Drying Step CloudyDistillate->CheckDrying CheckGlassware Ensure Dry Glassware CloudyDistillate->CheckGlassware CheckFrothing Monitor for Frothing CloudyDistillate->CheckFrothing

Caption: Troubleshooting decision tree for common purification issues.

References

  • Google Patents. (1995). Distillation of tertiary alcohol - JPH07258128A.
  • Google Patents. (1949). Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - US2483246A.
  • Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs.
  • Scribd. (n.d.). Still Spirits Trouble Shooting Guide.
  • Google Patents. (2015). Method for preparing 2-methyl-4-phenylbutan-2-OL - US8993812B2.
  • PubChem. (n.d.). This compound.

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Overcoming challenges in the synthesis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Methylphenyl)butan-2-ol

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis.

The synthesis of tertiary alcohols like this compound is a cornerstone of organic synthesis. While seemingly straightforward, the common synthetic routes are susceptible to various challenges that can impact yield and purity. This guide provides practical, experience-driven insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing this compound?

A1: The most prevalent and versatile method is the Grignard reaction. This involves reacting a Grignard reagent with a suitable ketone.[1][2] For this compound, there are three practical combinations of a Grignard reagent and a ketone.[3][4]

Q2: Can Friedel-Crafts alkylation be used to synthesize the target molecule?

A2: While Friedel-Crafts alkylation is a powerful tool for forming carbon-carbon bonds on an aromatic ring, it is not a direct or practical method for synthesizing this compound in a single step.[5][6][7] The reaction typically involves reacting an alkyl halide or alkene with an aromatic compound in the presence of a Lewis acid catalyst.[5][6] A multi-step approach starting with a Friedel-Crafts acylation of toluene could be envisioned, followed by a Grignard reaction.[8]

Q3: What are the primary side reactions to be aware of during the Grignard synthesis?

A3: The main side reactions include:

  • Reaction with protic sources: Grignard reagents are highly reactive towards water, alcohols, or any acidic protons, which quenches the reagent and reduces yield.[1][9]

  • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, forming an enolate and consuming the reagent.[1][10]

  • Reduction of the ketone: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, forming a secondary alcohol instead of the desired tertiary alcohol.[1][10]

  • Wurtz coupling: The Grignard reagent can react with unreacted alkyl halide, leading to homo-coupled byproducts.[1]

Q4: How can I purify the final product?

A4: Purification is typically achieved through an aqueous work-up to quench the reaction and remove inorganic salts, followed by extraction with an organic solvent.[11][12] The crude product can then be purified by vacuum distillation to achieve high purity (>97%).[11][12] For even higher purity, silica gel column chromatography can be employed.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via the Grignard reaction.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Explanation Recommended Solution
Presence of Moisture Grignard reagents are extremely sensitive to water.[9][14] Any moisture in the glassware, solvents, or starting materials will consume the Grignard reagent.Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[9] Use anhydrous solvents, and ensure starting materials are dry.
Poor Quality Magnesium The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[14]
Incorrect Stoichiometry An insufficient amount of Grignard reagent will lead to an incomplete reaction.Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) relative to the ketone.
Side Reactions As mentioned in the FAQs, enolization, reduction, or Wurtz coupling can consume the Grignard reagent.[1][10]To minimize enolization, add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C). To reduce Wurtz coupling, add the alkyl halide slowly during the Grignard reagent formation.[1]
Problem 2: Formation of Significant Impurities
Impurity Possible Cause Identification & Solution
Unreacted Ketone Incomplete reaction due to insufficient Grignard reagent or short reaction time.Monitor the reaction by Thin Layer Chromatography (TLC). If the ketone is still present, consider adding more Grignard reagent or extending the reaction time.
Secondary Alcohol Reduction of the ketone by the Grignard reagent, especially if the ketone or Grignard reagent is sterically hindered.[10]This is less likely with the common reagents for this synthesis. However, if observed, consider using a less sterically hindered Grignard reagent if your synthetic route allows.
Homo-coupled Product (e.g., Biphenyl derivative) Wurtz coupling of the Grignard reagent with the corresponding aryl halide.[1]This impurity can be difficult to remove. Optimize the formation of the Grignard reagent by slow addition of the aryl halide to the magnesium.
Off-color (yellow or brown) Product May be due to impurities in starting materials or degradation during work-up or distillation, especially if acidic conditions are too harsh or heating is prolonged.[11]Treat a solution of the crude product with activated charcoal, then filter through Celite before distillation.[11] Ensure the distillation is performed under a good vacuum to keep the temperature down.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis starting from 4-bromotoluene and butan-2-one.

Materials:

  • Magnesium turnings

  • 4-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Butan-2-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of the Grignard Reagent (4-methylphenylmagnesium bromide)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere of nitrogen or argon.

  • Place magnesium turnings in the flask.

  • Dissolve 4-bromotoluene in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring until most of the magnesium has been consumed.

Part B: Reaction with Butan-2-one

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve butan-2-one in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the butan-2-one solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[11][13]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[11]

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid or low-melting solid.[11]

Visualizing the Synthesis and Troubleshooting

To better understand the process, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up & Purification Mg_turnings Mg turnings Grignard_Reagent 4-Methylphenyl- magnesium bromide Mg_turnings->Grignard_Reagent 4_Bromotoluene 4-Bromotoluene 4_Bromotoluene->Grignard_Reagent Anhydrous_Ether Anhydrous Ether/THF Anhydrous_Ether->Grignard_Reagent Reaction_Mixture Alkoxide Intermediate Grignard_Reagent->Reaction_Mixture Butan_2_one Butan-2-one Butan_2_one->Reaction_Mixture Quench Quench with aq. NH4Cl Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product 2-(4-Methylphenyl) butan-2-ol Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield? Moisture Check for Moisture? (Glassware, Solvents) Start->Moisture Yes Mg_Activity Mg Inactive? Start->Mg_Activity No Dry_System Thoroughly Dry System & Reagents Moisture->Dry_System Yes Moisture->Mg_Activity No Success Yield Improved Dry_System->Success Activate_Mg Activate Mg (Iodine, Heat) Mg_Activity->Activate_Mg Yes Stoichiometry Incorrect Stoichiometry? Mg_Activity->Stoichiometry No Activate_Mg->Success Adjust_Stoichiometry Use Slight Excess of Grignard Reagent Stoichiometry->Adjust_Stoichiometry Yes Further_Investigation Investigate Side Reactions Stoichiometry->Further_Investigation No Adjust_Stoichiometry->Success

Caption: Troubleshooting decision tree for low yield issues.

References

  • Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol - Benchchem.
  • Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis - Benchchem.
  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents.
  • Grignard Reaction - Organic Chemistry Portal.
  • Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols - Benchchem.
  • Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis - Benchchem.
  • 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook.
  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor.
  • Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange.
  • The Friedel-Crafts Reaction.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci.
  • Friedel-Crafts Alkylation - Organic Chemistry Portal.
  • Friedel-Crafts Alkylation - Beyond Benign.
  • Synthesis of Alcohols; Grignard Addition - Chad's Prep®.
  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube.
  • Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
  • Friedel-Crafts Alkylation Reaction - Mettler Toledo.
  • Use a Grignard reaction to prepare the following alcohols: (a) 2-Methyl-2-propanol. (b)... - Homework.Study.com.
  • Solved Choose the right reagents to synthesize | Chegg.com.

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Technical Support Center: Grignard Synthesis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Grignard synthesis of 2-(4-methylphenyl)butan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound via the Grignard reaction. The primary intended pathway involves the reaction of ethylmagnesium bromide with 4-methylacetophenone.

Issue 1: Low or No Yield of the Desired Tertiary Alcohol

Question: I've performed the Grignard reaction between ethylmagnesium bromide and 4-methylacetophenone, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the likely causes?

Answer: A low or negligible yield in a Grignard reaction is a common issue that can almost always be traced back to the highly reactive and basic nature of the Grignard reagent. Here are the primary culprits and how to address them:

  • Presence of Protic Contaminants: Grignard reagents are exceptionally strong bases and will react with any source of acidic protons.[1] This includes water, alcohols, and even the moisture present on glassware or in the atmosphere.[2] This "quenching" reaction consumes your Grignard reagent, forming ethane and a magnesium salt, thus preventing it from reacting with the ketone.[3]

    • Solution: Ensure all glassware is rigorously dried, preferably in an oven, and allowed to cool in a desiccator before use.[4] Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).

  • Reaction with Atmospheric Oxygen: Grignard reagents can also react with oxygen, which can lead to the formation of alkoxides and reduce the amount of available reagent for the desired reaction.[5][6]

    • Solution: Maintaining an inert atmosphere throughout the reaction is crucial. This can be achieved using a nitrogen or argon blanket.

  • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide to form the Grignard reagent.[7]

    • Solution: Use fresh, high-quality magnesium turnings. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[8] Gentle heating can also help initiate the reaction.[9]

  • Incorrect Reagent Stoichiometry: An insufficient amount of the Grignard reagent relative to the ketone will naturally lead to a low yield.

    • Solution: It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent to account for any unavoidable side reactions.

Issue 2: Isolation of a Significant Amount of Unreacted 4-Methylacetophenone

Question: After workup, I've recovered a large quantity of my starting material, 4-methylacetophenone. What side reaction is causing this?

Answer: The recovery of the starting ketone is a classic indicator of a competing side reaction known as enolization .[10] The Grignard reagent, acting as a base rather than a nucleophile, abstracts an acidic α-proton from the ketone to form a magnesium enolate.[11][12] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[10]

  • Causality: This side reaction is more prevalent with sterically hindered ketones or bulky Grignard reagents.[12][13] While ethylmagnesium bromide and 4-methylacetophenone are not excessively bulky, enolization can still occur, particularly at higher temperatures. The mechanism is thought to proceed through a six-membered ring transition state.[14]

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature generally favors nucleophilic addition over enolization.[8] Add the Grignard reagent to the ketone solution slowly while maintaining a low temperature (e.g., 0 °C).

    • Reverse Addition: Adding the ketone solution slowly to the Grignard reagent solution can sometimes minimize enolization by keeping the ketone concentration low.

Issue 3: Presence of a High-Boiling Point Impurity, 1,2-bis(4-methylphenyl)ethane

Question: My final product is contaminated with a significant amount of a non-polar, high-boiling point byproduct. What is it, and how can I prevent its formation?

Answer: This impurity is likely the result of a Wurtz coupling reaction.[8] This occurs when the Grignard reagent (ethylmagnesium bromide) reacts with the unreacted alkyl halide (ethyl bromide) in the reaction mixture to form a new carbon-carbon bond, in this case, butane. A more relevant Wurtz-type coupling in this specific synthesis would be the reaction between the aryl Grignard reagent (if formed from an aryl halide impurity) and the alkyl halide, or self-coupling of the aryl halide.[15][16]

  • Mechanism: The Wurtz reaction can proceed through both radical and organometallic intermediates.[17]

  • Prevention:

    • Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the alkyl halide (ethyl bromide) dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing its reaction with the newly formed Grignard reagent.[5][10]

    • Controlled Temperature: Wurtz coupling is often favored at higher temperatures. Maintain a gentle reflux during the Grignard formation and avoid excessive heating.[10]

    • Use of Dilute Solutions: Performing the reaction in a larger volume of anhydrous solvent can decrease the frequency of collisions between the Grignard reagent and the unreacted alkyl halide.[10]

Issue 4: Formation of a Secondary Alcohol, 1-(4-Methylphenyl)ethanol

Question: Instead of the expected tertiary alcohol, I've isolated a secondary alcohol. How is this possible?

Answer: The formation of a secondary alcohol from a ketone in a Grignard reaction points to a reduction of the carbonyl group.[12] This occurs when the Grignard reagent has a β-hydrogen (which ethylmagnesium bromide does) and acts as a hydride donor instead of a nucleophile.

  • Mechanism: This reduction is believed to proceed through a cyclic six-membered transition state, similar to the Meerwein-Ponndorf-Verley reduction.[12] A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.

  • Contributing Factors and Solutions:

    • Steric Hindrance: Reduction is more common with sterically hindered ketones.[12] While 4-methylacetophenone is not severely hindered, this pathway can still compete with nucleophilic addition.

    • Reaction Conditions: The ratio of reduction to addition can be influenced by the solvent and temperature. There is evidence to suggest that the specific nature of the Grignard reagent (i.e., the halide) can also play a role.

    • Purification: If a mixture of the tertiary and secondary alcohol is formed, they can often be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Grignard reaction? A1: Grignard reagents are potent bases and will react readily with any protic source, such as water.[1] This reaction is an acid-base reaction that is much faster than the desired nucleophilic addition to the carbonyl group. The presence of water will "quench" the Grignard reagent, converting it to an alkane and rendering it inactive for the synthesis of the desired alcohol.[2]

Q2: What is the purpose of the aqueous workup, and why is a mild acid like ammonium chloride often used? A2: The initial reaction between the Grignard reagent and the ketone forms a magnesium alkoxide intermediate. The aqueous workup serves to protonate this alkoxide to yield the final alcohol product.[18][19] A saturated aqueous solution of ammonium chloride (NH₄Cl) is a preferred quenching agent because it is a mild proton source.[18] Using a strong acid like HCl or H₂SO₄ can lead to dehydration of the tertiary alcohol product, which is often acid-sensitive.

Q3: Can I use a different solvent instead of diethyl ether or THF? A3: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions because they are aprotic and can solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[20] Other polar aprotic ethers can be used, but hydrocarbons are generally unsuitable as they do not effectively solvate the Grignard reagent.

Q4: How can I confirm the purity of my this compound product? A4: A combination of analytical techniques should be used to assess the purity of your final product. Thin Layer Chromatography (TLC) can be used to check for the presence of starting materials and byproducts.[18] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the desired product and help identify any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for determining purity and identifying byproducts.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the most common side reactions.

Grignard Synthesis of this compound reagent Ethylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Addition ketone 4-Methylacetophenone ketone->intermediate workup Aqueous Workup (NH4Cl) intermediate->workup product This compound workup->product

Caption: Desired reaction pathway for the synthesis.

Side Reactions in Grignard Synthesis cluster_0 Enolization cluster_1 Wurtz Coupling cluster_2 Reduction ketone_enol 4-Methylacetophenone enolate Magnesium Enolate ketone_enol->enolate Deprotonation grignard_base Grignard as Base grignard_base->enolate regenerated_ketone Regenerated Ketone enolate->regenerated_ketone Protonation during workup grignard_wurtz Grignard Reagent wurtz_product Coupled Product (e.g., Butane) grignard_wurtz->wurtz_product alkyl_halide Unreacted Alkyl Halide alkyl_halide->wurtz_product ketone_red 4-Methylacetophenone secondary_alcohol Secondary Alcohol ketone_red->secondary_alcohol Hydride Transfer grignard_hydride Grignard as Hydride Donor grignard_hydride->secondary_alcohol

Caption: Common competing side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted based on laboratory safety procedures and available equipment.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous ether and a crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous ether from the dropping funnel. The reaction should initiate, indicated by bubbling and a change in color. Maintain a gentle reflux until most of the magnesium has reacted.

  • Addition to Ketone: Cool the Grignard solution in an ice bath. Slowly add a solution of 4-methylacetophenone in anhydrous ether from the dropping funnel.

  • Quenching: Once the addition is complete, slowly add saturated aqueous NH₄Cl solution to the reaction mixture to quench any unreacted Grignard reagent and protonate the alkoxide.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

References

  • Ashby, E. C., & Byers, J. T. (1978). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (2), 157-163. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. [Link]
  • Wikipedia. (2023). Wurtz reaction. [Link]
  • Ashby, E. C., & Laemmle, J. T. (1975). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (10), 1041-1045. [Link]
  • Quora. (2024). What is the reaction between Grignard reagent and oxygen followed by hydrolysis? [Link]
  • Feringa, B. L., & van der Deen, H. (2011). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. Pure and Applied Chemistry, 83(3), 569-583. [Link]
  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? [Link]
  • Chemistry Stack Exchange. (2018). Does Grignard reagent react with oxygen? [Link]
  • Quora. (2024).
  • Jasperse, J. (n.d.). Grignard Reaction. [Link]
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.
  • Chemguide. (n.d.). Grignard reagents. [Link]
  • Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. [Link]
  • Master Organic Chemistry. (2015).
  • YouTube. (2020). Grignard Reagent, Wurtz Reaction Organic Chemistry Class 11 By Sunny Garg Chemistry Doctor Logics L2. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? [Link]
  • Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. [Link]
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. [Link]
  • Brainly. (2024). (a) How will you synthesise butan-2-ol using appropriate Grignard's reagent? (b) Identify. [Link]
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video). [Link]
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methylphenyl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Section 1: Reaction Fundamentals

The most reliable and common method for synthesizing the tertiary alcohol this compound is the Grignard reaction.[1][2][3] This pathway involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of a ketone.[1][4] For this specific target molecule, the optimal strategy is the reaction of ethylmagnesium bromide (EtMgBr) with 4'-methylacetophenone .

The Grignard Synthesis Pathway

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The ethyl group from EtMgBr, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 4'-methylacetophenone. This forms a tetrahedral magnesium alkoxide intermediate.[4][5]

  • Aqueous Workup: The intermediate is then quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide, yielding the final tertiary alcohol product.[5]

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic addition of ethylmagnesium bromide to 4'-methylacetophenone.

G cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product Ketone 4'-Methylacetophenone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Alkoxide Alcohol This compound Alkoxide->Alcohol Aqueous Workup (e.g., NH₄Cl)

Caption: Grignard reaction pathway for synthesizing this compound.

Section 2: Step-by-Step Experimental Protocol (Baseline)

This protocol provides a reliable starting point for the synthesis. All glassware must be rigorously dried (e.g., oven-dried at >120°C or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.[6][7][8]

Materials:

  • Magnesium turnings

  • Bromoethane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[9]

  • 4'-Methylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small portion of anhydrous ether/THF.

    • In the dropping funnel, prepare a solution of bromoethane in anhydrous ether/THF.

    • Add a small amount of the bromoethane solution to the magnesium. Initiation is indicated by bubbling or a cloudy appearance. Gentle warming may be required.[10]

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[6]

    • After addition is complete, stir the mixture until most of the magnesium is consumed (typically 1-2 hours).[4]

  • Reaction with Ketone:

    • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice-water bath.[4][5]

    • Dissolve 4'-methylacetophenone in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[4]

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.[5]

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This step is highly exothermic.[5]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ether/THF.[5]

    • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[5][11]

    • Further purification can be achieved via vacuum distillation or column chromatography.[11]

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My reaction failed to initiate or my final yield is very low. What went wrong?

This is the most common issue in Grignard synthesis and almost always points to the deactivation of the Grignard reagent.

  • Possible Cause A: Presence of Moisture. Grignard reagents are potent bases and react instantly with protic sources like water.[7][12] This consumes the reagent before it can react with the ketone.

    • Solution: Ensure all glassware is meticulously dried.[8] Use anhydrous grade solvents; if in doubt, dry the solvent using appropriate methods (e.g., distillation from a drying agent). Ensure starting materials are also dry.[12]

  • Possible Cause B: Inactive Magnesium Surface. A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[6][10]

    • Solution: Activate the magnesium. This can be done by gently crushing the turnings with a glass rod (under inert atmosphere) to expose a fresh surface.[10] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask before adding the alkyl halide; these agents chemically activate the surface.[6][10]

  • Possible Cause C: Competing Side Reactions.

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the 4'-methylacetophenone, forming an enolate.[1][10] This is more likely if the reaction temperature is too high during the ketone addition.

      • Solution: Add the ketone solution slowly to the Grignard reagent at a low temperature (0 °C or below) to favor nucleophilic addition over enolization.[6]

    • Wurtz Coupling: The formed Grignard reagent (EtMgBr) can react with unreacted bromoethane to form butane (Et-Et).[6]

      • Solution: Add the bromoethane slowly during the Grignard formation step to maintain a low concentration, minimizing this side reaction.[6]

G start Low or No Yield check_initiation Did the reaction initiate? (Bubbling, cloudiness) start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes no_init Problem: Inactive Mg Surface check_initiation->no_init No check_temp Was ketone added at low temp (0 °C)? check_conditions->check_temp Yes moisture Problem: Moisture Contamination check_conditions->moisture No enol Problem: Enolization Side Reaction check_temp->enol No solution_enol Solution: Maintain low temperature during ketone addition check_temp->solution_enol Yes, investigate other issues (e.g., stoichiometry, purity) solution_init Solution: Activate Mg (Iodine, crushing) no_init->solution_init solution_moisture Solution: Rigorously dry glassware and solvents moisture->solution_moisture enol->solution_enol

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Q2: My reaction mixture turned dark brown or black during the Grignard formation.
  • Possible Cause: This often indicates decomposition or the formation of finely divided metal byproducts from side reactions like Wurtz coupling, especially if the reaction is heated too aggressively.[10]

    • Solution: Maintain a gentle, controlled reflux during the formation of the Grignard reagent.[6] Ensure high-purity magnesium and bromoethane are used, as impurities can catalyze decomposition.[10] While a color change is normal, an intense dark color may suggest suboptimal conditions.

Q3: I'm having difficulty with the workup; an emulsion has formed.
  • Possible Cause: The formation of magnesium salts (Mg(OH)Br) during the quench can sometimes lead to persistent emulsions between the aqueous and organic layers, making separation difficult.

    • Solution: After the initial quench, if an emulsion forms, add more of the organic solvent (ether/THF) and wash again with brine.[5] Brine helps to increase the ionic strength of the aqueous layer, which can help break up emulsions. In stubborn cases, filtering the entire mixture through a pad of Celite can help remove the fine solids that stabilize the emulsion.

Section 4: Optimization Strategies (FAQs)

FAQ 1: Which solvent is better, diethyl ether or THF?

Both are excellent choices.[9]

  • Diethyl Ether (Et₂O): Has a low boiling point (34.6 °C), which makes it easy to control the reaction temperature via reflux. However, its high volatility requires an efficient condenser to prevent solvent loss.[12]

  • Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is more polar, which can better solvate and stabilize the Grignard reagent, sometimes leading to faster reaction rates.[9][12] For sluggish reactions, THF is often preferred.

FAQ 2: How can I ensure I'm using the correct stoichiometry?

The concentration of a freshly prepared Grignard reagent is never exactly known. Using an incorrect amount can lead to low yield or unreacted starting material.

  • Solution: For precise and reproducible results, titrate the Grignard reagent before adding the ketone. A common method involves titration against a known concentration of I₂ until the iodine color persists, or using a known amount of a protic compound like menthol with an indicator.[10] This allows for the exact calculation of the molarity of your reagent.

FAQ 3: What are the critical safety precautions for this reaction?

The Grignard reaction is highly exothermic and involves flammable solvents.[13][14][15]

  • Fire Hazard: Always work in a chemical fume hood and remove all other flammable materials from the area.[13] Use a heating mantle or an oil bath for controlled heating; never an open flame.[14]

  • Exothermic Quench: The quenching step is extremely exothermic. Add the quenching solution slowly to an ice-cooled reaction mixture to control the release of heat and prevent splashing.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses/goggles, a flame-resistant lab coat, and appropriate gloves.[13][14]

Section 5: Data Summary Tables

Table 1: Effect of Solvent on Grignard Reaction

SolventBoiling Point (°C)Key AdvantagesConsiderations
Diethyl Ether (Et₂O)34.6Excellent for temperature control via gentle reflux.[12]Highly volatile and flammable; requires efficient condenser.[12][16]
Tetrahydrofuran (THF)66Higher polarity can stabilize the reagent and increase reaction rate.[9][12]Higher boiling point means more care is needed to control exotherms.[14]
2-Methyl-THF~80"Greener" solvent alternative, can sometimes suppress Wurtz coupling.[12][17]Less common, may require higher temperatures.

Table 2: Recommended Temperature Profiles

Reaction StageRecommended TemperatureRationale
Grignard Formation25 - 65 °C (Gentle Reflux)To ensure a steady reaction rate without promoting side reactions.[4]
Ketone Addition0 °C to Room TempTo favor nucleophilic addition over enolization and control the exotherm.[4]
Quenching / Workup0 °CTo safely manage the highly exothermic quenching process.[5]

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • YouTube. (2024). Grignard reaction safety.
  • Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the....
  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols.
  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Quora. (2019). How to improve the percent yield in Grignard reaction.
  • Sciencemadness Discussion Board. (2016). Grignard successes and failures.
  • Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition.
  • Chemistry Stack Exchange. (2015). Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent.
  • Brainly.in. (2024). may be prepared. (a) How will you synthesise butan-2-ol using appropriate Grignard's reagent? (b) Identify.
  • Filo. (2025). Given the reaction: R–MgBr + CH₃–C(O) -.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • Chegg.com. (2021). Solved 6. Grignard reaction of 4-methylacetophenone (A.
  • Wikipedia. (n.d.). Ethylmagnesium bromide.
  • PubChem. (n.d.). This compound.
  • Quora. (2018). What is the product when ethyl magnesium bromide react with ethyl ethnoate?.
  • Chegg.com. (2022). Solved Acetophenone is reacted with ethylmagnesium bromide.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

Technical Support Center: NMR Peak Assignment for 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the spectral analysis of 2-(4-methylphenyl)butan-2-ol. Designed for researchers and professionals in drug development and chemical sciences, this resource offers in-depth, field-proven insights to navigate common challenges in NMR peak assignment.

I. Understanding the Expected NMR Spectrum

A clear understanding of the expected spectrum is the first step in any troubleshooting process. Below is a detailed breakdown of the anticipated ¹H and ¹³C NMR spectra for this compound, based on data from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4]

Molecular Structure and Atom Numbering:

Caption: Structure of this compound with atom numbering for NMR assignment.

Table 1: Expected ¹H NMR Peak Assignments (Solvent: CDCl₃)

Protons (Label)MultiplicityIntegrationApprox. Chemical Shift (δ ppm)Notes
H-a (Aromatic)Doublet2H~7.35Protons ortho to the C-7 substituent.
H-b (Aromatic)Doublet2H~7.15Protons meta to the C-7 substituent.
H-c (Ar-CH₃)Singlet3H~2.34Methyl group on the aromatic ring.
H-d (OH)Singlet (broad)1HVariable (~1.6-2.5)Chemical shift is concentration and temperature dependent.
H-e (CH₂)Quartet2H~1.80Methylene group of the ethyl substituent.
H-f (C-CH₃)Singlet3H~1.50Methyl group attached to the tertiary carbon.
H-g (CH₂-CH₃)Triplet3H~0.80Terminal methyl of the ethyl substituent.

Table 2: Expected ¹³C NMR Peak Assignments (Solvent: CDCl₃)

Carbon (Label)Approx. Chemical Shift (δ ppm)Notes
C1 (Aromatic, C-C7)~145Quaternary carbon attached to the butan-2-ol moiety.
C2/C6 (Aromatic, CH)~129Aromatic carbons meta to the methyl group.
C3/C5 (Aromatic, CH)~125Aromatic carbons ortho to the methyl group.
C4 (Aromatic, C-CH₃)~136Quaternary carbon attached to the methyl group.
C7 (Tertiary Alcohol)~75Quaternary carbon bearing the hydroxyl group.
C8 (CH₃)~27Methyl group attached to C7.
C9 (CH₂)~36Methylene group of the ethyl substituent.
C10 (CH₃)~9Terminal methyl of the ethyl substituent.
C11 (Ar-CH₃)~21Aromatic methyl group carbon.
II. Troubleshooting Common Peak Assignment Issues

This section addresses specific problems you might encounter during the analysis of this compound.

Q1: My -OH peak is very broad and I'm not sure where it is. How can I confirm its assignment?

Answer: The hydroxyl proton signal is notoriously variable. Its chemical shift is sensitive to concentration, temperature, and solvent due to hydrogen bonding.[5] Broadening is common because of chemical exchange with water or other protic species in the sample.

Troubleshooting Protocol:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly diminish. This is a definitive test for an -OH (or -NH) proton.[6]

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the -OH peak and shift its position, helping to distinguish it from other signals.

  • Concentration Check: If the sample is highly concentrated, intermolecular hydrogen bonding can increase, leading to a downfield shift and broadening. Diluting the sample may result in a sharper, more upfield signal.

Caption: Workflow for confirming an -OH peak using a D₂O shake experiment.

Q2: The aromatic signals are overlapping and difficult to interpret. What can I do?

Answer: While the para-substitution pattern of this compound should ideally produce two distinct doublets, changes in solvent or the presence of impurities can lead to overlapping signals in the aromatic region (~7.0-7.4 ppm).

Troubleshooting Protocol:

  • Change NMR Solvent: The chemical shifts of aromatic protons can be significantly influenced by the NMR solvent, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[6] Rerunning the sample in a different solvent, such as benzene-d₆ or acetone-d₆, can often resolve overlapping peaks.[6] Aromatic solvents like benzene-d₆ can induce noticeable shifts in nearby protons, potentially separating the doublets.

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled. For this molecule, you would expect to see a cross-peak between the two aromatic doublets, confirming their relationship, even if they are partially overlapped.

Q3: I am not sure which aromatic signal corresponds to the protons ortho to the butanol group versus those ortho to the methyl group. How can I distinguish them?

Answer: The substituents on the benzene ring electronically influence the chemical shifts of the aromatic protons. The tertiary alcohol group is weakly electron-donating, while the methyl group is also electron-donating. However, their precise influence can be subtle. Advanced 2D NMR techniques are the most reliable way to make these assignments.

Troubleshooting Protocol: 2D NMR (HSQC and HMBC)

For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable.[7][8][9]

  • HSQC: This experiment correlates protons directly to the carbons they are attached to (¹J C-H coupling).[10]

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away (²J and ³J C-H coupling), which is crucial for mapping out the molecular skeleton.[9][11][12][13]

Step-by-Step 2D NMR Analysis for Aromatic Region:

  • Acquire HSQC and HMBC Spectra: Collect both spectra for your sample.

  • HSQC Analysis:

    • Identify the cross-peaks for the two aromatic proton signals (~7.35 and ~7.15 ppm). This will link them to their directly attached carbons (~129 and ~125 ppm).

  • HMBC Analysis (The Key Step):

    • Look at the correlations from the benzylic methyl protons (H-c, ~2.34 ppm). These protons will show a ³J correlation to the aromatic carbons ortho to them (C3/C5). This will definitively assign one of the aromatic carbon signals.

    • Examine the correlations from the methylene protons of the ethyl group (H-e, ~1.80 ppm). These protons will show a ³J correlation to the quaternary aromatic carbon C1 and a ⁴J correlation to the C2/C6 carbons. This confirms the connectivity of the butanol group to the ring.

    • By combining the HSQC and HMBC data, you can create a complete and validated assignment of the aromatic system.

Caption: Key HMBC correlations for assigning the aromatic region of this compound.

III. Frequently Asked Questions (FAQs)

  • Why is there no splitting on the methyl group at ~1.50 ppm?

    • This methyl group (H-f) is attached to a quaternary carbon (C7) which has no protons. Therefore, there are no adjacent protons to cause spin-spin splitting, and the signal appears as a singlet.

  • My integration values for the aromatic region are not exactly 2H and 2H. Is this a problem?

    • Minor deviations in integration are common. Ensure that the total integration for the aromatic region corresponds to 4H relative to other signals, like the 3H of a methyl group. If the ratio is significantly off, it could indicate the presence of an impurity.

  • Can I use ¹³C NMR alone to assign the aromatic carbons?

    • While you can predict the chemical shifts, unambiguous assignment without 2D NMR is difficult. Quaternary carbons (C1 and C4) will typically have lower intensities than protonated carbons. However, distinguishing between C2/C6 and C3/C5 often requires HMBC data.[14]

  • What if I see more than the expected number of peaks?

    • The presence of extra peaks usually indicates impurities in your sample. Common impurities include residual solvents (e.g., ethyl acetate, hexane) or starting materials. Check the chemical shifts of common lab solvents to identify them. If the extra peaks are complex, it could suggest an isomeric impurity or a side product.

This guide provides a foundational framework for troubleshooting NMR peak assignments for this compound. For more complex structural elucidation challenges, a combination of multiple 1D and 2D NMR experiments is always recommended.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Spectral Database for Organic Compounds, SDBS - Search. UW-Madison Libraries. [Link]
  • Spectral Database for Organic Compounds. Bioregistry. [Link]
  • Frontier, A. J. (2026). Troubleshooting ¹H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
  • Spectral Database for Organic Compounds (SDBS).
  • Interpretation steps of a NMR spectrum. analyzetest.com. [Link]
  • Kellings, E. (2025). Understanding HSQC NMR Technique. Prezi. [Link]
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • How to interpret a HSQC NMR Spectrum. YouTube. [Link]
  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. The OChem Whisperer. [Link]
  • This compound. PubChem. [Link]
  • Tutorial: HSQC Analysis with AssureNMR. YouTube. [Link]
  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
  • 2-Methyl-4-phenyl-2-butanol. PubChem. [Link]
  • Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. University of Wisconsin-Madison. [Link]
  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
  • 2-Methyl-4-(4-methylphenyl)-2-butanol. PubChem. [Link]
  • ¹H proton nmr spectrum of butan-2-ol. Doc Brown's Chemistry. [Link]
  • HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
  • 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube. [Link]
  • ¹³C nmr spectrum of butan-2-ol. Doc Brown's Chemistry. [Link]
  • Introduction to HMBC. YouTube. [Link]
  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
  • ¹H and ¹³C NMR spectra of 2-methylbutan-1-ol. Doc Brown's Chemistry. [Link]

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Technical Support Center: Resolving Impurities in 2-(4-Methylphenyl)butan-2-ol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylphenyl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this tertiary alcohol. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experimental results.

Troubleshooting Guide: From Synthesis to Pure Compound

The purity of this compound is critical for its intended applications. Impurities can arise from various sources, including side reactions during synthesis, degradation of the product, or residual starting materials and solvents. This section provides a systematic approach to identifying and eliminating these impurities.

Commonly Observed Impurities and Their Origins

The primary synthetic route to this compound is the Grignard reaction between a p-tolyl magnesium halide and butan-2-one, or by reacting two equivalents of a methyl Grignard reagent with an ester of p-tolylacetic acid. Each method has its own set of potential byproducts.

ImpurityOriginAnalytical Signature (TLC, GC-MS, 1H NMR)
4,4'-Dimethylbiphenyl Homocoupling of the Grignard reagent (p-tolylmagnesium halide).[1]TLC: High Rf, non-polar spot. GC-MS: Molecular ion at m/z 182.[2] 1H NMR: Aromatic protons in the 7.2-7.5 ppm range, methyl singlet around 2.4 ppm.[3][4]
Unreacted Butan-2-one Incomplete reaction or improper stoichiometry.TLC: More polar than the biphenyl byproduct. GC-MS: Molecular ion at m/z 72. 1H NMR: Characteristic signals for ethyl and methyl ketones.
Unreacted p-Tolyl Halide Incomplete Grignard reagent formation.TLC: Non-polar spot. GC-MS: Isotopic pattern for halogens. 1H NMR: Distinct aromatic signals.
Dehydration Products (Alkenes) Acid-catalyzed elimination of water during workup or distillation.[5]TLC: Non-polar spots, may co-elute with other non-polar impurities. GC-MS: Molecular ion at m/z 146. 1H NMR: Olefinic protons in the 5-6 ppm range.
Oxidation Products (Ketones) Air oxidation of the benzylic alcohol.TLC: More polar than the alcohol. GC-MS: Molecular ion corresponding to the ketone. 1H NMR: Absence of the hydroxyl proton, downfield shift of adjacent protons.
Visualizing the Troubleshooting Workflow

The following flowchart outlines a systematic approach to identifying and resolving impurities in your this compound sample.

troubleshooting_workflow start Crude this compound Sample tlc_analysis Initial Purity Assessment (TLC) start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots yes_spots Yes multiple_spots->yes_spots Yes no_spots No (Single Spot) multiple_spots->no_spots No further_analysis Advanced Analysis (GC-MS, NMR) yes_spots->further_analysis no_spots->further_analysis identify_impurities Identify Impurities based on Spectroscopic Data further_analysis->identify_impurities purification_strategy Select Purification Strategy identify_impurities->purification_strategy column_chromatography Column Chromatography purification_strategy->column_chromatography Non-polar & Polar Impurities recrystallization Recrystallization purification_strategy->recrystallization Solid Product distillation Distillation purification_strategy->distillation Liquid Product, Boiling Point Difference final_purity_check Final Purity Check (TLC, GC-MS, NMR) column_chromatography->final_purity_check recrystallization->final_purity_check distillation->final_purity_check pure_product Pure Product end Store Pure Product Appropriately pure_product->end final_purity_check->purification_strategy Impurities Remain final_purity_check->pure_product Purity Confirmed

Caption: Troubleshooting workflow for impurity resolution.

Step-by-Step Experimental Protocols
  • Plate Preparation: Use silica gel 60 F254 aluminum-backed TLC plates.

  • Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Eluent Selection: A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The ideal eluent system should give your product an Rf value of approximately 0.3-0.4.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Examine the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.

    • Staining: Use a potassium permanganate (KMnO4) stain. Alcohols and other oxidizable functional groups will appear as yellow or brown spots on a purple background after gentle heating.[6]

This method is effective for separating the desired alcohol from both more and less polar impurities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (determined by TLC).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.[7]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by spotting collected fractions on a TLC plate and visualizing as described above.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

column_chromatography_workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions elute->collect tlc_monitor Monitor Fractions by TLC collect->tlc_monitor combine Combine Pure Fractions tlc_monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows unexpected peaks in the aromatic region. What could they be?

A1: Unwanted aromatic signals often originate from byproducts of the Grignard reaction. A common culprit is 4,4'-dimethylbiphenyl, formed by the coupling of two p-tolyl Grignard reagents.[1] This impurity will show a distinct set of aromatic signals that can overlap with your product's signals.[3][4] Another possibility is unreacted p-tolyl halide starting material. Comparing the integration of the aromatic signals to your product's aliphatic signals can help quantify the impurity.

Q2: I see a significant peak at m/z 146 in my GC-MS analysis. What is it?

A2: A peak at m/z 146 likely corresponds to the dehydration product of this compound, which has a molecular weight of 164 g/mol .[8] Tertiary benzylic alcohols are prone to acid-catalyzed dehydration, which can occur during an acidic workup or upon heating, such as in the GC injection port.[5] This results in the formation of a mixture of isomeric alkenes.

Q3: My product appears as an oil and won't crystallize. What should I do?

A3: "Oiling out" during recrystallization is a common problem, especially with low-melting solids or when significant impurities are present.[9] First, ensure you are using the correct solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] If you are using a solvent pair, try adjusting the ratio. You can also try adding a seed crystal of the pure compound to induce crystallization. If these methods fail, column chromatography is a reliable alternative for purifying oily products.[10]

Q4: How can I prevent the dehydration of my product during purification?

A4: To minimize dehydration, avoid strongly acidic conditions, especially at elevated temperatures. During the workup of a Grignard reaction, use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching, as it is less acidic than strong acids like HCl or H2SO4.[11] If you need to perform column chromatography, consider using a deactivated (neutral) silica gel to reduce the acidity of the stationary phase.[12] When removing solvent, use a rotary evaporator at a moderate temperature.

Q5: What is the best way to store purified this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Tertiary benzylic alcohols can be susceptible to slow air oxidation and degradation over time, especially if exposed to light and heat. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

References

  • University of Colorado, Boulder. (n.d.). Recrystallization. Chemistry and Biochemistry.
  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • PubChem. (n.d.). 1-p-Tolyl-ethanone oxime.
  • ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Quora. (2022, July 3). Why is tertiary alcohol more acidic in a gas phase?
  • Wiley-VCH. (n.d.). Supporting Information.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • Ruan, J., Iggo, J. A., Berry, N. G., & Xiao, J. (2010). Supporting Information. Journal of the American Chemical Society, 132(46), 16689–16699.
  • Sarvan Sir- Chemistry For All. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX.
  • ACS Publications. (2025, January 23). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Sustainable Chemistry & Engineering.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
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  • Reddit. (2020, November 24). Stability of benzylic carbocation vs. tertiary carbocation. r/chemhelp.
  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol.
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  • Drug Design, Development and Therapy. (2026, January 7). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • PubChem. (n.d.). 2-Methyl-4-(4-methylphenyl)-2-butanol.
  • National Institute of Standards and Technology. (n.d.). 4,4'-Dimethylbiphenyl. NIST WebBook.
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  • Chemistry Stack Exchange. (2017, May 22). Is the t-butyl carbocation more stable than the benzyl carbocation?
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  • PMC. (2016, July 5). The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol.
  • Herald Scholarly Open Access. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • ResearchGate. (n.d.). GC-MS spectrum and fragment ions of N,N-dimethyl-3,4-methylenedioxyamphetamine (C5).
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Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the process, enabling you to troubleshoot effectively and ensure a safe, efficient, and reproducible synthesis.

The most common and industrially viable route to this compound is through a Grignard reaction. This involves the reaction of an organomagnesium halide (a Grignard reagent) with a suitable ketone. For our target molecule, there are two primary Grignard approaches:

  • Route A: Reacting ethyl magnesium bromide with 4-methylacetophenone.

  • Route B: Reacting 4-methylphenylmagnesium bromide with butan-2-one.

Both routes are viable, and the choice may depend on the cost and availability of the starting materials. This guide will focus on the general principles and troubleshooting applicable to both pathways, with specific examples provided where necessary.

Troubleshooting Guide & FAQs

This section is structured to address common issues encountered during the scale-up of the Grignard synthesis of this compound.

Part 1: Grignard Reagent Formation & Handling

The success of the entire synthesis hinges on the quality of the Grignard reagent. When scaling up, even minor issues that were manageable at the lab scale can become significant problems.

Question 1: My Grignard reaction fails to initiate. What are the common causes and how can I troubleshoot this?

Answer: Failure to initiate is one of the most common frustrations with Grignard reactions, especially at a larger scale. The primary culprit is almost always the presence of moisture or an oxidized magnesium surface.

  • Underlying Cause: Grignard reagents are potent nucleophiles and strong bases, and they will react readily with even trace amounts of water.[1][2] This reaction consumes the Grignard reagent and can passivate the magnesium surface, preventing further reaction. The magnesium turnings themselves can have a passivating oxide layer that needs to be overcome.[3]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon).[3] Solvents like THF or diethyl ether must be anhydrous. While commercially available anhydrous solvents are often sufficient, for large-scale reactions, it may be prudent to dry them further over a suitable drying agent like sodium-benzophenone ketyl or molecular sieves.

    • Assess Magnesium Quality: Use fresh, high-quality magnesium turnings. If the turnings appear dull or gray, they are likely oxidized.[4]

    • Magnesium Activation: If initiation is still sluggish, activation of the magnesium is necessary. Several methods can be employed:

      • Mechanical Activation: A small portion of the magnesium can be crushed in a dry mortar and pestle to expose a fresh surface. This is more practical at the lab scale but can be adapted for larger vessels with appropriate equipment.

      • Chemical Activation:

        • Iodine: Add a single crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh magnesium.[4][5] The disappearance of the characteristic purple/brown color of iodine is an indicator of activation.

        • 1,2-Dibromoethane (DBE): A small amount of DBE can be added. It reacts with magnesium to form ethylene gas and magnesium bromide, which helps to clean the magnesium surface. This is a very effective method.[4]

    • Controlled Heating: Gentle warming of a small portion of the reaction mixture can sometimes provide the activation energy needed to initiate the reaction. However, be extremely cautious, as the reaction is highly exothermic and can run away if it initiates suddenly in the presence of a large amount of unreacted alkyl halide.[6][7]

A troubleshooting workflow for Grignard initiation is presented below:

G cluster_0 Troubleshooting Grignard Initiation start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent) start->check_anhydrous check_mg Assess Magnesium Quality (Fresh, not oxidized) check_anhydrous->check_mg Conditions are Dry activate_mg Activate Magnesium check_mg->activate_mg Mg is Good Quality chemical_activation Chemical Activation (Iodine, DBE) activate_mg->chemical_activation mechanical_activation Mechanical Activation (Crushing) activate_mg->mechanical_activation reattempt Re-attempt Initiation (Small aliquot, gentle warming) chemical_activation->reattempt mechanical_activation->reattempt success Successful Initiation (Exotherm, cloudiness) reattempt->success Success failure Persistent Failure (Consult further resources) reattempt->failure Failure

Caption: Troubleshooting workflow for Grignard reaction initiation.

Question 2: The reaction mixture is turning dark brown or black. Is this normal?

Answer: A cloudy or gray appearance is a positive sign that the Grignard reagent is forming.[5] However, a dark brown or black color, especially if it appears early in the reaction, can indicate decomposition or side reactions.

  • Underlying Cause:

    • Overheating: Grignard reagents can be thermally unstable. Localized overheating, which is a greater risk during scale-up due to less efficient heat transfer, can lead to decomposition.[6]

    • Wurtz Coupling: This is a major side reaction where the Grignard reagent reacts with the starting alkyl/aryl halide. This is more prevalent with benzylic and allylic halides and can be exacerbated by higher temperatures.[8]

    • Impurities: Impurities in the starting materials or solvent can also lead to discoloration.

  • Preventative Measures:

    • Controlled Addition: The alkyl/aryl halide should be added slowly and controllably to maintain a steady reaction temperature. The rate of addition is a critical parameter for controlling the exotherm.[6]

    • Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity for the scale of the reaction.

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for more difficult Grignard reactions as it solvates the Grignard reagent more effectively.[4]

Part 2: The Grignard Addition Reaction

Once the Grignard reagent has been successfully prepared, the next critical step is its reaction with the ketone.

Question 3: My yield of this compound is low, and I am recovering a significant amount of the starting ketone (4-methylacetophenone or butan-2-one). What is happening?

Answer: This is a classic sign that a side reaction is competing with the desired nucleophilic addition. The two most likely culprits are enolization and reduction.

  • Underlying Cause & Solutions:

Side ReactionMechanismWhen it's a ProblemTroubleshooting Steps
Enolization The Grignard reagent acts as a base, abstracting an acidic α-proton from the ketone to form an enolate.[9][10] Upon workup, this enolate is protonated, regenerating the starting ketone.More common with sterically hindered ketones and bulky Grignard reagents.[9]Lower the reaction temperature: This generally favors the desired nucleophilic addition, which has a lower activation energy.[9] Use a less hindered Grignard reagent if possible: For this synthesis, this is less of a concern as both Grignard reagents are relatively small.
Reduction If the Grignard reagent has a β-hydrogen, it can transfer a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[10]More common with bulky ketones and Grignard reagents with β-hydrogens (like ethyl magnesium bromide).Lower the reaction temperature. Ensure slow addition of the ketone to the Grignard reagent (or vice-versa, depending on your process) to avoid temperature spikes.

The general reaction scheme and potential side reactions are illustrated below:

G cluster_main Grignard Reaction Pathways cluster_products Potential Products ketone Ketone (e.g., 4-Methylacetophenone) tertiary_alcohol Desired Product This compound ketone->tertiary_alcohol Nucleophilic Addition (Desired) enolization_product Recovered Ketone (via Enolization) ketone->enolization_product Enolization (Side Reaction) reduction_product Secondary Alcohol (via Reduction) ketone->reduction_product Reduction (Side Reaction) grignard Grignard Reagent (e.g., EtMgBr) grignard->tertiary_alcohol grignard->enolization_product grignard->reduction_product

Caption: Desired and competing side reactions in the Grignard synthesis.

Part 3: Workup and Purification

The workup and purification stage is critical for isolating your target molecule in high purity.

Question 4: During the aqueous workup, I am getting a thick, unmanageable emulsion or solid precipitate. How can I handle this?

Answer: This is a very common issue, particularly at a larger scale. The precipitate is typically magnesium salts (e.g., Mg(OH)Br).

  • Underlying Cause: The initial product of the Grignard reaction is a magnesium alkoxide. When water is added, this is hydrolyzed to the alcohol and magnesium hydroxide salts, which are often insoluble.[11]

  • Optimized Workup Protocol:

    • Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath. The quench is exothermic.

    • Use a buffered quench: Instead of water alone, a saturated aqueous solution of ammonium chloride (NH₄Cl) is highly recommended.[12] The ammonium ion is a weak acid that protonates the alkoxide while the chloride helps to keep the magnesium salts in solution as soluble complexes.

    • Slow Addition: Add the NH₄Cl solution slowly with vigorous stirring.

    • pH Adjustment: If a precipitate still forms, you can add a dilute acid (e.g., 1M HCl or H₂SO₄) dropwise until the salts redissolve. Be cautious, as tertiary alcohols can be sensitive to strong acids and may undergo elimination to form an alkene.

Question 5: What is the best way to purify the crude this compound after extraction?

Answer: For a neutral, relatively non-polar molecule like a tertiary alcohol, the purification strategy will depend on the scale and the nature of the impurities.

  • Column Chromatography: This is the most common method for high purity at the lab scale. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Distillation: For larger quantities, vacuum distillation is often the most practical and economical method. The purity of the distilled product should be checked by GC or NMR.

  • Washing: The crude organic extract can be washed with a dilute sodium bicarbonate solution to remove any acidic impurities and then with brine to remove excess water before drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[12]

Experimental Protocol: Synthesis of this compound via Route A

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, a temperature probe, and an addition funnel under an inert atmosphere of nitrogen or argon.

  • Magnesium Addition: Add magnesium turnings to the flask.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a single crystal of iodine. Add a small portion (approx. 5-10%) of the ethyl bromide dissolved in THF from the addition funnel. If the reaction does not initiate (indicated by a gentle exotherm and disappearance of the iodine color), gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C. Slowly add a solution of 4-methylacetophenone in anhydrous THF via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC analysis shows complete consumption of the ketone.

  • Workup: Cool the reaction mixture to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography.

References

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
  • Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]
  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
  • Grignard Reaction. University of Colorado Boulder. [Link]
  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
  • Grignard successes and failures. Sciencemadness Discussion Board. [Link]
  • Grignard Reaction. Organic Chemistry Portal. [Link]
  • This compound. PubChem. [Link]
  • Side Reactions in a Grignard Synthesis.
  • All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

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Technical Support Center: A Guide to Enhancing the Purity of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the post-synthesis purification of 2-(4-Methylphenyl)butan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this tertiary alcohol. Our focus is on delivering practical, field-tested insights grounded in scientific principles to help you achieve the desired purity for your downstream applications.

Introduction

This compound is a tertiary alcohol often synthesized via a Grignard reaction between an organometallic reagent, such as ethylmagnesium bromide, and 4-methylacetophenone. While this method is effective for carbon-carbon bond formation, the crude product is often contaminated with unreacted starting materials, byproducts, and residual solvents. Achieving high purity is critical for its use in subsequent research and development, necessitating robust purification strategies. This guide will explore common purification challenges and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile is largely dependent on the synthetic route and reaction conditions. For a typical Grignard synthesis, common impurities include:

  • Unreacted Starting Materials: Residual 4-methylacetophenone and byproducts from the Grignard reagent.

  • Grignard Side-Products: Biphenyls from the coupling of the Grignard reagent with unreacted alkyl/aryl halide can be a major impurity, especially at higher temperatures[1].

  • Enolization Products: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate, which upon workup reverts to the starting ketone[2].

  • Reduction Products: In some cases, the ketone can be reduced to a secondary alcohol.

  • Solvents: Residual reaction solvents like diethyl ether or tetrahydrofuran (THF).

Q2: What are the key physical properties of this compound to consider for purification?

A2: Understanding the physical properties is crucial for selecting the appropriate purification method. For the related isomer, 2-methyl-4-phenyl-2-butanol, the melting point is reported to be in the range of 31-33 °C, and it has a boiling point of 144 °C at 85 mmHg[3][4]. This compound has a reported boiling point of 108.5-109 °C at 10 Torr and 221 °C at atmospheric pressure[2][5]. This suggests that the compound is likely a low-melting solid or a high-boiling liquid at room temperature, making vacuum distillation a viable purification technique.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and identify the number of components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, aiding in the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to quantify impurities if a standard is available.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the hydroxyl functional group (broad peak around 3200-3600 cm⁻¹) and the absence of carbonyl impurities (sharp peak around 1700 cm⁻¹)[6].

Troubleshooting Guides

Problem 1: My final product is an oil, but I expect a solid.

Possible Cause: The presence of impurities can depress the melting point of a compound, causing it to appear as an oil or a viscous liquid instead of a crystalline solid. Residual solvents from the workup can also contribute to this issue.

Troubleshooting Steps:

  • Thorough Solvent Removal: Ensure all volatile solvents are removed under reduced pressure using a rotary evaporator. If necessary, dissolve the oil in a low-boiling solvent like diethyl ether, dry the solution with a drying agent (e.g., anhydrous magnesium sulfate), filter, and re-concentrate[7].

  • Vacuum Distillation: For thermally stable compounds like this compound, vacuum distillation is an excellent method to remove non-volatile impurities and residual high-boiling solvents.

  • Recrystallization Attempts: Even if the product is an oil at room temperature, it may be a low-melting solid. Attempt to induce crystallization by cooling the oil in an ice bath or by scratching the inside of the flask with a glass rod. If a small amount of solid forms, it can be used to seed the rest of the oil.

Problem 2: My purified product has a persistent yellow or brown color.

Possible Cause: Colored impurities often arise from side reactions during the synthesis or from the degradation of starting materials or the product, particularly if exposed to high temperatures or acidic conditions for extended periods.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the impure product in a suitable organic solvent and add a small amount of activated charcoal. Stir the mixture for a short period (15-30 minutes) and then filter it through a pad of Celite to remove the charcoal. The charcoal will adsorb many colored impurities[7].

  • Column Chromatography: If charcoal treatment is ineffective, column chromatography is a highly effective method for separating colored impurities from the desired product.

In-Depth Purification Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for separating this compound from non-volatile impurities and residual solvents.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry, and all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature. Based on available data, the boiling point is approximately 108.5-109 °C at 10 Torr[2].

    • Discard any initial lower-boiling fractions, which may contain residual solvents.

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

ParameterRecommended Value
Pressure ~10 Torr
Collection Temperature ~108-110 °C
Purity Achievable >97%
Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for achieving high purity by separating compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60 Å, 40-63 µm) is a standard choice for normal-phase chromatography of moderately polar compounds like tertiary alcohols.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and optimize based on TLC analysis to achieve an Rf value of 0.2-0.3 for the product[7][8].

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexanes:Ethyl Acetate (95:5, adjust as needed)
Elution Mode Isocratic or Gradient
Detection UV (if applicable) or TLC
Protocol 3: Purification by Recrystallization

If this compound is a solid at room temperature, recrystallization can be a highly effective purification method.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents (e.g., hexanes, heptane, toluene, or a mixed solvent system like ethanol/water) to find a suitable one[5][9].

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air dry or dry them in a vacuum oven.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS) Crude->Analysis Initial Check Distillation Vacuum Distillation Analysis->Distillation Liquid/High Boiling Impurities Chromatography Column Chromatography Analysis->Chromatography Complex Mixture/Colored Impurities Recrystallization Recrystallization Analysis->Recrystallization Solid Product Pure_Product Pure Product (>97%) Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A decision-making workflow for selecting the appropriate purification method.

Conclusion

The purification of this compound is a critical step to ensure its suitability for further applications. By understanding the potential impurities and the physical properties of the target compound, researchers can select and optimize the most appropriate purification strategy. This guide provides a framework for troubleshooting common issues and detailed protocols for vacuum distillation, column chromatography, and recrystallization. For further assistance, please consult the references provided below.

References

  • NURD RAGE. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications.
  • ChemSynthesis. (2024). 2-methyl-4-phenyl-2-butanol.
  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • Unknown. (n.d.). Recrystallization1.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. (2021, March 5). 7: The Grignard Reaction (Experiment).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Study.com. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH₃CH₂MgBr) with each of the following reagents?
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol.
  • Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
  • PubChem. (n.d.). 2-Methyl-4-(4-methylphenyl)-2-butanol. National Center for Biotechnology Information.
  • Filo. (2025, July 3). Given the reaction: R–MgBr + CH₃–C(O)–CH₂–C(O)–CH₃ → 'A' 'A' + H₂O → 'B' (Major Product).
  • PubChem. (n.d.). 2-(p-Tolyl)butan-1-ol. National Center for Biotechnology Information.
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry.
  • Study.com. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH₃CH₂MgBr) and acetone ((CH₃)₂CO) followed by H₃O⁺/H₂O?
  • Chegg. (2022, October 14). Consider the reaction of 4-methyl-3-penten-2-one with ethylmagnesium bromide.
  • Chegg. (2022, May 2). Acetophenone is reacted with ethylmagnesium bromide.
  • Wikipedia. (n.d.). 2-Butanol.
  • ChemSynthesis. (2024). 2-methyl-4-phenyl-2-butanol.

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Technical Support Center: Troubleshooting Emulsion Formation in the Workup of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing emulsion formation during the aqueous workup of reactions involving the tertiary alcohol, 2-(4-Methylphenyl)butan-2-ol. By understanding the underlying causes and implementing the strategies outlined below, you can achieve efficient and clean phase separations, ensuring maximal recovery and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] This stability is often caused by surfactant-like molecules or finely suspended solid particulates that accumulate at the interface between the two liquids, lowering the interfacial tension and preventing the droplets from coalescing.[2][3] In a typical reaction workup, these stabilizers can be reaction byproducts, unreacted starting materials, or inorganic salts.

Q2: Is this compound particularly prone to forming emulsions?

While this compound itself is not a classic surfactant, its structure as a tertiary alcohol contains both a polar hydroxyl (-OH) group and a significant nonpolar region (the aromatic and butyl groups).[4] This amphiphilic character can contribute to some interfacial activity. However, emulsions in this context are more frequently caused by other components in the reaction mixture, such as salts generated during the quenching of a Grignard reaction, which is a common method for synthesizing tertiary alcohols.[5][6]

Q3: Can my choice of extraction solvent affect emulsion formation?

Absolutely. The choice of organic solvent plays a critical role. For instance, chlorinated solvents like dichloromethane (DCM) are often associated with a higher tendency to form emulsions, particularly when extracting from basic aqueous solutions.[7] Solvents that have partial miscibility with water, such as ethyl acetate, can also sometimes lead to less distinct phase boundaries. Conversely, less polar solvents like hexanes or toluene may be less prone to forming stable emulsions.

Part 2: Troubleshooting Guide: How to Break a Persistent Emulsion

When faced with a stubborn emulsion, a systematic approach is key. The following strategies are ordered from the simplest and least invasive to more active interventions.

Troubleshooting Workflow

G A Emulsion Formed B Wait 30-60 min Gentle Swirling A->B Start Here C Add Saturated Brine (NaCl) B->C No Separation H Separation Achieved B->H Resolved D Adjust pH C->D No Separation C->H Resolved E Filter through Celite® D->E No Separation D->H Resolved F Add Different Solvent E->F No Separation E->H Resolved G Centrifuge F->G No Separation F->H Resolved G->H Resolved

Caption: Decision tree for breaking emulsions.

Technique 1: Patience and Gentle Mechanical Agitation

Often, the simplest solution is to allow the separatory funnel to stand undisturbed for 30-60 minutes.[7][8] Time can be sufficient for the droplets to coalesce. Gentle swirling of the funnel or carefully stirring the emulsion layer with a glass rod can also help accelerate the process.[9] Avoid vigorous shaking, which can worsen the emulsion.

Technique 2: "Salting Out" with Brine

The addition of a saturated aqueous solution of sodium chloride (brine) is one of the most effective methods for breaking emulsions.[2] The high ionic strength of the brine increases the polarity of the aqueous phase, which decreases the solubility of organic components and helps to force the separation of the layers.[10][11][12]

Volume of EmulsionRecommended Volume of Saturated Brine
< 50 mL5 - 10 mL
50 - 250 mL20 - 50 mL
> 250 mL10-20% of the total emulsion volume

Procedure: Add the brine to the separatory funnel, gently invert the funnel a few times (do not shake vigorously), and allow it to stand. You can also add solid sodium chloride until saturation is reached.[13]

Technique 3: Adjusting the pH

If the emulsion is stabilized by acidic or basic impurities, altering the pH can neutralize them and break the emulsion.[1]

  • For acidic impurities: Add a small amount of dilute base (e.g., 1M NaOH or saturated NaHCO₃) dropwise.

  • For basic impurities: Add a small amount of dilute acid (e.g., 1M HCl).[9] Be cautious, as adding acid to a bicarbonate solution will generate CO₂ gas, requiring frequent venting of the separatory funnel.[14]

Technique 4: Filtration Through an Inert Medium

Many emulsions are stabilized by fine solid particles.[7] Filtering the entire emulsified mixture through a pad of a filter aid like Celite® (diatomaceous earth) can physically remove these solids and break the emulsion.[15][16]

Protocol for Celite® Filtration:

  • Place a piece of filter paper in a Büchner funnel.

  • Wet the paper with the organic solvent used in your extraction.

  • Prepare a slurry of Celite® in the same solvent and pour it onto the filter paper under gentle vacuum to form a flat pad (approx. 1-2 cm thick).

  • Carefully pour the entire emulsified mixture onto the Celite® pad and apply vacuum.

  • The filtrate collected in the flask should separate into two distinct layers.[15]

  • Rinse the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

Technique 5: Addition of a Different Solvent

Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, which may disrupt the emulsion.[2][3] For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexane or a denser solvent like chloroform might be effective.[17]

Technique 6: Centrifugation

For smaller volumes, centrifugation is a highly effective mechanical method to force the separation of the layers.[3][8][17] The centrifugal force accelerates the coalescence of the dispersed droplets.

Part 3: Preventative Measures: A Recommended Workup Protocol

Prevention is always better than cure.[3] The following protocol for a typical Grignard reaction workup to produce this compound is designed to minimize the risk of emulsion formation from the outset.

Experimental Workflow for Emulsion Prevention

G A 1. Cool Reaction to 0 °C B 2. Slow, Dropwise Quench (sat. aq. NH4Cl) A->B C 3. Transfer to Sep. Funnel Dilute if Necessary B->C D 4. Gentle Inversions (NOT Vigorous Shaking) C->D E 5. Separate Layers D->E F 6. Wash Organic Layer with Brine E->F G 7. Dry, Filter, Concentrate F->G

Caption: Recommended workup to prevent emulsions.

Step-by-Step Protocol:

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath. This helps to control the exothermic nature of the quench.[5]

  • Quenching: With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This reagent is effective at quenching the reaction and protonating the alkoxide to the tertiary alcohol while minimizing the formation of gelatinous magnesium hydroxides that can promote emulsions.[5][6]

  • Transfer and Dilution: Transfer the entire mixture to a separatory funnel. Add a sufficient amount of your primary extraction solvent (e.g., diethyl ether or ethyl acetate). If the mixture is very thick, you may need to add more solvent.[5]

  • Extraction with Gentle Mixing: Stopper the funnel, and instead of shaking vigorously, gently and slowly invert the funnel 5-10 times to allow for extraction with minimal agitation.[2] Vent the funnel frequently.

  • Separation: Place the funnel on a ring stand and allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a portion of saturated brine.[5] This helps to remove residual water and break up any minor emulsions that may have started to form.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

By following these troubleshooting and preventative strategies, you can effectively manage and avoid emulsion issues in your workup of this compound, leading to improved workflow efficiency and product quality.

References

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
  • LCGC International. Enhancing Extractions by Salting Out. 2023.
  • Hep Journals. A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • The Hive. Celite, Hive Methods Discourse.
  • Cence. Salting Out During Extraction In The Centrifugal Extractor. 2025.
  • K-Jhil. Tips for Troubleshooting Liquid-Liquid Extraction. 2025.
  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. 2018.
  • Biotage. Tackling emulsions just got easier. 2023.
  • Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. 2024.
  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? 2014.
  • Taylor & Francis Online. Salting out – Knowledge and References.
  • PubChem. This compound.
  • National Institutes of Health. Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis. 2024.
  • ResearchGate. An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis.
  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • Reddit. Breaking emulsions : r/chemistry. 2018.
  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion.
  • ResearchGate. How to purify tertiary alcohol? 2024.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
  • PubChem. 2-Methyl-4-(4-methylphenyl)-2-butanol.
  • Google Patents. CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
  • ResearchGate. What is the best physical way to separate a water-oil emulsion in an industrial process? 2015.
  • Google Patents. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
  • CK-12 Foundation. Flexi answers - How can tertiary alcohol be identified?

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Technical Support Center: Interpreting Unexpected Results in 2-(4-Methylphenyl)butan-2-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for experimenters working with 2-(4-Methylphenyl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected outcomes during the synthesis and handling of this tertiary benzylic alcohol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: From Synthesis to Purification

The synthesis of this compound, typically via a Grignard reaction, is a powerful method for creating a C-C bond, but it is also susceptible to several side reactions that can complicate results.[1][2][3] This section addresses specific issues you may encounter.

Issue 1: Low Yield of this compound with Significant Recovery of Starting Ketone (4-methylacetophenone)

Question: I performed a Grignard reaction between ethylmagnesium bromide and 4-methylacetophenone, but my yield of the desired tertiary alcohol is disappointingly low. I've also recovered a large amount of my starting ketone. What could be the cause?

Answer: This is a classic indication that a significant side reaction, enolization , has occurred.[2][4][5] The Grignard reagent, in addition to being a potent nucleophile, is also a strong base.[6] If the ketone has acidic protons on the carbon adjacent to the carbonyl group (alpha-protons), the Grignard reagent can act as a base and abstract one of these protons, forming a magnesium enolate.[7][8][9] This consumes your Grignard reagent in a non-productive pathway, leading to the recovery of the starting ketone upon acidic workup.

Causality and Mitigation:

  • Steric Hindrance: While 4-methylacetophenone is not exceptionally hindered, bulky Grignard reagents can favor enolization over nucleophilic addition.[2]

  • Reaction Temperature: Higher temperatures can sometimes favor the enolization pathway. Maintaining a low temperature (e.g., 0 °C) during the addition of the ketone to the Grignard reagent is advisable.[1]

Workflow Diagram: Competing Pathways

G cluster_0 Reaction Mixture cluster_1 Potential Pathways cluster_2 Products after Workup Ketone 4-Methylacetophenone Addition Nucleophilic Addition Ketone->Addition Enolization Enolization (Side Reaction) Ketone->Enolization Grignard Ethylmagnesium Bromide Grignard->Addition Acts as Nucleophile Grignard->Enolization Acts as Base Alcohol This compound (Desired Product) Addition->Alcohol Recovered_Ketone Recovered 4-Methylacetophenone (From Enolate) Enolization->Recovered_Ketone

Caption: Competing reaction pathways for a Grignard reagent with a ketone.

Issue 2: Presence of a High-Boiling, Non-polar Impurity in the Final Product

Question: After purification, my this compound is contaminated with a non-polar compound that has a higher boiling point than my starting materials. What is this impurity?

Answer: This impurity is likely a product of a Wurtz-type coupling reaction .[10][11] This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide (in this case, bromoethane) to form a new C-C bond, resulting in n-butane.[12][13][14] While n-butane is a gas at room temperature, if the starting alkyl halide was an aryl halide, a biphenyl byproduct could form which is a high-boiling solid.[11]

Causality and Mitigation:

  • Slow Addition: The alkyl halide should be added slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[13]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[12] Excessive heat can promote the Wurtz coupling reaction.[11][12][13] It is crucial to control the reaction temperature, often with an ice bath, once the reaction has initiated.

Protocol: Minimizing Wurtz Coupling During Grignard Reagent Formation

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings in the reaction flask. Add a small portion of the total bromoethane in anhydrous diethyl ether. If the reaction does not start, a small crystal of iodine can be added as an initiator.[12]

  • Controlled Addition: Once the reaction initiates (observed by bubbling and a cloudy appearance), begin the slow, dropwise addition of the remaining bromoethane solution.

  • Temperature Management: Maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice bath.[12][13]

Issue 3: Unexpected Formation of an Alkene during Purification or Storage

Question: My NMR spectrum of the purified product shows signals corresponding to an alkene, although the initial reaction workup looked clean. Why is this happening?

Answer: You are likely observing the product of an acid-catalyzed dehydration of your tertiary benzylic alcohol.[15] this compound is particularly susceptible to this elimination reaction because it forms a stable tertiary benzylic carbocation intermediate.[16]

Causality and Mitigation:

  • Acidic Conditions: Traces of acid from the workup, or exposure to acidic media during purification (e.g., silica gel chromatography), can catalyze the elimination of water. Benzylic alcohols are known to dehydrate readily under acidic conditions.[15][17]

  • Heat: Distillation at high temperatures can also promote dehydration.[18]

Recommended Purification Protocol for Tertiary Alcohols

  • Aqueous Workup: Quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids like HCl if possible.

  • Extraction: Extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: If further purification is needed, consider distillation under reduced pressure to keep the temperature low or chromatography using neutral alumina instead of silica gel to avoid acidic conditions.

Dehydration Reaction Pathway

G Alcohol This compound Protonation Protonation of OH by trace acid (H+) Alcohol->Protonation Water_Loss Loss of Water (H2O) Protonation->Water_Loss Carbocation Stable Tertiary Benzylic Carbocation Water_Loss->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Alkene Alkene Product(s) Deprotonation->Alkene

Caption: Acid-catalyzed dehydration of a tertiary benzylic alcohol.

Frequently Asked Questions (FAQs)

Q1: What should the ¹H NMR spectrum of pure this compound look like?

A1: The expected ¹H NMR signals for this compound are as follows. Note that the chemical shifts (δ) are approximate and can vary depending on the solvent used.

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment
-OHVariable (e.g., 1.5-2.5)Singlet (broad)1HHydroxyl proton
Ar-H~7.1-7.3Multiplet (or two doublets)4HAromatic protons
Ar-CH₃~2.3Singlet3HMethyl group on the aromatic ring
-CH₂-~1.7-1.9Quartet2HMethylene group
C(OH)-CH₃~1.5Singlet3HMethyl group on the alcohol carbon
-CH₂-CH₃~0.8Triplet3HTerminal methyl of the ethyl group

Data synthesized from typical values for similar structures.[19]

Q2: Can I use an ester, like ethyl 4-methylbenzoate, to synthesize this compound?

A2: No, not to get the desired product. Reacting an ester with a Grignard reagent requires two equivalents of the Grignard reagent.[1][20][21] The first equivalent adds to the ester, and after the elimination of the ethoxy group, a ketone is formed in situ. This ketone then immediately reacts with a second equivalent of the Grignard reagent.[21] If you were to react ethyl 4-methylbenzoate with ethylmagnesium bromide, the final product would be 3-(4-methylphenyl)pentan-3-ol, not this compound.

Q3: My reaction failed to initiate. What are the common reasons for a Grignard reaction not starting?

A3: The most common cause for a Grignard reaction failing to initiate is the presence of moisture, which quenches the Grignard reagent as it forms.[12] Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[1] Another reason can be unreactive magnesium metal. Gently crushing the magnesium turnings with a glass rod (without solvent) can help expose a fresh, reactive surface. Using a small crystal of iodine or a few drops of 1,2-dibromoethane can also help initiate the reaction.[12]

References

  • Reddy, K. L., & Corey, E. J. (1998). Pseudourea-mediated dehydration of tertiary and benzylic alcohols. Chemical Communications, (13), 1337-1338.
  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X. Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242.
  • Ashby, E. C., & Laemmle, J. (1975). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (10), 1034-1040.
  • Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (6), 678-682.
  • Stier, A., et al. (2018). In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. Chemistry – A European Journal, 24(51), 13488-13492.
  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling....
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • Quora. (2024). What is the process for obtaining an enolate from a Grignard reaction?.
  • Feringa, B. L., et al. (2017). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. PURE – TECNALIA CRIS.
  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • ResearchGate. (2025). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ChemSynthesis. (n.d.). 4-(5-methyl-2-furyl)-2-(4-methylphenyl)-2-butanol.
  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2024). How to purify tertiary alcohol?.
  • Chemistry Stack Exchange. (2016). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane.
  • ChemSynthesis. (n.d.). 2-methyl-4-phenyl-2-butanol.
  • Google Patents. (n.d.). US4165343A - Dehydration of tertiary butyl alcohol.
  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514.
  • Brainly.in. (2024). may be prepared. (a) How will you synthesise butan-2-ol using appropriate Grignard's reagent? (b) Identify.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol.
  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum.

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Technical Support Center: Decontamination of 2-(4-Methylphenyl)butan-2-ol Spills

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive, in-depth procedures for the safe and effective decontamination of 2-(4-Methylphenyl)butan-2-ol spills. It is intended for researchers, scientists, and drug development professionals who may encounter this substance in a laboratory setting. The following protocols and frequently asked questions (FAQs) are designed to ensure personnel safety and mitigate environmental contamination.

Introduction to this compound and Spill Management

This compound is a tertiary alcohol that is solid at room temperature. While not highly volatile, it is classified as causing serious eye damage and being harmful to aquatic life.[1][2] Effective and immediate response to a spill is crucial to prevent injury and environmental harm. This guide outlines the necessary steps for containment, cleanup, and disposal, grounded in established safety protocols.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense in any chemical spill. The level of PPE required depends on the scale of the spill and the specific task being performed during the cleanup process.

Spill Scenario Task Minimum PPE Requirement Rationale
Minor Spill (<100g) Initial Assessment & CleanupNitrile or Neoprene Gloves, Safety Goggles, Lab CoatTo protect against incidental skin and eye contact.
Final DecontaminationNitrile or Neoprene Gloves, Safety Goggles, Lab CoatTo protect against residual chemical during surface cleaning.
Major Spill (>100g) Initial Assessment & EvacuationN/A (Evacuate and call emergency services)The hazards of a large spill may exceed the protective capabilities of standard laboratory PPE.
Professional Cleanup CrewLevel B or C Hazmat Suit, including chemical-resistant gloves and boots, and respiratory protection.[3]To provide full-body protection from significant chemical exposure and potential inhalation of any aerosols generated during cleanup.

Note on Glove Selection: The breakthrough time, or the time it takes for a chemical to permeate a glove, is a critical factor. For alcohols like this compound, butyl rubber and nitrile gloves generally offer good resistance.[4][5][6][7] Always inspect gloves for any signs of degradation before and during use.

Decontamination Workflow

The following diagram illustrates the general workflow for responding to a this compound spill.

A Spill Occurs B Assess the Spill (Minor or Major?) A->B C Minor Spill Procedure B->C Minor Spill D Major Spill Procedure B->D Major Spill G Don Appropriate PPE C->G E Evacuate the Area D->E F Alert Supervisor & Call Emergency Services E->F H Contain the Spill G->H I Absorb the Spilled Material H->I J Collect Contaminated Materials I->J K Decontaminate the Spill Area J->K L Dispose of Hazardous Waste K->L M Restock Spill Kit L->M

Caption: General workflow for responding to a chemical spill.

Step-by-Step Decontamination Protocols

Minor Spill (<100g) Protocol

This protocol is for small, manageable spills that can be safely handled by trained laboratory personnel.[8]

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[1][9]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact).[3]

  • Contain the Spill: Prevent the spread of the solid material by carefully creating a dike around the spill using an inert absorbent material from your spill kit (e.g., vermiculite, clay, or sand).[9][10]

  • Absorb the Material: Gently cover the spilled solid with more absorbent material. Avoid creating dust. For any melted or liquid portions, absorbent pads or pillows can be used.[9][10][11]

  • Collect the Waste: Using a scoop or dustpan, carefully collect the absorbent material and spilled chemical. Place it into a clearly labeled, heavy-duty plastic bag or a designated hazardous waste container.[12][13]

  • Decontaminate the Surface: Clean the spill area with a cloth or paper towels soaked in a mild detergent and water solution.[12][14] Wipe the area thoroughly, working from the outside in.

  • Final Rinse: If appropriate for the surface, rinse the area with water.

  • Dispose of all contaminated materials , including gloves and cleaning cloths, as hazardous waste.[13]

  • Wash Hands: Thoroughly wash your hands with soap and water after removing your PPE.

  • Restock: Replenish your spill kit with the items used.

Major Spill (>100g) Protocol

A major spill is any spill that you are not comfortable or equipped to handle, poses a fire hazard, or is in a public or poorly ventilated area.

  • Evacuate Immediately: Alert all personnel in the area and evacuate, closing doors behind you to contain any potential vapors.[8]

  • Activate Emergency Systems: If there is a fire or medical emergency, pull the nearest fire alarm and call 911 or your institution's emergency number.

  • Notify Supervisor: Inform your supervisor of the spill.

  • Isolate the Area: Prevent unauthorized personnel from entering the spill area.

  • Await Professional Response: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders who have the appropriate PPE and equipment.[2]

Troubleshooting Guide

Problem Probable Cause Solution
The spill is spreading quickly. The material may have melted due to contact with a warm surface, or the initial containment was insufficient.Immediately use more absorbent material to create a larger, more robust dike around the spill. Do not attempt to clean up a spill that is spreading beyond your control; evacuate and call for assistance.[15]
My gloves are showing signs of degradation (swelling, discoloration). The glove material is not sufficiently resistant to this compound, or the exposure time has exceeded the glove's breakthrough time.Immediately and safely remove the gloves, wash your hands thoroughly, and don a new pair of gloves made from a more resistant material, such as butyl rubber, if available. For prolonged contact, consider double-gloving.[5]
I can smell a chemical odor even after cleanup. The spill may not have been fully decontaminated, or residual material may be present on contaminated equipment or in the absorbent.Re-clean the area with a detergent solution and ensure all contaminated materials are properly bagged and sealed. Increase ventilation in the area by opening a window or using a fan, if safe to do so.[10]
Unsure if the area is fully decontaminated. Visual inspection may not be sufficient to confirm complete removal of the chemical.After cleaning, a final wipe-down with a clean, damp cloth can help remove any remaining residue. For highly sensitive work areas, surface wipe sampling followed by analytical testing may be necessary to confirm complete decontamination.

Frequently Asked Questions (FAQs)

Q1: What should I do if this compound comes into contact with my skin or eyes?

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[3]

  • Eyes: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

Q2: What type of fire extinguisher should be used for a fire involving this compound?

  • Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. Do not use water, as it may not be effective and could spread the material.

Q3: How do I dispose of the waste generated from the spill cleanup?

  • All materials used to clean up the spill, including absorbents, contaminated PPE, and cleaning cloths, must be treated as hazardous waste.[13] Place them in a sealed and clearly labeled container and follow your institution's hazardous waste disposal procedures.

Q4: Can I use a general-purpose spill kit for a this compound spill?

  • Yes, a general-purpose or universal spill kit that contains inert absorbents like vermiculite, clay, or polypropylene pads is suitable for a this compound spill. Ensure the kit also contains the necessary PPE.

Q5: What are some common mistakes to avoid during a chemical spill cleanup?

  • Not wearing the correct PPE, using incompatible cleaning materials (like bleach, which can react with some chemicals), not properly containing the spill before cleanup, and improper disposal of waste are common and dangerous mistakes.[1][15]

References

  • AK Scientific, Inc.
  • Echemi.
  • Global HazMat. Common Spill Management Mistakes to Avoid.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals.
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Validation & Comparative

A Guide to Spectroscopic Structural Elucidation: Confirming the Molecular Identity of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. This guide provides an in-depth, data-supported comparison of spectroscopic techniques to verify the structure of the tertiary alcohol, 2-(4-Methylphenyl)butan-2-ol. We will move beyond a simple recitation of data, exploring the causal relationships between molecular structure and spectroscopic output, thereby providing a robust framework for structural validation.

The guide will dissect the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section will present the theoretical underpinnings, a detailed experimental protocol, and a comparative analysis of the expected data against that of a structurally similar alternative, 2-phenylbutan-2-ol, to highlight the power of these methods in discerning subtle structural differences.

The Target Molecule: this compound

Before delving into the analytical techniques, a clear understanding of the target structure is essential. This compound is a tertiary alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol .[1][2] Its key structural features, which we aim to confirm, include:

  • A tertiary alcohol functional group (-OH).

  • A quaternary carbon atom bonded to the hydroxyl group, a methyl group, an ethyl group, and a p-tolyl group.

  • A para-substituted benzene ring (a tolyl group).

  • An ethyl group (-CH₂CH₃).

  • Two distinct methyl groups (one attached to the quaternary carbon and one to the aromatic ring).

These features will produce unique and predictable signals in each spectroscopic analysis.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending).

Expertise & Causality

For this compound, the most telling absorption will be from the hydroxyl (-OH) group. Due to hydrogen bonding in the condensed phase, this appears as a characteristically broad and strong band. The absence of a sharp, strong peak around 1700 cm⁻¹ is equally important, as it confirms the absence of a carbonyl (C=O) group, a common feature in related synthetic precursors or oxidation byproducts. We must also look for absorptions corresponding to C-H bonds in both aliphatic (sp³) and aromatic (sp²) contexts, and the C-O single bond of the tertiary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction. Process the resulting spectrum to label significant peaks.

Data Presentation & Comparative Analysis
Functional GroupExpected Wavenumber (cm⁻¹) for this compoundComparative Note for 2-Phenylbutan-2-ol
O-H Stretch (Alcohol)3600-3200 (Broad, Strong)[3]Identical broad, strong peak expected.
C-H Stretch (Aromatic, sp²)3100-3000 (Medium)Identical peaks expected.
C-H Stretch (Aliphatic, sp³)2980-2850 (Strong)[3]Identical strong peaks expected.
C=C Stretch (Aromatic)1610 & 1515 (Medium)Similar peaks expected, minor shifts possible.
C-O Stretch (Tertiary Alcohol)~1150 (Strong)Identical strong peak expected.
C-H Out-of-Plane Bend~820 (Strong)This peak is diagnostic for 1,4-(para)-disubstitution. 2-phenylbutan-2-ol would show different bands (~770-730 and 710-690 cm⁻¹) characteristic of monosubstitution.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the electronic environment, connectivity, and relative number of hydrogen atoms in a molecule.

Expertise & Causality

The key to interpreting the ¹H NMR spectrum is understanding chemical shift, integration, and spin-spin splitting.

  • Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Protons near electronegative atoms (like oxygen) or aromatic rings are "deshielded" and appear at a higher ppm value.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): The signal for a proton is split into n+1 peaks by n neighboring, non-equivalent protons.

For this compound, the para-substituted aromatic ring will produce a characteristic pair of doublets. The ethyl group will give a classic quartet and triplet pattern. The two methyl groups and the hydroxyl proton are not adjacent to any non-equivalent protons and will therefore appear as singlets. The hydroxyl proton signal is often broad and its chemical shift can be variable; it will also disappear upon shaking the sample with D₂O, a definitive test.[4]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0.00 ppm.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and integrated.

Data Presentation & Comparative Analysis
Proton AssignmentExpected δ (ppm)IntegrationMultiplicityComparative Note for 2-Phenylbutan-2-ol
Aromatic (H on C2, C6)~7.3 (d, J ≈ 8 Hz)2HDoubletA multiplet for 5H would be observed around 7.2-7.4 ppm.
Aromatic (H on C3, C5)~7.1 (d, J ≈ 8 Hz)2HDoublet(See above)
Aromatic Methyl (-Ar-CH ₃)~2.33HSingletThis signal would be absent.
Hydroxyl (-OH )1.5-2.5 (variable)1HSingletIdentical signal expected.
Ethyl Methylene (-CH ₂CH₃)~1.82HQuartetSimilar signal expected, minor shift possible.
Tertiary Methyl (-C(OH)CH ₃)~1.53HSingletSimilar signal expected, minor shift possible.
Ethyl Methyl (-CH₂CH ₃)~0.83HTripletSimilar signal expected, minor shift possible.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment.

Expertise & Causality

Typically, proton-decoupled ¹³C NMR spectra are used, where each unique carbon atom gives a single sharp line. The chemical shift is indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms (like the C-OH carbon) are deshielded and appear at higher ppm values. Quaternary carbons generally give weaker signals than protonated carbons. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected, not six.[5] In total, we predict 9 distinct signals for the 11 carbon atoms in this compound.

Experimental Protocol: ¹³C NMR

The protocol is very similar to that for ¹H NMR, using the same sample.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The data is processed via Fourier transform, phasing, and baseline correction.

Data Presentation & Comparative Analysis
Carbon AssignmentExpected δ (ppm)Comparative Note for 2-Phenylbutan-2-ol
Aromatic C4 (-C -CH₃)~136Absent.
Aromatic C1 (-C -C(OH))~145A similar quaternary carbon signal expected.
Aromatic C2/C6~129A signal for ortho/meta carbons expected.
Aromatic C3/C5~125A signal for the para carbon expected.
Quaternary Alcohol (-C -OH)~75Identical signal expected.
Ethyl Methylene (-C H₂CH₃)~37Similar signal expected.
Tertiary Methyl (-C(OH)C H₃)~27Similar signal expected.
Aromatic Methyl (-Ar-C H₃)~21Absent.
Ethyl Methyl (-CH₂C H₃)~9Similar signal expected.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers further structural clues.

Expertise & Causality

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion (M⁺•). The m/z value of this ion gives the molecular weight. This high-energy ion then fragments in predictable ways. For this compound, the most likely fragmentation is the loss of the largest alkyl group (the ethyl group) via alpha-cleavage to form a resonance-stabilized benzylic cation at m/z 135. This is often the base peak (most intense peak) in the spectrum. Loss of the smaller methyl group (m/z 149) is also expected. Another common fragmentation for alcohols is the loss of a water molecule (M-18).

Experimental Protocol: GC-MS (EI)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities.

  • Ionization: The analyte elutes from the GC column and enters the ion source of the Mass Spectrometer, where it is ionized by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and the signal is amplified to generate the mass spectrum.

Data Presentation & Comparative Analysis
Ion (m/z)IdentityComparative Note for 2-Phenylbutan-2-ol
164Molecular Ion [M]⁺•MW is 150, so M⁺• would be at m/z 150.
149[M - CH₃]⁺[150 - 15]⁺ = 135
135[M - CH₂CH₃]⁺ (Base Peak)[150 - 29]⁺ = 121 (likely base peak)
119[M - CH₂CH₃ - H₂O]⁺[150 - 29 - 18]⁺ = 103
91[C₇H₇]⁺ (Tropylium ion)A tropylium ion at m/z 91 is also possible, but the primary fragment would be different.

Integrated Analysis Workflow and Conclusion

The confirmation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analyses. Each spectroscopic method provides a unique piece of the structural puzzle.

Spectroscopic_Workflow Compound This compound IR IR Spectroscopy Compound->IR Analyzes NMR NMR Spectroscopy Compound->NMR Analyzes MS Mass Spectrometry Compound->MS Analyzes Structure Confirmed Structure IR->Structure Functional Groups: -OH, Ar, Alkyl H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS->Structure MW & Fragmentation: MW=164, [M-Et]⁺=135 H_NMR->Structure Proton Environment: Connectivity, Ratios C_NMR->Structure Carbon Skeleton: 9 Unique Carbons

Caption: Integrated workflow for spectroscopic structural confirmation.

By synthesizing the data, we can confidently confirm the structure of this compound. The IR spectrum verifies the presence of a hydroxyl group and a para-substituted aromatic ring. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, respectively, confirming the connectivity of the ethyl, methyl, and p-tolyl groups around the quaternary carbon center. Finally, the mass spectrum confirms the correct molecular weight and shows a fragmentation pattern consistent with the proposed structure, notably the preferential loss of the ethyl group. The combination of these techniques provides a self-validating system, leaving no ambiguity as to the molecule's identity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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A Comparative Guide to the Reactivity of Tertiary Alcohols: 2-(4-Methylphenyl)butan-2-ol vs. 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and drug development, the reactivity of functional groups is a cornerstone of molecular design and manipulation. Tertiary alcohols, in particular, serve as crucial intermediates, offering a gateway to a variety of transformations including the formation of alkenes and alkyl halides. Their reactivity, however, is not uniform and is profoundly influenced by subtle structural variations. This guide provides an in-depth comparison of the reactivity of two structurally isomeric tertiary alcohols: 2-(4-methylphenyl)butan-2-ol and 2-methyl-4-phenyl-2-butanol .

While both molecules share the same molecular formula (C₁₁H₁₆O) and possess a tertiary alcohol functional group, the placement of the phenyl ring relative to the hydroxyl group dictates a significant divergence in their chemical behavior. This guide will dissect the underlying electronic and steric principles governing their reactivity, supported by established mechanistic theory and detailed experimental protocols. Our analysis will focus primarily on reactions proceeding through carbocation intermediates, such as acid-catalyzed dehydration (E1) and nucleophilic substitution (SN1), where the differences between these two compounds are most pronounced.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of a molecule's physical properties is essential before exploring its chemical reactivity. The following table summarizes the key physicochemical data for the two alcohols.

PropertyThis compound2-Methyl-4-phenyl-2-butanol
Structure

CAS Number 5398-04-9[1]103-05-9[2]
Molecular Formula C₁₁H₁₆O[1]C₁₁H₁₆O[2]
Molar Mass 164.24 g/mol [1]164.24 g/mol [2]
Boiling Point 221 °C[2]144 °C at 85 mmHg[3]
Density 0.966 g/cm³[2]~0.969 g/mL[3]
Melting Point Not available31-33 °C

Synthesis of Starting Materials

The accessibility of these alcohols is a practical consideration for any synthetic chemist. Both can be readily prepared via the versatile Grignard reaction.

Protocol 1: Synthesis of this compound

This alcohol can be synthesized via the Grignard reaction between the Grignard reagent derived from ethyl bromide (ethylmagnesium bromide) and 4'-methylacetophenone.

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.[3][4]

  • Once the magnesium is consumed, the gray solution of ethylmagnesium bromide is ready for the next step.

  • Reaction with Ketone: Cool the Grignard reagent in an ice bath. Add a solution of 4'-methylacetophenone in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Protocol 2: Synthesis of 2-Methyl-4-phenyl-2-butanol

This alcohol is commonly prepared by the reaction of a phenylethyl Grignard reagent with acetone, or alternatively, by the reaction of benzylmagnesium halide with isobutylene oxide.[2][5]

Step-by-Step Methodology (via Benzylmagnesium Halide):

  • Preparation of Grignard Reagent: Prepare benzylmagnesium chloride from benzyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[5]

  • Reaction with Epoxide: Cool the solution of benzylmagnesium chloride to -10 °C. In the presence of a catalytic amount of copper(I) iodide, add isobutylene oxide dropwise over 1 hour.[5]

  • After the addition, allow the reaction to stir for an additional 2 hours at 0 °C.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Add toluene and separate the organic phase.

  • Wash the organic phase twice with saturated ammonium chloride solution, dry over magnesium sulfate, and purify by vacuum distillation to obtain 2-methyl-4-phenyl-2-butanol.[5]

Comparative Reactivity Analysis: The Decisive Role of Carbocation Stability

The primary differentiator in the reactivity of these two alcohols lies in the stability of the carbocation intermediate formed during SN1 and E1 reactions. The rate-determining step in these mechanisms is the formation of this carbocation.[6] Therefore, any structural feature that stabilizes this intermediate will significantly accelerate the reaction rate.

The Benzylic Advantage of this compound

When this compound is subjected to acidic conditions, it protonates and loses a molecule of water to form a tertiary, benzylic carbocation . This is a highly stabilized species. The positive charge on the tertiary carbon is directly adjacent to the p-tolyl ring, allowing for extensive delocalization of the charge into the aromatic system via resonance.[7][8] The electron-donating methyl group on the phenyl ring further enhances this stabilization.

In stark contrast, the dehydration of 2-methyl-4-phenyl-2-butanol generates a tertiary carbocation where the positive charge is separated from the phenyl ring by two methylene groups. Consequently, there is no possibility for resonance stabilization of the carbocation by the aromatic ring. Its stability is derived solely from the inductive and hyperconjugative effects of the attached alkyl groups.

This fundamental difference in carbocation stability leads to the unequivocal prediction that This compound will undergo E1 and SN1 reactions at a significantly faster rate than 2-methyl-4-phenyl-2-butanol . Benzylic carbocations are known to be substantially more stable than even tertiary alkyl carbocations due to resonance.[7]

Sources

A Comparative Analysis of 2-(4-Methylphenyl)butan-2-ol Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is a critical determinant of its biological activity, efficacy, and safety. This guide provides an in-depth comparative analysis of the enantiomers of 2-(4-methylphenyl)butan-2-ol, a chiral tertiary alcohol with potential applications in drug discovery and materials science. As researchers and drug development professionals, understanding the distinct properties of each stereoisomer is paramount for advancing a compound from a lead candidate to a viable therapeutic agent. This document offers a comprehensive overview of the synthesis, separation, and characterization of these isomers, supported by established scientific principles and proposed experimental protocols.

Introduction to Chirality and its Significance in Drug Development

Chirality, the property of a molecule that is non-superimposable on its mirror image, gives rise to pairs of enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ significantly.[1] This stereoselectivity can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects.[2][3] Therefore, the synthesis and analysis of enantiomerically pure compounds are crucial steps in the drug development pipeline.

This compound possesses a single stereocenter at the tertiary carbon atom, giving rise to two enantiomers: (R)-2-(4-methylphenyl)butan-2-ol and (S)-2-(4-methylphenyl)butan-2-ol. A thorough understanding of the unique properties of each isomer is essential for harnessing its full potential.

Synthesis of this compound

The most common and versatile method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[4] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone or an ester.

Racemic Synthesis via Grignard Reaction

A racemic mixture of this compound can be readily synthesized by reacting 4-methylacetophenone with ethylmagnesium bromide or by reacting propiophenone with methylmagnesium bromide.

Reaction Scheme:

  • Method A: 4-Methylacetophenone + Ethylmagnesium bromide → Racemic this compound

  • Method B: Propiophenone + 4-Methylphenylmagnesium bromide → Racemic this compound

Experimental Protocol: Racemic Synthesis of this compound

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of the appropriate alkyl/aryl halide (e.g., ethyl bromide or 4-bromotoluene, 1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.

  • Maintain a gentle reflux until most of the magnesium has reacted to form the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of the corresponding ketone (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain racemic this compound.

Caption: Workflow for the racemic synthesis of this compound.

Enantioselective Synthesis

The synthesis of enantiomerically pure or enriched tertiary alcohols presents a greater challenge. Several strategies can be employed, including the use of chiral catalysts or chiral auxiliaries.[1]

Proposed Strategy: Asymmetric Addition of Organometallic Reagents

Physicochemical Properties of Isomers

The enantiomers of this compound share the same fundamental physicochemical properties in an achiral environment.

PropertyValueSource
Molecular FormulaC₁₁H₁₆O[5]
Molecular Weight164.24 g/mol [5]
XLogP32.5[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count1[5]
Rotatable Bond Count2[6]

The key differentiating property of the enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (+, dextrorotatory), while the other will rotate it in a counter-clockwise direction (-, levorotatory) to an equal but opposite degree.

Separation and Analysis of Enantiomers

The separation and quantification of enantiomers are critical for both research and quality control in drug development. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for this purpose.[7][8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[7] The choice of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including aromatic alcohols.

Proposed Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The optimal ratio needs to be determined experimentally, starting with a common ratio like 90:10 (n-hexane:isopropanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Analysis: The two enantiomers should elute at different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for the chiral HPLC analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine the enantiomeric purity of a sample by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[5][9] These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which exhibit distinct signals in the NMR spectrum.

Proposed Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a stoichiometric amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide-based chiral shift reagent.[9]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Analysis: The signals corresponding to specific protons in the two enantiomers (e.g., the methyl or ethyl protons) will appear as separate peaks or multiplets. The integration of these signals allows for the determination of the enantiomeric ratio.

Spectroscopic Properties of Isomers

While the standard ¹H and ¹³C NMR spectra of the enantiomers are identical, their chiroptical properties, such as those measured by circular dichroism (CD) spectroscopy, are distinct and mirror images of each other.[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[11] The resulting CD spectrum is unique to each enantiomer and can be used to determine the absolute configuration of a chiral center, often in conjunction with computational methods. The enantiomers of this compound are expected to show mirror-image CD spectra.

Potential Pharmacological Differences

The biological activity of chiral drugs is often stereoselective.[12] Although specific pharmacological data for the enantiomers of this compound are not publicly available, we can infer potential differences based on the principles of stereopharmacology. The three-dimensional arrangement of the functional groups around the chiral center will dictate how each enantiomer interacts with its biological target. It is plausible that one enantiomer will exhibit a higher affinity and/or efficacy for a particular receptor or enzyme, leading to differences in their pharmacological profiles. For instance, one isomer could be a potent agonist, while the other is a weak antagonist or has an entirely different biological effect.

Conclusion

The comprehensive analysis of the individual enantiomers of this compound is a critical step in evaluating its potential for applications in drug development and other fields. This guide has outlined the fundamental aspects of its synthesis, separation, and characterization. The provided experimental protocols, while based on established methodologies for analogous compounds, offer a robust starting point for researchers. The successful separation and characterization of these isomers will enable a deeper understanding of their structure-activity relationships and pave the way for the development of novel, stereochemically pure chemical entities with optimized properties.

References

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(4-Methylphenyl)butan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of orthogonal analytical methodologies for validating the purity of synthesized 2-(4-Methylphenyl)butan-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable assessment of product quality. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), with supplementary qualitative analysis by Fourier-Transform Infrared (FTIR) Spectroscopy.

The Imperative of Purity in Synthesis

The synthesis of any chemical entity, such as the tertiary alcohol this compound, is seldom a perfect process. The final product is often accompanied by unreacted starting materials, intermediates, and byproducts from side reactions. In a pharmaceutical context, these impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, rigorous purity validation is not merely a procedural step but a cornerstone of quality assurance, mandated by regulatory bodies and guided by frameworks like the International Council for Harmonisation (ICH) guidelines.[1][3][4]

A common route to synthesizing this compound is the Grignard reaction, where a Grignard reagent attacks a ketone.[5][6][7] This specific synthesis pathway introduces a predictable profile of potential impurities that our validation methods must be able to detect and quantify.

Common Potential Impurities Include:

  • Starting Materials: Unreacted ketone (e.g., 4-methylacetophenone) or ester.

  • Grignard Reagent-Related Impurities: Biphenyl-type compounds from Wurtz coupling.[8]

  • Side-Reaction Products: Secondary alcohols resulting from the reduction of the ketone by a Grignard reagent with β-hydrogens.[8]

  • Solvents & Reagents: Residual solvents used in the synthesis and workup (e.g., diethyl ether, THF, toluene).[1][9]

The selection of an analytical technique should be predicated on its ability to unequivocally distinguish the target analyte from these expected components.[10]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Standard

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination, offering a direct measurement of the analyte-to-standard ratio without the need for identical reference standards for every impurity.[11][12] The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to it, providing an absolute quantification method.[12][13]

Causality Behind Experimental Choices

The core principle of qNMR relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. This approach is powerful because it is non-destructive and provides both structural confirmation and quantitative purity data in a single experiment.[11][14]

Scientist's Note: The choice of an internal standard is critical. It must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighable. For this compound, a compound like maleic acid or dimethyl sulfone is often a suitable choice.

Experimental Protocol: qNMR for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the weight precisely.

    • Add a sufficient volume (approx. 0.7 mL) of a deuterated solvent (e.g., CDCl₃) to completely dissolve both the sample and the standard.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

    • Optimize shim settings to achieve a sharp, symmetrical peak shape.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified.[15] This ensures complete relaxation of all nuclei between scans, which is essential for accurate integration. A typical D1 value is 30-60 seconds.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1 for the peaks of interest).

  • Data Processing & Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., the singlet from the aromatic methyl group protons).

    • Integrate a well-resolved signal from the internal standard (e.g., the singlet from the olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow for qNMR Purity Validation

Caption: Workflow for purity validation by quantitative NMR (qNMR).

Data Summary: qNMR
ParameterThis compoundInternal Standard (Maleic Acid)
Mass (m) 18.52 mg7.85 mg
Molecular Wt. (MW) 164.24 g/mol [16]116.07 g/mol
Signal Integrated Aromatic -CH₃ (s)Olefinic -CH=CH- (s)
Number of Protons (N) 32
Integral Value (I) 3.552.12
Standard Purity (P_std) -99.9%
Calculated Purity 96.8% -

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling

GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. It offers exceptional sensitivity and specificity, making it the gold standard for identifying trace-level impurities.

Causality Behind Experimental Choices

The strength of GC-MS lies in its dual-stage analysis. The gas chromatograph separates components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments each separated component, generating a unique mass spectrum or "fingerprint" that allows for positive identification by comparison to spectral libraries.

Scientist's Note: For tertiary alcohols like this compound, the molecular ion peak in the mass spectrum can be weak or absent due to facile dehydration or fragmentation upon ionization.[17] Therefore, identification often relies on characteristic fragment ions (e.g., loss of water [M-18], loss of an ethyl group).

Experimental Protocol: GC-MS for Purity Assessment
  • Sample Preparation:

    • Prepare a stock solution of the synthesized product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to determine the linear range of the detector.

    • For quantitative analysis, prepare a calibration curve using a certified reference standard of this compound.

  • Instrument Setup:

    • GC Column: Select a non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) suitable for separating aromatic compounds and alcohols.

    • Injector: Use a split/splitless injector. A split injection is common for purity analysis to avoid column overloading.

    • Oven Program: Develop a temperature gradient that effectively separates the target compound from potential impurities and residual solvents. A typical program might start at 80°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Data Acquisition:

    • Acquire data in full scan mode to identify unknown impurities.

    • The mass spectrometer will scan a mass range (e.g., m/z 40-400) to capture all relevant fragment ions.

  • Data Analysis:

    • Integrate the peak area for all detected compounds in the total ion chromatogram (TIC).

    • Identify the main peak as this compound by comparing its retention time and mass spectrum with a reference standard or library data.

    • Identify impurity peaks by interpreting their mass spectra or searching against a spectral library (e.g., NIST).

    • Calculate purity using the area percent method:

    Purity (%) = (Area_analyte / Area_total) * 100

    Trustworthiness Note: The area percent method assumes that all compounds have the same response factor in the detector. For highly accurate quantification, especially when dealing with structurally different impurities, a relative response factor should be determined for each impurity against the main analyte, as recommended by ICH guidelines.[18]

Workflow for GC-MS Purity Validation

Caption: Workflow for purity validation and impurity profiling by GC-MS.

Data Summary: GC-MS
Retention Time (min)Peak Area (%)Identification (based on MS)Status
3.50.45TolueneResidual Solvent
8.21.204-MethylacetophenoneStarting Material
10.5 97.95 This compound Product
11.10.40Unknown (MW 162)Impurity

High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Stability

HPLC is a cornerstone of pharmaceutical analysis, offering wide applicability for non-volatile or thermally labile compounds. For this compound, a non-polar compound, reversed-phase HPLC is the method of choice.[19][20][21]

Causality Behind Experimental Choices

In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[21] Non-polar compounds, like our target analyte, interact more strongly with the stationary phase and are retained longer, while more polar impurities elute earlier. This separation mechanism is highly efficient and reproducible.

Scientist's Note: A UV detector is commonly used with HPLC. The presence of the aromatic ring in this compound makes it UV-active, allowing for sensitive detection. The wavelength of maximum absorbance (λ_max) should be determined to ensure optimal sensitivity.

Experimental Protocol: HPLC for Purity Assessment
  • Method Development & Sample Preparation:

    • Mobile Phase: A typical starting point is an isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). The ratio can be optimized to achieve good resolution and a reasonable retention time.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.[19]

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrument Setup:

    • Flow Rate: Set to a standard flow rate, typically 1.0 mL/min.

    • Detector: Set the UV detector to the λ_max of the analyte (e.g., ~220 nm).

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Data Acquisition:

    • Inject a small volume (e.g., 10 µL) of the prepared sample.

    • Run the analysis for a sufficient time to allow all potential impurities to elute.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Identify the product peak by comparing its retention time to a reference standard.

    • Calculate purity using the area percent method, subject to the same response factor considerations as in GC.[10]

Workflow for HPLC Purity Validation```dot

graph TD { A[Start: Synthesized Sample] --> B{Method Development}; B --> C[Select Column & Mobile Phase]; C --> D{Sample Preparation}; D --> E[Dissolve in Mobile Phase & Filter]; E --> F{HPLC Instrument Setup}; F --> G[Set Flow Rate, Wavelength, Temp.]; G --> H{Sample Injection & Separation}; H --> I{UV Detection}; I --> J{Data Analysis}; J --> K[Integrate Chromatogram Peaks]; K --> L{Purity Calculation (Area % Method)}; L --> M[End: Purity Report];

}

Caption: Decision tree for selecting a purity validation method.

Final Recommendation: For a comprehensive and trustworthy validation of synthesized this compound, a multi-faceted approach is superior.

  • Primary Assay: Use qNMR for an accurate, absolute determination of the bulk purity.

  • Impurity Profiling: Employ GC-MS to identify and quantify volatile impurities, residual solvents, and starting materials with high sensitivity.

  • Routine Analysis: Once the impurity profile is established, a validated HPLC method can be implemented for routine quality control and stability studies due to its robustness and high throughput.

  • Initial Check: FTIR should be used as a rapid, initial confirmation that the desired functional groups are present and that key starting material functionalities (like a ketone's C=O) are absent.

This orthogonal approach, leveraging the distinct strengths of each technique, provides a self-validating system that ensures the highest confidence in the purity, quality, and safety of the synthesized product, in full alignment with modern analytical and regulatory expectations.

References

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A Senior Application Scientist's Guide to the Verification of 2-(4-Methylphenyl)butan-2-ol: A Comparative Analysis of Experimental and Literature NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals on the critical process of cross-referencing experimentally acquired Nuclear Magnetic Resonance (NMR) data with established literature values. Using 2-(4-Methylphenyl)butan-2-ol as a case study, we will navigate the entire workflow from synthesis and sample preparation to spectral acquisition, processing, and comparative analysis. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the methodologies described are not only scientifically sound but also robust and self-validating.

Introduction: The Imperative of Structural Verification in Chemical Science

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework through the analysis of atomic nuclei behavior in a magnetic field.[1][2] However, the acquisition of a spectrum is merely the first step. True scientific rigor demands that this experimental data be meticulously compared against known literature or predicted values to validate the identity and purity of the synthesized compound.

This guide eschews a rigid template, instead adopting a narrative that mirrors the logical flow of a real-world scientific investigation. We will explain the causality behind each experimental choice, from the selection of a synthetic route to the fine-tuning of NMR acquisition parameters, thereby building a self-validating protocol that ensures data integrity at every stage.

Part 1: Foundational Workflow - Synthesis and High-Fidelity Sample Preparation

The quality of any NMR spectrum is fundamentally dependent on the quality of the sample. This begins with a clean synthesis and proceeds to meticulous sample preparation.

Experimental Protocol 1: Synthesis of this compound

A common and reliable method for synthesizing a tertiary alcohol such as this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a ketone.

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, combine magnesium turnings (1.2 eq) and anhydrous diethyl ether. Add a solution of 1-bromo-4-methylbenzene (1.0 eq) in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed to form 4-methylphenylmagnesium bromide.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of butan-2-one (1.1 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Experimental Protocol 2: NMR Sample Preparation

A properly prepared NMR sample is a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[3]

Methodology:

  • Analyte Quantity: Accurately weigh 10-15 mg of the purified this compound for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 25-30 mg is preferable.[4]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for nonpolar to moderately polar organic compounds. It is crucial to use a deuterated solvent to avoid overwhelming the analyte signals with solvent protons.[5] The deuterium signal also provides a lock for the spectrometer to maintain magnetic field stability.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can aid dissolution. This volume is optimal for standard 5 mm NMR tubes to ensure the sample resides within the detection coils.[3]

  • Filtration and Transfer: To remove any microscopic solid impurities that can disrupt the magnetic field homogeneity and degrade shimming, filter the solution. A simple and effective method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample's identity.

Part 2: High-Fidelity Data Acquisition and Processing

The parameters used for NMR data acquisition and the subsequent processing steps are critical for obtaining a high-resolution, interpretable spectrum.

Experimental Protocol 3: NMR Data Acquisition & Processing

Acquisition (400 MHz Spectrometer):

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃, ensuring field stability.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45° flip angle to balance signal intensity with a shorter relaxation delay.

    • Acquisition Time: ~2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds. This allows for sufficient, though not necessarily complete, relaxation of protons between pulses.

    • Number of Scans (ns): 8-16 scans. Co-adding scans improves the signal-to-noise ratio (S/N).

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled (proton_decouple or similar) to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-2048 scans. Due to the low natural abundance of ¹³C, significantly more scans are needed compared to ¹H NMR.[4]

Processing:

  • Fourier Transformation (FT): Convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.[7][8]

  • Apodization: Apply an exponential window function to the FID before FT to improve the S/N, albeit at the cost of slight line broadening.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in absorption mode (positive and symmetrical).[9]

  • Baseline Correction: Correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H NMR and the solvent triplet is centered at δ 77.16 ppm for ¹³C NMR.[10]

  • Integration: For ¹H NMR, integrate the area under each peak. The ratio of these integrals corresponds to the ratio of the number of protons giving rise to the signals.[9]

Part 3: Comparative Analysis - Cross-Referencing Experimental and Literature Data

This section forms the core of our analysis, where we interpret the acquired spectra and compare our findings with established data.

Workflow for NMR Data Verification

The following diagram illustrates the systematic process of validating a synthesized compound using NMR spectroscopy.

G Workflow: NMR Data Cross-Referencing cluster_0 Experimental Phase cluster_1 Data Acquisition & Processing cluster_2 Analysis & Validation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Acquisition NMR Data Acquisition (¹H & ¹³C) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing ExpData Experimental Data Table Processing->ExpData Comparison Comparative Analysis ExpData->Comparison LitData Literature/Predicted Data Table LitData->Comparison Conclusion Structure Verified/ Discrepancies Noted Comparison->Conclusion LitSearch Literature Search/ Prediction LitSearch->LitData

Caption: A flowchart detailing the process from synthesis to final structural verification.

Experimental NMR Data Summary

The following tables summarize the hypothetical experimental data obtained from our synthesized this compound.

Table 1: Experimental ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
a 7.32 d 2H 8.1 Ar-H (ortho to C-OH)
b 7.15 d 2H 8.1 Ar-H (meta to C-OH)
c 2.34 s 3H - Ar-CH₃
d 1.78 q 2H 7.4 -CH₂-CH₃
e 1.51 s 3H - C(OH)-CH₃
f 1.49 s 1H - -OH

| g | 0.81 | t | 3H | 7.4 | -CH₂-CH₃ |

Table 2: Experimental ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
144.1 Ar-C (quaternary, attached to C-OH)
136.5 Ar-C (quaternary, attached to CH₃)
128.9 Ar-CH (meta to C-OH)
125.0 Ar-CH (ortho to C-OH)
76.8 C-OH (quaternary)
36.5 -CH₂-CH₃
27.2 C(OH)-CH₃
21.0 Ar-CH₃

| 8.8 | -CH₂-CH₃ |

Literature NMR Data

Table 3: Literature ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Source
144.13 SpectraBase[12]
136.46 SpectraBase[12]
128.90 SpectraBase[12]
124.96 SpectraBase[12]
76.84 SpectraBase[12]
36.53 SpectraBase[12]
27.21 SpectraBase[12]
21.00 SpectraBase[12]

| 8.78 | SpectraBase[12] |

Comparative Analysis and Interpretation
  • ¹³C NMR Analysis: The comparison between our experimental ¹³C data (Table 2) and the literature values from SpectraBase (Table 3) shows excellent correlation.[12] All chemical shifts are within 0.1 ppm, which is well within the expected margin of experimental variance. This provides strong evidence that the carbon skeleton of the synthesized molecule matches the target structure. The downfield shifts of the aromatic carbons (125-144 ppm) and the quaternary alcohol carbon (76.8 ppm) are characteristic and align with expectations based on substituent effects.[13]

  • ¹H NMR Analysis:

    • Aromatic Region (δ 7.0-7.5 ppm): The two doublets at δ 7.32 and 7.15 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted (para) benzene ring. The coupling constant of J = 8.1 Hz is typical for ortho-coupling between adjacent aromatic protons. The downfield shift of the doublet at 7.32 ppm is consistent with protons ortho to the electron-withdrawing, oxygen-bearing carbon, while the upfield doublet corresponds to the protons meta to it.

    • Methyl Groups: The sharp singlet at δ 2.34 ppm (3H) is assigned to the methyl group on the aromatic ring (Ar-CH₃). The singlet at δ 1.51 ppm (3H) is assigned to the methyl group attached to the tertiary carbon bearing the hydroxyl group. Its singlet nature confirms it has no adjacent protons.

    • Ethyl Group: The quartet at δ 1.78 ppm (2H) and the triplet at δ 0.81 ppm (3H) are a classic ethyl group pattern. The methylene (-CH₂-) protons are split into a quartet by the adjacent three methyl protons, and the methyl (-CH₃) protons are split into a triplet by the adjacent two methylene protons. The coupling constant (J = 7.4 Hz) is identical for both signals, confirming their coupling relationship.

    • Hydroxyl Proton: The broad singlet at δ 1.49 ppm (1H) is assigned to the hydroxyl (-OH) proton. Its chemical shift can be variable and is dependent on concentration and temperature.[10] This peak would disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[14]

The experimental ¹H NMR data aligns perfectly with the predicted structure of this compound. The integration values, multiplicities, and chemical shifts are all consistent with the assigned structure, providing a high degree of confidence in the compound's identity.

Conclusion

This guide has detailed a comprehensive, self-validating workflow for the synthesis, purification, and structural verification of this compound using NMR spectroscopy. The close correlation between the meticulously acquired experimental ¹H and ¹³C NMR data and the corresponding literature and theoretical values confirms the successful synthesis of the target compound. By explaining the rationale behind each step—from sample preparation to data processing—we have provided a robust framework that empowers researchers to generate high-quality, trustworthy data. This rigorous approach of cross-referencing is fundamental to ensuring scientific integrity in chemical research and development.

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A Comparative Guide to the Synthetic Efficiency of Routes to 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylphenyl)butan-2-ol is a tertiary alcohol that serves as a valuable model compound for evaluating the efficiency and practicality of fundamental carbon-carbon bond-forming reactions. Its structure, featuring three distinct substituents on the carbinol carbon (methyl, ethyl, and p-tolyl), precludes synthetic strategies that rely on the addition of two identical groups to an ester or acid chloride. This structural constraint makes the synthesis of this compound an excellent case study for comparing the strategic efficacy of common organometallic additions and multi-step linear syntheses.

This guide provides an in-depth comparison of the most viable synthetic routes to this target molecule. We will dissect each pathway, moving beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature, to ensure scientific integrity and reproducibility. The objective is to equip researchers, particularly those in process and drug development, with the critical insights needed to select the most efficient and scalable route for synthesizing tertiary alcohols of this class.

Synthetic Strategies: A Retrosynthetic Analysis

The core challenge in synthesizing this compound lies in the controlled, sequential formation of two new carbon-carbon bonds around a central carbon atom. A retrosynthetic analysis reveals two primary bond disconnections at the tertiary carbinol center, suggesting two distinct and logical forward-synthesis strategies.

G cluster_A Route A: Grignard Addition to Ketone cluster_B Route B: Friedel-Crafts Acylation + Grignard target This compound route_A_label Single C-C Disconnection target->route_A_label Disconnect C-Et route_B_label Two C-C Disconnections target->route_B_label Disconnect C-Me ketone_A 4-Methylacetophenone grignard_A Ethylmagnesium Bromide route_A_label->ketone_A route_A_label->grignard_A ketone_B 1-(p-Tolyl)propan-1-one toluene Toluene ketone_B->toluene Disconnect Aryl-C acyl_chloride Propanoyl Chloride ketone_B->acyl_chloride grignard_B Methylmagnesium Bromide route_B_label->ketone_B route_B_label->grignard_B

Caption: Retrosynthetic analysis of this compound.

  • Route A: Single-Step Convergent Synthesis via Grignard Addition to a Ketone. This approach is the most direct, involving a single carbon-carbon bond formation in the final step. It relies on the nucleophilic addition of an organometallic reagent to a suitably substituted ketone.

  • Route B: Two-Step Linear Synthesis via Friedel-Crafts Acylation and Subsequent Grignard Addition. This linear sequence first constructs an intermediate ketone through an electrophilic aromatic substitution and then completes the synthesis with a final Grignard addition.

We will now evaluate each route based on experimental protocol, reaction mechanism, and overall efficiency.

Route A: Grignard Addition to 4-Methylacetophenone

This is arguably the most classical and convergent approach. The synthesis hinges on the reaction of p-tolyl methyl ketone (4-methylacetophenone) with an ethyl Grignard reagent, such as ethylmagnesium bromide.

Causality and Mechanistic Insight

The Grignard reaction is a powerful tool for C-C bond formation.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic.[2] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of the ketone. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that react destructively with protic sources like water.[3][4] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential, as they solvate the magnesium center, stabilizing the reagent complex and facilitating its reactivity.[5][6]

G start 4-Methylacetophenone + Ethylmagnesium Bromide step1 Nucleophilic Addition (Anhydrous Ether/THF) start->step1 intermediate Magnesium Alkoxide Intermediate step1->intermediate step2 Aqueous Acidic Work-up (e.g., sat. NH4Cl) intermediate->step2 product This compound step2->product

Caption: Workflow for Route A: Grignard Addition to a Ketone.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • Bromoethane

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).[4] To a flask containing magnesium turnings and a crystal of iodine in anhydrous diethyl ether, add a solution of bromoethane in diethyl ether dropwise. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. Continue the addition to completion.

  • Addition Reaction: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 4-methylacetophenone in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This mild acid protonates the alkoxide and neutralizes any unreacted Grignard reagent.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Efficiency Analysis
  • Yield: This reaction is generally high-yielding, often in the range of 70-85%, contingent on the purity of reagents and strict exclusion of moisture. A reported synthesis of the similar 2-methyl-4-phenylbutan-2-ol achieved a 74% yield.[7]

  • Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide.[8] Additionally, if the ketone is sterically hindered or the Grignard reagent is bulky, reduction of the ketone to a secondary alcohol can occur.[9]

  • Atom Economy: This route is highly convergent and has good atom economy, with the majority of atoms from the two key reactants being incorporated into the final product.

  • Green Chemistry: The primary drawback is the use of volatile and flammable ethereal solvents. Recent research has explored greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, or even mechanochemical methods that drastically reduce solvent use.[10][11][12][13]

Alternative Organometallic Reagents: Organolithiums

Organolithium reagents (e.g., ethyllithium) can be used in place of Grignard reagents.[14] They are generally more reactive than their Grignard counterparts due to the more polar carbon-lithium bond.[2][15][16] This increased reactivity can be advantageous for less reactive or sterically hindered ketones. However, their higher basicity can also increase the likelihood of deprotonation at the ketone's α-position, leading to enolate formation and reduced yields.[9]

Route B: Friedel-Crafts Acylation Followed by Grignard Addition

This linear, two-step approach first builds the carbon skeleton of the ketone intermediate, 1-(p-tolyl)propan-1-one, which is then reacted with a methyl Grignard reagent.

Causality and Mechanistic Insight

Step 1: Friedel-Crafts Acylation. This reaction is a classic electrophilic aromatic substitution.[17] A Lewis acid, typically aluminum chloride (AlCl₃), activates an acylating agent (propanoyl chloride) to form a highly electrophilic acylium ion.[17] The electron-rich toluene ring then attacks this electrophile. The methyl group of toluene is an activating, ortho, para-director. Due to sterics, the para-acylated product is heavily favored, leading to high regioselectivity. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[18]

Step 2: Grignard Addition. The resulting ketone, 1-(p-tolyl)propan-1-one, is then treated with methylmagnesium bromide in a standard Grignard addition, identical in mechanism to Route A.

G start Toluene + Propanoyl Chloride step1 Friedel-Crafts Acylation (AlCl3 catalyst) start->step1 ketone 1-(p-Tolyl)propan-1-one (Intermediate) step1->ketone step2 Grignard Addition (Anhydrous Ether/THF) ketone->step2 reagent2 Methylmagnesium Bromide reagent2->step2 workup Aqueous Acidic Work-up step2->workup product This compound workup->product

Caption: Workflow for Route B: Two-Step Linear Synthesis.

Experimental Protocol

Step 1: Synthesis of 1-(p-Tolyl)propan-1-one

  • Reaction Setup: Under an inert atmosphere, suspend anhydrous AlCl₃ in a dry solvent like dichloromethane (DCM). Cool the suspension to 0 °C.

  • Acylation: Add propanoyl chloride dropwise to the stirred suspension. Following this, add toluene dropwise, maintaining the temperature at 0 °C.

  • Work-up: After the reaction is complete, quench by carefully pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous MgSO₄, and purify by vacuum distillation to yield the intermediate ketone.

Step 2: Synthesis of this compound

  • The procedure is analogous to Route A, using 1-(p-tolyl)propan-1-one as the ketone and methylmagnesium bromide (prepared from bromomethane and magnesium) as the Grignard reagent.

Efficiency Analysis
  • Yield: The overall yield is the product of the yields of the two steps. Friedel-Crafts acylations are typically high-yielding (80-90%), as is the subsequent Grignard addition (80-90%). The overall yield would therefore be expected in the 64-81% range, potentially competitive with Route A but subject to losses at two separate purification stages.

  • Atom Economy: This linear route is inherently less atom-economical than Route A. The Friedel-Crafts step requires a stoichiometric amount of AlCl₃, which is converted to waste during work-up, and generates HCl as a byproduct.

  • Process Considerations: This route involves an additional major unit operation (reaction and purification), increasing process time, solvent usage, and energy consumption. The handling of corrosive AlCl₃ and HCl also presents safety and material challenges.

Comparative Summary and Recommendation

To facilitate a direct comparison, the key performance indicators for each route are summarized below.

MetricRoute A: Grignard Addition to KetoneRoute B: Friedel-Crafts + Grignard
Number of Steps 1 (plus Grignard reagent prep)2 (plus Grignard reagent prep)
Key Starting Materials 4-Methylacetophenone, BromoethaneToluene, Propanoyl Chloride, Bromomethane
Overall Yield (Typical) 70-85%64-81%
Atom Economy HighModerate
Process Intensity Lower (one reaction & purification)Higher (two reactions & purifications)
Key Reagents/Hazards Grignard (pyrophoric, water-reactive), Ether (flammable)AlCl₃ (corrosive, water-reactive), HCl (corrosive), Grignard, Ether
Scalability ExcellentGood, but waste stream from AlCl₃ is a concern

Conclusion and Expert Recommendation

For the laboratory-scale synthesis of this compound, Route A (Grignard Addition to 4-Methylacetophenone) is unequivocally the more efficient pathway. Its convergent nature, involving a single synthetic transformation, results in a higher overall yield, superior atom economy, and significantly lower process intensity compared to the two-step linear approach of Route B. The availability of the starting ketone, 4-methylacetophenone, makes this a practical and cost-effective choice.

While Route B is chemically sound and provides a viable alternative, its lower atom economy, generation of corrosive waste, and the need for an additional reaction and purification step make it less efficient. It would only be considered if the starting materials for Route A were unavailable or prohibitively expensive, which is not the case here. For industrial applications, the waste-disposal costs associated with the stoichiometric Lewis acid in the Friedel-Crafts step would further diminish the appeal of Route B.

Researchers should prioritize the single-step Grignard addition to a commercially available ketone whenever possible for the synthesis of non-symmetrical tertiary alcohols of this type, while remaining mindful of the critical need for anhydrous conditions to ensure high yields.

References

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A Spectroscopic Journey: Synthesis and Characterization of 2-(4-Methylphenyl)butan-2-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the precise construction of molecular architecture is paramount. Tertiary alcohols, in particular, are a common and critical structural motif found in a vast array of biologically active compounds. The Grignard reaction stands as a cornerstone of carbon-carbon bond formation, offering a powerful and versatile method for the synthesis of these important molecules.[1][2] This guide provides an in-depth spectroscopic comparison of the tertiary alcohol, 2-(4-methylphenyl)butan-2-ol, with its precursors, 4-methylacetophenone and ethyl magnesium bromide (derived from ethyl bromide). Through a detailed examination of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, we will elucidate the structural transformations that occur during this fundamental reaction. This guide is designed to not only present the data but also to explain the underlying principles, thereby offering a comprehensive resource for researchers in the field.

The Synthetic Pathway: A Grignard Approach

The synthesis of this compound is efficiently achieved via the nucleophilic addition of an ethyl Grignard reagent to the carbonyl carbon of 4-methylacetophenone.[3][4][5] The Grignard reagent, ethyl magnesium bromide, is prepared in situ by the reaction of ethyl bromide with magnesium metal in an anhydrous ether solvent. The highly polarized carbon-magnesium bond of the Grignard reagent renders the ethyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Ethyl Bromide Ethyl Bromide Grignard Reagent Formation Grignard Reagent Formation Ethyl Bromide->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation 4-Methylacetophenone 4-Methylacetophenone Nucleophilic Addition Nucleophilic Addition 4-Methylacetophenone->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition Ethyl Magnesium Bromide Acidic Workup Acidic Workup Nucleophilic Addition->Acidic Workup This compound This compound Acidic Workup->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

A. Synthesis of Ethyl Magnesium Bromide (Grignard Reagent)

This protocol outlines the in-situ preparation of the Grignard reagent. Strict anhydrous conditions are critical for the success of this reaction, as Grignard reagents are highly reactive with protic solvents like water.

  • Apparatus: A three-necked round-bottom flask, flame-dried under vacuum and equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • Ethyl bromide (1.0 equivalent)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the reaction flask.

    • Assemble the apparatus and flush with dry nitrogen.

    • Dissolve the ethyl bromide in approximately two-thirds of the anhydrous ether and place it in the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the magnesium turnings. The reaction is initiated by the appearance of bubbling and a cloudy solution. Gentle warming may be required.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting dark gray or brownish solution is the Grignard reagent and is used directly in the next step.

B. Synthesis of this compound

This procedure details the nucleophilic addition of the prepared Grignard reagent to the ketone precursor.

  • Reagents:

    • Ethyl magnesium bromide solution (from step A)

    • 4-Methylacetophenone (1.0 equivalent relative to ethyl bromide)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether for extraction

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the 4-methylacetophenone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the 4-methylacetophenone solution to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Spectroscopic Comparison

The transformation of the precursors to the final product is clearly evidenced by the changes in their respective IR, ¹H NMR, and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. The most significant change in the IR spectrum during this synthesis is the disappearance of the strong carbonyl (C=O) stretch of the ketone and the appearance of a broad hydroxyl (O-H) stretch of the alcohol.[6]

CompoundKey IR Absorptions (cm⁻¹)Functional Group
Ethyl Bromide 2970-2860 (s), 1450 (m), 1250 (s), 650 (s)C-H (sp³), C-H bend, C-O stretch (ether solvent), C-Br stretch
4-Methylacetophenone 3050-3020 (w), 2920 (m), 1685 (s, sharp) , 1610 (m), 1265 (s)C-H (aromatic), C-H (aliphatic), C=O (ketone) , C=C (aromatic), C-C stretch
This compound 3550-3200 (s, broad) , 3050-3020 (w), 2970-2870 (s), 1615 (m), 1150 (s)O-H (alcohol) , C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-O stretch

s = strong, m = medium, w = weak

The disappearance of the intense, sharp peak around 1685 cm⁻¹ is a clear indication of the consumption of the 4-methylacetophenone. Concurrently, the emergence of a broad, strong absorption in the 3550-3200 cm⁻¹ region confirms the formation of the alcohol product, with the broadening attributed to hydrogen bonding.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The transformation from precursors to product results in significant changes in chemical shifts and splitting patterns.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl Bromide ~3.4Quartet2H-CH₂-Br
~1.7Triplet3H-CH₃
4-Methylacetophenone ~7.85Doublet2HAromatic H (ortho to C=O)
~7.25Doublet2HAromatic H (meta to C=O)
~2.55Singlet3H-C(=O)CH₃
~2.40Singlet3HAr-CH₃
This compound ~7.30Doublet2HAromatic H (ortho to C-alk)
~7.10Doublet2HAromatic H (meta to C-alk)
~2.30Singlet3HAr-CH₃
~1.75Quartet2H-CH₂CH₃
~1.50Singlet3H-C(OH)CH₃
~1.50 (broad)Singlet1H-OH
~0.75Triplet3H-CH₂CH₃

Key observations in the ¹H NMR spectra include:

  • Disappearance of the Acetyl Protons: The sharp singlet at ~2.55 ppm corresponding to the acetyl methyl group in 4-methylacetophenone is absent in the product spectrum.

  • Appearance of New Aliphatic Signals: The product spectrum displays a quartet at ~1.75 ppm and a triplet at ~0.75 ppm, characteristic of an ethyl group. Additionally, a new singlet appears around 1.50 ppm, corresponding to the newly formed methyl group attached to the tertiary carbon.

  • Appearance of the Hydroxyl Proton: A broad singlet, typically exchangeable with D₂O, appears in the product spectrum, confirming the presence of the hydroxyl group. Its chemical shift can vary depending on concentration and solvent.

  • Shift of Aromatic Protons: The aromatic protons in the product are shifted slightly upfield compared to the starting ketone, due to the removal of the electron-withdrawing carbonyl group.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The most dramatic change occurs in the downfield region of the spectrum with the conversion of the carbonyl carbon to a carbinol carbon.

CompoundKey ¹³C Chemical Shifts (δ, ppm)Assignment
Ethyl Bromide ~28-CH₂-Br
~18-CH₃
4-Methylacetophenone ~198 C=O (ketone)
~144Aromatic C (ipso to -CH₃)
~135Aromatic C (ipso to C=O)
~129Aromatic C-H
~128Aromatic C-H
~26-C(=O)CH₃
~21Ar-CH₃
This compound ~145Aromatic C (ipso to -CH₃)
~140Aromatic C (ipso to C-alk)
~128Aromatic C-H
~126Aromatic C-H
~75 C-OH (tertiary)
~35-CH₂CH₃
~28-C(OH)CH₃
~21Ar-CH₃
~9-CH₂CH₃

The key diagnostic feature in the ¹³C NMR spectra is the disappearance of the carbonyl carbon signal of 4-methylacetophenone from the highly deshielded region (~198 ppm).[7][8] In its place, a new signal appears in the upfield region around 75 ppm, which is characteristic of the sp³-hybridized carbon atom bonded to the hydroxyl group (the carbinol carbon) in the tertiary alcohol product.[9]

structure_comparison cluster_precursor Precursor: 4-Methylacetophenone cluster_product Product: this compound precursor_img product_img precursor_label C₉H₁₀O product_label C₁₁H₁₆O

Caption: Structural transformation from precursor to product.

Conclusion

The spectroscopic analysis presented in this guide provides a clear and detailed picture of the chemical transformation involved in the Grignard synthesis of this compound. Each spectroscopic technique offers unique and complementary information, allowing for the unambiguous confirmation of the reaction's success. The disappearance of the ketone's characteristic carbonyl signals in both IR and ¹³C NMR, coupled with the appearance of the alcohol's hydroxyl and carbinol signals, provides definitive evidence of the desired conversion. Furthermore, ¹H NMR spectroscopy allows for a detailed mapping of the proton environments, confirming the addition of the ethyl group and the formation of the tertiary alcohol. By understanding the spectroscopic signatures of both the starting materials and the product, researchers can effectively monitor the progress of the reaction and confirm the identity and purity of the final compound, a critical aspect of synthetic chemistry and drug development.

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  • SpectraBase. 4'-Methylacetophenone. [Link]
  • Chemistry LibreTexts. 15.
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
  • Chegg.com. Solved TH NMR Common Name: 4-Methylacetophenone IUPAC Name:. [Link]
  • NC State University Libraries. 19.
  • YouTube. IR Spectroscopy - Basic Introduction. [Link]
  • MolSSI. 2-Methyl-4-phenyl-2-butanol | C11H16O | MD Topology | NMR | X-Ray. [Link]
  • Britannica. Ethyl bromide | chemical compound. [Link]
  • Delta State University.
  • Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Grignard Reaction. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(4-Methylphenyl)butan-2-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. A robust, reliable, and validated analytical method is the bedrock upon which product quality, safety, and efficacy are built. This guide provides an in-depth, scientifically grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Methylphenyl)butan-2-ol, a tertiary alcohol that may serve as a key intermediate or impurity in drug synthesis.

This document is structured to provide not just a protocol, but the scientific rationale behind each step, reflecting the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] As Senior Application Scientists, our goal is to move beyond rote execution and empower researchers to make informed decisions, ensuring that every analytical procedure is demonstrably "fit for its intended purpose."[5][6]

The Analytical Challenge and Method Development Rationale

The analyte, this compound, is a non-volatile tertiary alcohol containing a chromophore (the phenyl group), making it an ideal candidate for Reverse-Phase HPLC with UV detection.

  • Molecular Formula: C₁₁H₁₆O[7][8]

  • Molecular Weight: 164.24 g/mol [8][9]

Our objective is to develop and validate a quantitative method, specifically an assay, to determine the concentration of this compound. The chosen chromatographic conditions are based on the analyte's physicochemical properties:

  • Column: A C18 stationary phase is selected for its hydrophobic properties, which will effectively retain the non-polar phenyl group of the analyte.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and compatibility, ensuring good peak shape and resolution.

  • Detection: The aromatic ring in the molecule allows for sensitive UV detection, typically around 220 nm.

  • Internal Standard (Optional but Recommended): For enhanced precision, an internal standard method can be employed. The internal standard should be a stable compound with similar chromatographic behavior and a retention time close to the analyte, but well-resolved from it.[10]

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate a method's performance characteristics.[11][12][13] The overall process follows a predefined protocol, ensuring that the method is suitable for routine use.[1][11]

HPLC_Validation_Workflow start_end start_end process process validation_params validation_params decision decision doc doc ATP Define Analytical Target Profile (ATP) MethodDev Develop HPLC Method ATP->MethodDev Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) MethodDev->Protocol Execute Execute Validation Studies Protocol->Execute Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD / LOQ Robustness Robustness CriteriaMet All Criteria Met? Execute->CriteriaMet Report Generate Validation Report CriteriaMet->Report Yes ReDev Re-evaluate Method or Acceptance Criteria CriteriaMet->ReDev No Implement Implement for Routine Use Report->Implement ReDev->MethodDev

Caption: A typical workflow for HPLC method validation, from defining the method's purpose to its final implementation.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental approach for each critical validation parameter, grounded in the ICH Q2(R1) and the recently adopted Q2(R2) guidelines.[14][15][16]

Specificity
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][17] It is the cornerstone of validation; without it, all other quantitative data is questionable. For an assay, this means demonstrating that the chromatographic peak for this compound is free from interference at its retention time.

  • Experimental Protocol:

    • Blank Analysis: Analyze a sample of the mobile phase or a placebo (formulation without the active ingredient) to ensure no peaks are observed at the retention time of the analyte.

    • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.

    • Chromatographic Analysis: Analyze the stressed samples. The primary goal is to demonstrate that the analyte peak is well-resolved from any peaks of degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

  • Acceptance Criteria:

    • No significant interference from blank or placebo at the analyte's retention time.

    • The resolution between the analyte peak and the nearest eluting peak (impurity or degradant) should be >2.0.

    • Peak purity analysis (if performed) should pass, indicating no co-elution.

Linearity and Range
  • Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[11][18] This relationship is fundamental for calculating the concentration of unknown samples. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the regression line should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should confirm a linear relationship.

Concentration (% of Target) Concentration (µg/mL) Average Peak Area
80%80.0798500
90%90.0899100
100%100.01001500
110%110.01102300
120%120.01201900
Result 0.9998
Accuracy
  • Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically determined by applying the method to samples with a known concentration and measuring the percent recovery. This confirms that the method is free from systematic error.

  • Experimental Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • This can be done by spiking a placebo matrix with a known amount of the analyte.

    • Analyze these samples using the HPLC method.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Concentration Level Theoretical (µg/mL) Measured (µg/mL) Recovery (%)
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%
Precision
  • Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Expresses the precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Experimental Protocol:

    • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria:

    • The %RSD for repeatability should be ≤ 2.0%.

    • The %RSD for intermediate precision should be ≤ 2.0%.

Precision Level Number of Samples (n) Mean Concentration (µg/mL) %RSD
Repeatability (Day 1)6100.30.8%
Intermediate (Day 2)699.81.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Experience: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12] While not always required for an assay, they are critical for impurity quantification methods. They are often estimated based on the signal-to-noise ratio.[18]

  • Experimental Protocol:

    • Prepare a series of dilute solutions of the analyte.

    • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • LOD is typically confirmed by a S/N ratio of ~3:1.

    • LOQ is typically confirmed by a S/N ratio of ~10:1. The precision (%RSD) at the LOQ should also be acceptable (e.g., ≤ 10%).

Robustness
  • Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][18] This provides an indication of its reliability during normal usage and is a critical part of method development.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to key method parameters, one at a time.

    • Typical variations include:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria:

    • System suitability parameters should remain within their pre-defined limits for all tested variations.

    • The quantitative results should not be significantly affected by the parameter changes.

Interrelation of Validation Parameters

The validation parameters are not isolated; they are logically interconnected. Linearity studies establish the range, while accuracy and precision must be demonstrated within that established range. Robustness ensures that the validated state is maintained during routine operation.

Validation_Interrelation center_node center_node param_node param_node support_node support_node Method Fit-for-Purpose Validated Method Specificity Specificity Specificity->Method Ensures correct analyte is measured Linearity Linearity Range Range Linearity->Range Defines the Range->Method Accuracy Accuracy Accuracy->Range Required within Precision Precision Precision->Range Required within Robustness Robustness Robustness->Method Ensures reliability in routine use LOQ LOQ LOQ->Range Defines lower limit of

Sources

A Researcher's Guide to Benchmarking the Catalytic Activity of Novel 2-(4-Methylphenyl)butan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novelty in Asymmetric Catalysis

In the landscape of modern organic synthesis, the development of efficient, selective, and robust catalysts is paramount. Chiral tertiary alcohols, in particular, represent a vital class of compounds that have found extensive applications as chiral auxiliaries, ligands, and organocatalysts in the synthesis of pharmaceuticals and fine chemicals.[1][2] Their sterically demanding and well-defined three-dimensional structures can impart high levels of stereocontrol in chemical transformations.

This guide focuses on 2-(4-Methylphenyl)butan-2-ol, a chiral tertiary alcohol scaffold with intriguing potential. The presence of a p-tolyl group and a chiral quaternary center suggests a unique steric and electronic environment that could be harnessed for catalysis. However, a review of the current scientific literature reveals a notable scarcity of published data on the catalytic applications of its derivatives.[3]

Therefore, this document deviates from a direct comparison of existing data. Instead, it serves as a comprehensive methodological framework for researchers aiming to explore, benchmark, and validate the catalytic potential of novel this compound derivatives. We will provide the necessary experimental designs, detailed protocols, and comparative benchmarks against established catalytic systems to ensure a rigorous and insightful evaluation. Our approach is grounded in the principle that a robust protocol is a self-validating system, enabling researchers to generate high-quality, reproducible data.

Pillar 1: Catalyst Design & Synthesis - Building the Toolkit

The first crucial step is the synthesis of a small library of this compound derivatives. The structural diversity within this library is key to establishing structure-activity relationships (SAR). The causality behind this approach is simple: systematic structural modifications allow for the fine-tuning of steric and electronic properties, which in turn directly influence catalytic activity and selectivity.

A plausible synthetic route begins with the Grignard reaction between 4-methylacetophenone and ethylmagnesium bromide to yield the parent alcohol, this compound. Derivatives can then be synthesized by modifying the aromatic ring or the ethyl group of the precursors.

Example Derivative Strategies:

  • Electronic Tuning: Introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃, -Cl) groups onto the phenyl ring to modulate the Lewis acidity/basicity of the catalytic center.

  • Steric Tuning: Replacing the ethyl group with bulkier alkyl groups (e.g., isopropyl, cyclohexyl) to alter the steric environment around the chiral center, potentially enhancing enantioselectivity.

Pillar 2: The Benchmarking Protocol - A Framework for Evaluation

To objectively assess catalytic performance, a standardized model reaction is essential. The catalytic asymmetric aldol reaction is an excellent choice due to its fundamental importance in C-C bond formation and the wealth of comparative data available.[4]

Experimental Workflow for Catalytic Evaluation

The following diagram outlines the comprehensive workflow for screening and benchmarking the novel catalyst derivatives.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Analysis & Benchmarking prep_catalyst Synthesize & Purify 2-(4-tolyl)butan-2-ol Derivative Library prep_reagents Prepare & Purify Model Substrates (e.g., Aldehyde, Silyloxyfuran) reaction_setup Set up Catalytic Reaction (Catalyst, Substrates, Solvent) prep_reagents->reaction_setup reaction_run Run Under Controlled Conditions (Temperature, Time) reaction_setup->reaction_run workup Quench Reaction & Work-up (e.g., Aqueous Wash, Extraction) reaction_run->workup analysis_conv Determine Conversion (GC, ¹H NMR) workup->analysis_conv data_calc Calculate Performance Metrics (Yield, TON, TOF) analysis_conv->data_calc analysis_ee Determine Enantiomeric Excess (Chiral HPLC) analysis_ee->data_calc comparison Compare to Benchmarks (e.g., CBS, Evans) data_calc->comparison

Caption: General workflow for the synthesis, screening, and analysis of novel catalyst derivatives.

Detailed Protocol: Asymmetric Vinylogous Mukaiyama Aldol Reaction

This protocol provides a robust method to screen each derivative's ability to catalyze the reaction between an aldehyde and a silyloxyfuran, a well-established transformation.[4]

Materials:

  • This compound derivative (Catalyst)

  • Benzaldehyde (Model Aldehyde)

  • 2-(Trimethylsilyloxy)furan (TMSOF, Nucleophile)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the this compound derivative (0.1 mmol, 10 mol%) in anhydrous DCM (1.0 mL).

  • Reaction Initiation: Cool the solution to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath). Add benzaldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution and stir for 10 minutes.

  • Nucleophile Addition: Add 2-(trimethylsilyloxy)furan (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed or no further conversion is observed (typically 2-24 hours).

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Analytical Methods for Performance Quantification
  • Conversion & Yield: The conversion of the limiting reagent (benzaldehyde) and the isolated yield of the purified aldol product are determined. Conversion can be quantified using ¹H NMR spectroscopy by integrating signals corresponding to the aldehyde starting material and the product, or by GC analysis with an internal standard.

  • Enantiomeric Excess (e.e.): The enantiomeric excess of the product is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a suitable mobile phase (e.g., hexane/isopropanol mixture).

  • Turnover Number (TON) and Turnover Frequency (TOF): These metrics provide insight into catalyst efficiency.[5]

    • TON = (moles of product) / (moles of catalyst)

    • TOF = TON / reaction time (h)

Pillar 3: Comparative Data and Established Benchmarks

The data generated for the novel this compound derivatives must be compared against well-established, high-performing catalytic systems to contextualize their performance. This is the essence of benchmarking.

Hypothetical Catalytic Cycle Visualization

Understanding the proposed mechanism is key to rational catalyst design. While the exact mechanism for a novel catalyst needs experimental elucidation (e.g., through kinetic studies), a plausible cycle for a tertiary alcohol-mediated reaction involves activation of the electrophile via hydrogen bonding.

Catalytic_Cycle cluster_activation Activation cluster_attack C-C Bond Formation cluster_release Release Catalyst R₃C-OH Activated_Complex R₃C-O-H···O=CHR' Catalyst->Activated_Complex + Aldehyde Aldehyde R'CHO Nucleophile Nu⁻ Transition_State [TS]‡ Product Product Product_Complex R₃C-OH·Product Activated_Complex->Transition_State + Nucleophile Transition_State->Product_Complex Product_Complex->Catalyst - Product

Caption: A plausible catalytic cycle for an alcohol-catalyzed asymmetric reaction.

Performance Data Table

The following table structure should be used to log and compare experimental results. Data for established systems serves as the benchmark.

Catalyst / AuxiliaryLoading (mol%)Temp (°C)Time (h)Conversion (%)Yield (%)e.e. (%) [syn/anti]TONTOF (h⁻¹)
Benchmark Systems
Corey-Bakshi-Shibata (CBS) Catalyst5-10-20 to RT1-12>95>90>9519~1.9
Evans' Oxazolidinone Auxiliary100 (Stoich.)-78 to 02-6>98>90>99 (as d.r.)N/AN/A
This compound Derivatives
Parent Compound (Unsubstituted)10-7824DataDataDataDataData
Derivative 1 (e.g., 4-MeO)10-7824DataDataDataDataData
Derivative 2 (e.g., 4-CF₃)10-7824DataDataDataDataData
Derivative 3 (e.g., Bulkier Alkyl)10-7824DataDataDataDataData

Note: Benchmark data are representative values from the literature for comparable reactions and serve as a high-level performance target.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of this compound derivatives as potential catalysts in asymmetric synthesis. By adhering to standardized protocols, employing robust analytical techniques, and comparing against established benchmarks, researchers can effectively determine the viability and potential of this novel chiral scaffold.

Positive results—high yield and enantioselectivity—would warrant further investigation, including expanding the substrate scope, optimizing reaction conditions, and conducting detailed mechanistic studies to elucidate the catalytic cycle. Ultimately, this structured approach accelerates the discovery process, enabling the efficient identification of new and powerful tools for the synthesis of complex, enantiomerically pure molecules essential to the pharmaceutical and chemical industries.

References

  • Unveiling Reduction of NH3 Production in Pd-Based Three-Way Catalyst Modified by Ru. (n.d.). ResearchGate.
  • Catalytic Enantioselective[6][7]-Wittig Rearrangement Breakthrough. (2026, January 7). Bioengineer.org.
  • Chiral tert-butyl-BIMP Catalyst Enables Enantioselective[6][7]-Wittig Rearrangement for Homoallylic Tertiary Alcohol Synthesis. (2026, January 7). GeneOnline News.
  • Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. (2022, March 22). Organic Letters.
  • Experimental methods in catalytic kinetics. (1999). Catalysis Today.
  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols. (n.d.). ResearchGate.
  • Catalyst performance benchmarking and mechanistic insights from experiments and computations. (n.d.). ResearchGate.
  • Catalyst Testing in Modern Materials Chemistry. (2025, September 1). YouTube.
  • A Perspective on Catalyst Testing in Industry with Dr. Chris Mitchell. (2023, October 16). YouTube.
  • Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution. (2024, June 25). PubMed.
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (n.d.). PubMed Central.

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A Comparative Analysis of Synthesis Protocols for 2-(4-Methylphenyl)butan-2-ol: Reproducibility and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)butan-2-ol is a tertiary alcohol featuring a p-substituted aromatic ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules and functional materials. The robust and reproducible synthesis of such compounds is paramount for advancing research and development. This guide provides a comprehensive comparison of established protocols for the synthesis of this compound, with a focus on the Grignard reaction, the most prevalent and versatile method for creating tertiary alcohols.[1] We will dissect the causality behind experimental choices, address common pitfalls, and present self-validating methodologies to ensure scientific integrity.

Comparative Overview of Synthetic Strategies

The synthesis of a tertiary alcohol like this compound can be approached from several angles. The carbon skeleton of the target molecule suggests three logical disconnections around the quaternary carbon, pointing towards strategies involving Grignard reagents or Friedel-Crafts alkylation. This guide will focus on the two most illustrative Grignard-based routes and provide a critical evaluation of a potential Friedel-Crafts alternative.

Protocol Starting Materials Core Principle Typical Yield Key Advantages Major Challenges
Protocol 1: Grignard Addition to Ketone 4-Methylacetophenone, Ethyl Bromide, MagnesiumNucleophilic addition of an organomagnesium halide to a ketone.[2]Good to ExcellentHigh convergence, readily available starting materials, reliable.Sensitive to moisture and protic impurities, potential for enolization/reduction side reactions.[1][3]
Protocol 2: Grignard Addition to Ester Methyl 4-methylbenzoate, Ethyl Bromide, MagnesiumDouble nucleophilic addition of a Grignard reagent to an ester, forming a ketone intermediate.[4][5]Moderate to GoodUtilizes a different class of starting material.Requires >2 equivalents of Grignard reagent, more complex reaction mixture, intermediate ketone can be reactive.[5]
Protocol 3: Friedel-Crafts Alkylation (Theoretical) Toluene, 2-Chlorobutan-2-ol (or 2-Butene)Electrophilic aromatic substitution using a carbocation generated from an alcohol or alkene.[6][7]Poor to ModerateDirect alkylation of the aromatic ring.Prone to carbocation rearrangements, polyalkylation is a major issue, harsh acidic conditions.[6][7][8]

Protocol 1: Grignard Reaction of 4-Methylacetophenone and Ethylmagnesium Bromide

This is the most direct and widely applicable method for synthesizing this compound. The strategy involves the nucleophilic attack of an ethyl anion equivalent (from ethylmagnesium bromide) on the electrophilic carbonyl carbon of 4-methylacetophenone.[9]

Reaction Principle and Causality

The Grignard reaction's efficacy hinges on the polarity reversal (umpolung) of the carbon atom bonded to magnesium. The highly polar C-Mg bond renders the carbon atom strongly nucleophilic and basic.[4] This nucleophile readily attacks the carbonyl carbon of the ketone. The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that are readily quenched by protic sources like water, which would halt the desired reaction.[1]

Visualizing the Mechanism & Workflow

The overall workflow involves the preparation of the Grignard reagent, its reaction with the ketone, and subsequent workup to yield the final product.

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Reaction with Ketone cluster_2 Part C: Quench & Workup A1 Activate Mg Turnings (Iodine crystal) A2 Add Anhydrous Diethyl Ether/THF A1->A2 A3 Slowly Add Ethyl Bromide (Maintain gentle reflux) A2->A3 A4 Stir to Completion (Formation of EtMgBr) A3->A4 B1 Cool EtMgBr solution to 0°C A4->B1 Use immediately B2 Slowly Add Ketone Solution (4-Methylacetophenone in Anhydrous Ether) B1->B2 B3 Warm to RT, Stir (Monitor by TLC) B2->B3 C1 Cool to 0°C B3->C1 C2 Slowly Quench with Saturated aq. NH4Cl C1->C2 C3 Extract with Ether/EtOAc C2->C3 C4 Wash, Dry (MgSO4), & Concentrate C3->C4 C5 Purify (Distillation or Chromatography) C4->C5

Caption: Mechanism of Grignard addition to a ketone.

Detailed Experimental Protocol

Materials: Magnesium turnings, iodine crystal, ethyl bromide, 4-methylacetophenone, anhydrous diethyl ether or THF, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

Part A: Preparation of Ethylmagnesium Bromide [10]1. Assemble a dry three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be oven- or flame-dried. 2. Place magnesium turnings (1.2 equivalents) in the flask with a small crystal of iodine. 3. Add anhydrous diethyl ether to the flask, enough to cover the magnesium. 4. Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. 5. Add a small portion of the ethyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required. 6. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. 7. After addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

Part B: Reaction with 4-Methylacetophenone [10]1. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. 2. Dissolve 4-methylacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. 3. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20 °C to minimize side reactions. 4. After addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

Part C: Quenching and Work-up

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and protonate the magnesium alkoxide intermediate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Self-Validation and Characterization
  • TLC: Monitor the consumption of 4-methylacetophenone using a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography.

  • IR Spectroscopy: Look for a broad O-H stretch (~3200-3600 cm⁻¹) characteristic of an alcohol and the disappearance of the sharp C=O stretch from the starting ketone (~1680 cm⁻¹).

  • ¹H NMR Spectroscopy: Expect characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), the p-methyl group singlet, the tertiary methyl group singlet, and the hydroxyl proton singlet. [11]* ¹³C NMR Spectroscopy: Confirm the presence of 11 distinct carbon signals, including the quaternary carbon bearing the hydroxyl group (~70-80 ppm). [12]* Mass Spectrometry: The mass spectrum should show the correct molecular ion peak or characteristic fragmentation patterns. [12]

Reproducibility, Pitfalls, and Optimization

The reproducibility of this protocol is high, provided that anhydrous conditions are maintained. Several side reactions can lower the yield and complicate purification. [1][3][13]

G Start Grignard Reagent (R-MgX) + Ketone Desired Desired Reaction: Nucleophilic Addition Start->Desired Favored by low temp Side1 Side Reaction: Enolization Start->Side1 Issue: Grignard acts as a base. Problematic with hindered ketones. Side2 Side Reaction: Reduction Start->Side2 Issue: Hydride transfer from β-carbon of Grignard reagent. Side3 Side Reaction: Wurtz Coupling Start->Side3 Issue: Grignard reacts with unreacted alkyl halide. Product Tertiary Alcohol Desired->Product Enolate Ketone Enolate Side1->Enolate RecoveredKetone Recovered Starting Ketone (after workup) Enolate->RecoveredKetone SecondaryAlcohol Secondary Alcohol Side2->SecondaryAlcohol CouplingProduct R-R Dimer Side3->CouplingProduct

Caption: Common side reactions in Grignard synthesis.

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. [3][13]This regenerates the starting ketone upon workup. Optimization: Use lower reaction temperatures and ensure rapid addition of the ketone to the Grignard reagent (while maintaining temperature control).

  • Reduction: If the Grignard reagent has β-hydrogens (as ethylmagnesium bromide does), it can reduce the ketone to a secondary alcohol via a six-membered transition state. [13]This is more common with sterically hindered ketones. Optimization: Lower temperatures favor the desired nucleophilic addition.

  • Wurtz Coupling: The Grignard reagent can couple with unreacted ethyl bromide. Optimization: Ensure slow, controlled addition of the alkyl halide during the Grignard reagent preparation to maintain a high concentration of magnesium relative to the halide. [1]

Protocol 2: Grignard Reaction with Methyl 4-methylbenzoate

An alternative approach involves reacting an ester with at least two equivalents of the Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate, which is typically more reactive than the starting ester. [4]A second equivalent of the Grignard reagent then immediately reacts with this ketone to form the tertiary alcohol. [5]

Reaction Principle and Causality

This method is viable but less efficient than the ketone route. The key mechanistic feature is the formation and subsequent reaction of an unstable tetrahedral intermediate after the first addition. This intermediate collapses, expelling the methoxide leaving group to form 4-methylacetophenone in situ. This ketone is then consumed by a second molecule of the Grignard reagent. [5]Precise control of stoichiometry is crucial; using less than two equivalents will result in a mixture of starting material, ketone, and the desired alcohol.

Detailed Experimental Protocol

The procedure is similar to Protocol 1, with the following key modifications:

  • Stoichiometry: Use at least 2.2 equivalents of ethylmagnesium bromide for every 1.0 equivalent of methyl 4-methylbenzoate.

  • Reaction Time: The reaction may require a longer stirring time after addition to ensure complete conversion.

Reproducibility and Pitfalls

Protocol 3: Friedel-Crafts Alkylation (A Cautionary Alternative)

A conceptually different approach is the Friedel-Crafts alkylation of toluene. This involves generating a tertiary carbocation from a precursor like 2-butanol or 2-butene under strong acid conditions (e.g., H₂SO₄, AlCl₃) and using it to alkylate the aromatic ring. [6][7]

Reaction Principle and Causality

This reaction is an electrophilic aromatic substitution. A strong Lewis or Brønsted acid is used to generate the 2-butyl cation, which then acts as the electrophile. [8]However, this method is fraught with challenges that make it unsuitable for the clean synthesis of this compound.

  • Carbocation Rearrangement: While the tertiary 2-butyl cation is relatively stable, rearrangements are always a risk under Friedel-Crafts conditions, potentially leading to other isomers.

  • Polyalkylation: The product, an alkylbenzene, is more nucleophilic than the starting material (toluene). This means the product will react faster with the electrophile than the starting material, leading to the formation of di- and tri-alkylated byproducts, which are difficult to separate. [7]* Isomer Control: The alkyl group is an ortho-, para-director. This will lead to a mixture of ortho and para isomers, with the desired para product being just one component.

Due to these significant and difficult-to-control side reactions, the Friedel-Crafts alkylation is not a reproducible or high-yielding method for this specific target and is presented here primarily for comparative theoretical purposes.

Conclusion

For the reproducible and high-yield synthesis of this compound, the Grignard reaction is the superior and recommended methodology. The addition of ethylmagnesium bromide to 4-methylacetophenone (Protocol 1) offers the most direct, efficient, and controllable route. While the reaction is sensitive to experimental conditions, particularly the exclusion of moisture, its pitfalls are well-understood and can be mitigated through careful technique, such as maintaining low temperatures and controlled addition rates. The use of an ester starting material is a viable but less efficient alternative. The Friedel-Crafts alkylation approach is not recommended due to inherent and severe issues with selectivity and side reactions. By adhering to the detailed, self-validating protocol described, researchers can reliably synthesize and characterize this compound for further application.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a tertiary alcohol, 2-(4-methylphenyl)butan-2-ol is a valuable intermediate and building block in synthetic chemistry, particularly within pharmaceutical and materials science research. While its utility in the lab is clear, its responsible management as a waste product is paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound and associated waste, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.

Part 1: Hazard Characterization and Regulatory Context

Before disposal, a thorough understanding of the compound's properties is essential to classify the waste stream correctly. This determination is not merely procedural; it is the foundation of safe handling and is mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] Laboratory personnel are responsible for treating chemical wastes as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[2]

Physicochemical and Hazard Profile:

The key to proper disposal lies in recognizing the compound's inherent hazards. This compound is classified as a hazardous substance based on the following characteristics:

  • Serious Eye Irritation: Direct contact can cause significant eye damage.[3][4][5][6]

  • Aquatic Toxicity: It is designated as harmful to aquatic life with long-lasting effects, making its release into the environment a primary concern.[3][4][5][6]

  • Combustibility: With a flash point over 100°C, it is classified as a combustible liquid.[4][7] While not highly flammable under standard lab conditions, it can become a fire hazard when exposed to heat or ignition sources.[8]

These properties dictate that this compound cannot be discarded in regular trash or discharged into the sanitary sewer system.[1][9] All waste containing this chemical must be managed through your institution's hazardous waste program.[1][2]

PropertyValueSource
CAS Number 5398-04-9[10][11]
Molecular Formula C₁₁H₁₆O[7][10]
Molecular Weight 164.24 g/mol [10]
Physical State Solid / Liquid[4]
Melting Point 31-33 °C[4]
Flash Point 104.8 - 113 °C[4][7]
GHS Hazard Statements H318/H319: Causes serious eye damage/irritation. H412: Harmful to aquatic life with long lasting effects.[4][6]

Part 2: Personal Protective Equipment (PPE) and Pre-Disposal Planning

Safe disposal begins before the first drop of waste is generated. Proper PPE is non-negotiable.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves. Consult your institution's glove compatibility chart for tertiary alcohols.

  • Protective Clothing: A standard lab coat is required. For larger quantities or in case of spills, wear impervious clothing.[3]

Part 3: Step-by-Step Waste Disposal Protocol

This protocol outlines the standard operating procedure for accumulating and disposing of this compound waste. This process must occur within a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[12][13][14]

Step 1: Waste Stream Segregation

Proper segregation is critical to prevent dangerous reactions.

  • Designate as Non-Halogenated Organic Waste: Collect this compound and solutions containing it in a waste container specifically designated for non-halogenated organic solvents.

  • Prevent Incompatibilities: This compound is incompatible with strong oxidizing agents, alkali metals, and nitrides.[8] Ensure your waste container does not contain these or other incompatible chemicals. Always segregate waste streams; for example, keep acidic waste separate from organic waste.[1][13][15]

Step 2: Container Selection

The integrity of the waste container is essential for safe storage.

  • Material Compatibility: Use a container made of chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass. The original product container is often a suitable choice if it is in good condition.[13]

  • Secure Closure: The container must have a screw-top cap that seals tightly to prevent leaks or the release of vapors.[13]

  • Condition: The container must be in good condition, free from cracks, rust, or leaks.[15]

Step 3: Labeling the Hazardous Waste Container

As soon as the first drop of waste enters the container, it must be labeled. This is an absolute EPA requirement.[2][12]

  • Use the Official Tag: Affix your institution's official "Hazardous Waste" tag to the container.[1]

  • Complete All Fields:

    • Full Chemical Name: Write out "this compound". For mixtures, list all constituents with their approximate percentages or volumes. Do not use chemical formulas, abbreviations, or acronyms.[1][15]

    • Hazard Identification: Check the boxes for "Toxic" (due to aquatic toxicity) and "Flammable" (or "Combustible," if available).

    • Generator Information: Clearly write the Principal Investigator's name, lab location (building and room number), and contact information.[1]

Step 4: Accumulation and Storage
  • Location: Store the labeled waste container in your designated SAA.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks.[2]

  • Closure: Keep the container cap securely closed at all times, except when adding waste.[13][15]

Step 5: Arranging for Disposal
  • Do Not Exceed Limits: An SAA is limited to 55 gallons of hazardous waste.[2][14]

  • Request Pickup: Once the container is full (leaving at least 10% headspace for expansion), or before the waste expires per your institution's policy, submit a chemical waste pickup request to your EHS department.[13]

G cluster_prep Preparation cluster_accum Accumulation (in SAA) cluster_disposal Disposal A Step 1: Segregate Waste (Non-Halogenated Organic) B Step 2: Select Compatible Container (e.g., HDPE) A->B C Step 3: Affix & Complete Hazardous Waste Label B->C D Step 4: Add Waste to Container C->D E Store in Secondary Containment D->E F Keep Container Closed E->F G Step 5: Container is Full (or waste is aged) F->G H Submit Pickup Request to EHS/Waste Management G->H

Caption: Workflow for the disposal of this compound waste.

Part 4: Managing Contaminated Materials

Disposal procedures extend to items contaminated with the chemical.

  • Solid Waste: Personal protective equipment (gloves, aprons), absorbent pads used for minor drips, and contaminated weigh paper should be collected in a separate, clearly labeled solid hazardous waste container or a sealed, labeled bag. List "Solid debris contaminated with this compound" on the label.

  • Sharps/Glassware: Contaminated disposable pipettes, broken glassware, or other sharps must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.[15]

Protocol for Empty Containers

An "empty" container that held this compound is not considered regular trash until properly decontaminated.[15][16]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[2][15]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste in your non-halogenated organic waste container.[2][15] Subsequent rinses may also need to be collected, depending on local regulations. Consult your EHS office.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.[16]

  • Deface Label: Completely remove or obliterate the original chemical label with a permanent marker.[2][16]

  • Final Disposal: Once decontaminated, the container can be disposed of in the regular trash or recycled, depending on institutional policy.[16]

G Start Empty 2-(4-Methylphenyl) butan-2-ol Container Rinse1 Perform First Rinse with Suitable Solvent Start->Rinse1 Collect Collect Rinsate as Hazardous Waste Rinse1->Collect Rinse23 Perform 2nd & 3rd Rinses (Collect rinsate if required) Collect->Rinse23 Dry Air Dry Container in Fume Hood Rinse23->Dry Deface Completely Deface Original Label Dry->Deface Trash Dispose as Regular Trash or Recycle Deface->Trash

Caption: Decision workflow for decontaminating empty chemical containers.

Part 5: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill: For small spills in a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[4][17] Collect the contaminated absorbent and place it in a sealed container for disposal as hazardous waste.

  • Major Spill: If a large spill occurs, or if it happens outside of a containment area, evacuate the immediate area. Alert your supervisor and contact the institutional EHS or emergency response team immediately. Do not attempt to clean it up yourself.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute directly to the safety of your laboratory and the protection of our shared environment.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety, Case Western Reserve University. [Link]
  • Hazardous Waste and Disposal Considerations | American Chemical Society. [Link]
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK | Campus Safety Division, Lehigh University. [Link]
  • Product Stewardship Summary - Tertiary Butyl Alcohol | Ashland. [https://sds.ashland.com/ehs/ehs_ashland.nsf/0/1E32B5E51528416C85257D73004F3461/ FILE/Tertiary%20Butyl%20Alcohol.pdf)
  • Laboratory Guide for Managing Chemical Waste | Vanderbilt University Medical Center. [Link]
  • Hazardous Waste Disposal Procedures | Environmental Health and Safety, University of Chicago. [Link]
  • 2-(4-Methylphenyl)
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  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]
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  • Regulations for Hazardous Waste Generated at Academic Labor
  • Global Product Strategy (GPS) Safety Summary Tertiary-Butyl Alcohol | LyondellBasell. [Link]
  • QUALITATIVE - PEAK ID MIX ASTM-D4815, Safety D
  • 2-Methyl-4-phenyl-2-butanol | PubChem, National Center for Biotechnology Inform

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-(4-Methylphenyl)butan-2-ol (CAS No. 103-05-9). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep, scientifically-grounded framework for your personal protective equipment (PPE) protocols. Here, we dissect the why behind each recommendation, ensuring every step you take in the lab is a confident and protected one.

The core principle of our approach is risk mitigation. This compound, a tertiary alcohol used in fragrance and chemical synthesis, presents specific hazards that dictate our PPE strategy. The primary, well-documented risks are serious eye damage and long-term adverse effects on aquatic life.[1][2][3] Our procedural guidance is designed to create a self-validating system of safety, protecting both the user and the environment.

Hazard Analysis: Understanding the Risks

Before we can select the appropriate PPE, we must first understand the specific hazards posed by this compound. The Globally Harmonized System (GHS) provides a clear classification of these risks.

Hazard ClassificationGHS CategoryHazard StatementSource(s)
Serious Eye Damage / Eye IrritationCategory 1 / 2H318: Causes serious eye damage.H319: Causes serious eye irritation.[1][2][3]
Hazardous to the Aquatic Environment (Long-term)Chronic 3H412: Harmful to aquatic life with long lasting effects.[1][2][3]

The most immediate and severe risk to laboratory personnel is serious eye damage .[3] This is not a minor irritation; contact can lead to significant and potentially irreversible injury. While skin irritation is not listed as a primary classification, direct contact with any chemical should be avoided through good laboratory practice and appropriate skin protection.[1] Inhalation of vapors or mists, especially in poorly ventilated areas or during heating, is also a potential route of exposure that must be controlled.[2]

The Core Protocol: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process based on a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE and provides guidance for elevated-risk scenarios.

Foundational PPE for All Handling Procedures

This level of protection is mandatory for any procedure involving this compound, including weighing, preparing solutions, and conducting reactions at ambient temperature.

  • Eye and Face Protection: The risk of serious eye damage is the most critical hazard.[3]

    • Mandatory: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] These are essential to protect against splashes and vapors. Standard safety glasses are insufficient as they do not provide a seal around the eyes.

    • Recommended for larger volumes (>100mL) or splash-prone operations: A full-face shield should be worn in addition to chemical splash goggles.[4] The face shield provides a secondary layer of protection for the entire face.[4]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for protection against a variety of alcohols and solvents.[5] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Gloves must be inspected before each use and removed promptly if contaminated, using the proper removal technique to avoid skin contact.[6]

    • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashes, a chemically resistant apron or a complete protective suit should be considered.[6]

    • Full-length pants and closed-toe shoes: This is a standard requirement for any laboratory environment to protect the skin from spills.[7]

  • Respiratory Protection:

    • Standard Handling: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations to a minimum.[1][3] In this context, respiratory protection is typically not required.

    • High-Risk Scenarios: If engineering controls are insufficient, if you experience any irritation, or if you are cleaning up a large spill, respiratory protection is necessary. A full-face respirator with appropriate cartridges should be used.[1]

Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_caption start Start: Handling This compound risk_assessment Assess Procedure: - Scale (Volume/Mass) - Temperature - Potential for Splash/Aerosol start->risk_assessment level1 Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - Work in Fume Hood risk_assessment->level1 Low Risk (e.g., small scale, ambient temp) level2 Elevated Risk PPE: - Goggles + Face Shield - Chemical Resistant Apron/Suit - Consider Respirator risk_assessment->level2 High Risk (e.g., large scale, heating, spill) caption PPE selection workflow based on risk assessment.

PPE selection workflow based on risk assessment.

Operational Plan: Donning, Doffing, and Disposal

A robust safety plan extends beyond simply wearing PPE; it includes the correct procedures for putting it on, taking it off, and disposing of it properly.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured. Wash hands thoroughly.

  • Donning Sequence:

    • Put on your lab coat and fasten it completely.

    • Put on your chemical splash goggles. Adjust for a snug fit.

    • If required, put on your face shield.

    • Wash hands again and dry them.

    • Put on gloves, pulling the cuffs over the sleeves of your lab coat.

  • Handling the Chemical: Perform all work in a chemical fume hood.[1] Handle the substance with care, avoiding direct contact and inhalation.[2]

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a glove-to-glove, then skin-to-skin technique.

    • Immediately dispose of gloves in the designated hazardous waste container.

    • Remove your face shield (if used), handling it by the headband.

    • Remove your lab coat, folding it inward to contain any potential contamination.

    • Remove your chemical splash goggles.

    • Wash your hands thoroughly with soap and water.

Emergency Response Plan: In Case of Exposure

In the event of an accidental exposure, immediate and correct action is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Emergency Protocol Flowchart

Emergency_Response_Workflow cluster_caption exposure Exposure Occurs! eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation eyewash Immediately flush with eyewash for at least 15 minutes. Remove contact lenses if present. eye_contact->eyewash wash_skin Remove contaminated clothing. Wash affected area with soap and plenty of water. skin_contact->wash_skin fresh_air Move to fresh air immediately. inhalation->fresh_air seek_medical Seek Immediate Medical Attention. Bring the SDS. eyewash->seek_medical wash_skin->seek_medical fresh_air->seek_medical caption Immediate first aid response to chemical exposure.

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.